molecular formula C₈H₁₀N₂O₃ B1148258 2-(2-Nitroanilino)ethanol CAS No. 4925-55-0

2-(2-Nitroanilino)ethanol

Cat. No.: B1148258
CAS No.: 4925-55-0
M. Wt: 182.18
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Nitroanilino)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C₈H₁₀N₂O₃ and its molecular weight is 182.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4925-55-0

Molecular Formula

C₈H₁₀N₂O₃

Molecular Weight

182.18

Synonyms

2-[(2-Nitrophenyl)amino]-ethanol;  2-(o-Nitroanilino)-ethanol;  2-[(2-Nitrophenyl)amino]ethanol;  Colorex HCY 2;  Covarine Yellow W 1122;  HC Yellow 2;  HC Yellow No. 2;  N-(2-Hydroxyethyl)-2-nitroaniline;  N-(2-Hydroxyethyl)-o-nitroaniline;  N-(2’-Hydroxyeth

Origin of Product

United States

Foundational & Exploratory

HC Yellow No. 2 molecular weight and structural formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to HC Yellow No. 2: Molecular Characteristics and Structural Analysis

Introduction

HC Yellow No. 2 is a small, aromatic amine dye recognized for its application as a direct, non-oxidative colorant in the cosmetics industry, particularly in semi-permanent hair dye formulations.[1][2] Its classification as a "HC" dye (short for "hair color") denotes its primary use. The efficacy of HC Yellow No. 2 stems from its low molecular weight, which facilitates its penetration into the hair shaft to impart a golden-yellow shade without the need for chemical oxidation.[1][2] This guide offers a detailed examination of the fundamental molecular and structural properties of HC Yellow No. 2, providing researchers, scientists, and formulation development professionals with a comprehensive technical resource.

Chemical Identity and Nomenclature

Accurate identification is paramount in scientific research and development. HC Yellow No. 2 is known by several systematic and common names, reflecting its chemical structure and commercial use.

  • INCI Name: HC Yellow No. 2[3]

  • IUPAC Name: 2-((2-nitrophenyl)amino)ethanol[4]

  • CAS (Chemical Abstracts Service) Number: 4926-55-0[1][3][5][6][7][8][9]

  • EINECS (European Inventory of Existing Commercial Chemical Substances) Number: 225-55-5[1][3][7]

  • Synonyms: 2-Nitro-N-hydroxyethyl aniline, N-(2-Hydroxyethyl)-2-nitroaniline, Ethanol, 2-(o-nitroanilino)-.[1][2][3][9]

  • Trade Names: Jarocol Yellow 2, Colorex HCY2, Covariane Jaune W 1122.[3][9]

Molecular and Physicochemical Properties

The functional characteristics of HC Yellow No. 2 are dictated by its molecular formula and resulting physicochemical properties. These parameters are critical for predicting its behavior in various solvent systems, its stability, and its interaction with substrates like keratin in hair.

  • Molecular Formula: C₈H₁₀N₂O₃[1][5][6][7][9]

  • Molecular Weight: 182.18 g/mol [5][7][9] (also reported as 182.17 g/mol and 182.179 g/mol [1][3][6])

The key quantitative properties of HC Yellow No. 2 are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 182.18 g/mol [5][7][9]
Physical Appearance Yellow to dark orange or red crystalline powder[1][5][6]
Melting Point 71-75°C[5][6][10]
Boiling Point (Predicted) 376.6 ± 22.0 °C[5][10]
Water Solubility 1.85 g/L (at 20°C)[5]
Other Solubilities Soluble in Methanol; slightly soluble in Chloroform[5][6][8][10]
Maximum Absorption (λmax) 441 nm (in aqueous NaOH)[5][10]
pKa (Predicted) 14.60 ± 0.10[5][10]

Structural Formula and Elucidation

The structure of HC Yellow No. 2 consists of a benzene ring substituted with a nitro group (NO₂) and a 2-hydroxyethylamino group (-NHCH₂CH₂OH) at ortho positions. This specific arrangement is fundamental to its function as a dye.

The chromophoric properties of the molecule arise from the conjugated system of electrons across the aromatic ring, which is influenced by the electron-withdrawing nature of the nitro group and the electron-donating character of the amino group.[1] This electronic push-pull system lowers the energy required for electron excitation, causing the molecule to absorb light in the visible spectrum and appear colored. The hydroxyl group enhances its solubility in more polar formulation bases.

HC_Yellow_No_2 cluster_ring cluster_substituents C1 C C2 C C1->C2 C6 C C1->C6 N1 N C1->N1 C3 C C2->C3 C2->C3 N2 N C2->N2 C4 C C3->C4 H_C3 H C3->H_C3 C5 C C4->C5 C4->C5 H_C4 H C4->H_C4 C5->C6 H_C5 H C5->H_C5 C6->C1 H_C6 H C6->H_C6 H_N1 H N1->H_N1 C7 C N1->C7 H1_C7 H C7->H1_C7 H2_C7 H C7->H2_C7 C8 C C7->C8 H1_C8 H C8->H1_C8 H2_C8 H C8->H2_C8 O1 O C8->O1 H_O1 H O1->H_O1 O2 O N2->O2 + O3 O N2->O3 -

Caption: Structural formula of HC Yellow No. 2 (2-((2-nitrophenyl)amino)ethanol).

Experimental Protocol: Purity Analysis by HPLC

Ensuring the purity of raw materials is a self-validating and critical step in research and product development. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of HC Yellow No. 2.[3] The causality behind this choice lies in HPLC's ability to separate the main compound from potential impurities and degradation products with high resolution and sensitivity.

Step-by-Step HPLC Methodology
  • Preparation of Mobile Phase:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of HC Yellow No. 2 reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a stock solution of 100 µg/mL.

    • Prepare working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the HC Yellow No. 2 sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the 50:50 diluent to achieve a nominal concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: UV-Vis detector set at the λmax of the analyte (e.g., 254 nm for general impurity profiling or 441 nm for higher sensitivity of the parent compound).[3]

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Column re-equilibration.

  • Data Analysis:

    • Inject the diluent (blank), followed by the working standards to generate a calibration curve.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method).

    • Quantify against the calibration curve for an assay value. Purity should typically be ≥98.5%.[6]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation C HPLC System Setup & Equilibration A->C B Standard & Sample Solution Preparation D Sample Injection (10 µL) B->D C->D E Chromatographic Separation (Gradient Elution) D->E F Data Acquisition (UV Detection) E->F G Data Processing & Purity Calculation F->G

Caption: A standardized workflow for determining the purity of HC Yellow No. 2 via HPLC.

Safety and Regulatory Profile

For professionals in research and drug development, understanding the safety profile is as crucial as knowing the physicochemical properties.

  • Hazard Classification: According to the Globally Harmonized System (GHS), HC Yellow No. 2 is classified as harmful if swallowed (Acute Toxicity 4, oral) and may cause serious eye irritation.[4]

  • Chemical Reactivity: As a secondary amine, HC Yellow No. 2 is susceptible to nitrosation, meaning it can react with nitrosating agents to form potentially carcinogenic N-nitrosamines. It is imperative that it is not formulated with such agents, and the nitrosamine content in the raw material should be strictly controlled to below 50 ppb.[3]

  • Regulatory Status: The use of HC Yellow No. 2 in cosmetic products is regulated. For instance, the Scientific Committee on Consumer Safety (SCCS) in Europe has evaluated its safety for use in both non-oxidative and oxidative hair dye formulations at specified maximum concentrations (e.g., up to 1.0% in non-oxidative products).[3]

Conclusion

HC Yellow No. 2 is a well-characterized synthetic dye with a molecular weight of 182.18 g/mol and the chemical formula C₈H₁₀N₂O₃. Its structure, featuring a nitro-substituted aromatic amine, is directly responsible for its color and its utility as a direct hair dye. For researchers and developers, a thorough understanding of its molecular properties, analytical methods for purity determination, and safety considerations is essential for its effective and safe application in advanced formulations.

References

  • ChemAnalyst. (n.d.). HC Yellow 2 C8H10N2O3, Formula, NMR, Boiling Point, Density, Flash Point. Retrieved from ChemAnalyst. [Link]

  • ChemBK. (2024, April 9). Hc Yellow No 2. Retrieved from ChemBK. [Link]

  • Intersperse Industries. (n.d.). HC yellow 2. Retrieved from Intersperse Industries. [Link]

  • Tradeindia. (n.d.). Hc Yellow. Retrieved from Tradeindia. [Link]

  • Tradeindia. (n.d.). HC Yellow 2. Retrieved from Tradeindia. [Link]

  • Cosmetics Info. (n.d.). HC Yellow No. 2. Retrieved from Cosmetics Info. [Link]

  • precisionFDA. (n.d.). HC YELLOW NO. 2. Retrieved from precisionFDA. [Link]

  • European Commission, Scientific Committee on Consumer Safety. (2010). Opinion of the Scientific Committee on Consumer Safety on HC Yellow n° 2 (B41). Retrieved from European Commission. [Link]

  • National Center for Biotechnology Information. (n.d.). HC Yellow No. 2. PubChem Compound Database. Retrieved from NCBI. [Link]

Sources

An In-depth Technical Guide to the Differential Solubility of N-(2-Hydroxyethyl)-2-nitroaniline in Aqueous and Alcoholic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Solubility is a critical physicochemical parameter that dictates the behavior of a chemical compound in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. This technical guide provides a detailed examination of the solubility of N-(2-Hydroxyethyl)-2-nitroaniline (CAS: 4926-55-0) in two common polar solvents: water and ethanol. We delve into the molecular-level interactions that govern its starkly different solubility profiles in these media. This document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination, offering researchers and development professionals a comprehensive resource for understanding and applying this crucial knowledge.

Physicochemical Profile of N-(2-Hydroxyethyl)-2-nitroaniline

N-(2-Hydroxyethyl)-2-nitroaniline, also known as 2-(2-Nitroanilino)ethanol, is an organic compound characterized by a 2-nitroaniline core functionalized with a hydroxyethyl group on the amine. This structure imparts a unique combination of polarity and aromatic character.

PropertyValueSource(s)
CAS Number 4926-55-0[1]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1][2]
Appearance Dark Orange to Red Crystalline Solid/Powder[1]
Melting Point 71-73 °C[1]
LogP (Octanol/Water) 1.5 (at 20°C)[1]
Comparative Solubility Analysis: Water vs. Ethanol

The solubility of a solute is fundamentally governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. N-(2-Hydroxyethyl)-2-nitroaniline exhibits significantly different behavior in water and ethanol due to its molecular structure.

2.1. Solubility in Water

N-(2-Hydroxyethyl)-2-nitroaniline is characterized as being slightly soluble in water. Experimental data indicates a quantitative solubility of 1.85 g/L at 20°C [1].

Causality of Limited Aqueous Solubility: The molecule possesses several polar functional groups capable of forming hydrogen bonds with water: the hydroxyl (-OH) group, the secondary amine (-NH-) proton, and the oxygen atoms of the nitro (-NO₂) group. However, these hydrophilic characteristics are counteracted by the large, nonpolar, and rigid phenyl ring. For the compound to dissolve, energy is required to overcome the strong hydrogen-bonding network of water molecules to create a cavity for the solute. The hydrophobic benzene ring disrupts this network without offering comparably strong interactions in return, making the overall dissolution process energetically unfavorable and thus limiting its solubility.

2.2. Solubility in Ethanol

In contrast to its limited solubility in water, N-(2-Hydroxyethyl)-2-nitroaniline is highly soluble in ethanol, with some sources describing it as miscible[3]. This dramatic increase in solubility is a direct result of ethanol's nature as a more amphiphilic solvent compared to water.

Causality of High Ethanolic Solubility: Ethanol (CH₃CH₂OH) possesses a dual character. Its hydroxyl group is polar and capable of forming strong hydrogen bonds with the -OH, -NH-, and -NO₂ groups of the solute, similar to water. Crucially, its ethyl (-CH₂CH₃) group is nonpolar. This nonpolar moiety can engage in favorable van der Waals (specifically, London dispersion) forces with the nonpolar phenyl ring of N-(2-Hydroxyethyl)-2-nitroaniline. This dual interaction capability allows ethanol to effectively solvate both the hydrophilic and hydrophobic parts of the molecule, leading to a much more energetically favorable dissolution process. For analogous compounds like 4-nitroaniline, solubility is observed to be at its maximum in neat ethanol compared to water or ethanol-water mixtures[3].

2.3. Data Summary
SolventStructurePolarityKey Interactions with SoluteQuantitative Solubility (at 20°C)
Water H₂OHighly PolarHydrogen Bonding (with polar groups); Hydrophobic effect (with phenyl ring)1.85 g/L [1]
Ethanol CH₃CH₂OHPolarHydrogen Bonding (with polar groups); London Dispersion Forces (with phenyl ring)Very High / Miscible [3]
Visualization of Molecular Interactions

To better understand the forces at play, the following diagram illustrates the key functional groups of N-(2-Hydroxyethyl)-2-nitroaniline and their potential interactions with water and ethanol.

G cluster_solute N-(2-Hydroxyethyl)-2-nitroaniline cluster_solvents Solvents Solute C₈H₁₀N₂O₃ N_H Amine (-NH-) H-Bond Donor Water Water (H₂O) Highly Polar H-Bonding N_H->Water Strong H-Bonding Ethanol Ethanol (C₂H₅OH) Polar Head, Nonpolar Tail H-Bonding & London Forces N_H->Ethanol Strong H-Bonding O_H Hydroxyl (-OH) H-Bond Donor/Acceptor O_H->Water Strong H-Bonding O_H->Ethanol Strong H-Bonding N_O2 Nitro (-NO₂) H-Bond Acceptor N_O2->Water Strong H-Bonding N_O2->Ethanol Strong H-Bonding Phenyl Phenyl Ring Hydrophobic / London Forces Phenyl->Water Unfavorable (Hydrophobic Effect) Phenyl->Ethanol Favorable (London Forces)

Caption: Intermolecular forces between solute functional groups and solvents.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The following protocol describes a self-validating system for accurately determining the equilibrium (thermodynamic) solubility of a compound, grounded in the principles of the OECD Guideline 105.[4][5][6] This method is considered the gold standard for its reliability[7].

4.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method (e.g., HPLC-UV).

4.2. Materials & Equipment
  • N-(2-Hydroxyethyl)-2-nitroaniline (purity >98%)

  • Deionized Water (Type 1)

  • Ethanol (ACS grade or higher)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

4.3. Step-by-Step Methodology
  • Preparation:

    • Set the temperature of the orbital shaker to the desired value (e.g., 20°C ± 0.5°C).

    • Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile) for HPLC calibration.

  • Sample Incubation:

    • Add an excess of solid N-(2-Hydroxyethyl)-2-nitroaniline to at least three separate vials for each solvent (water and ethanol). "Excess" means enough solid is visibly present throughout the experiment[7]. A starting point is ~10 mg of solid in 5 mL of solvent.

    • Tightly cap the vials and place them in the temperature-controlled orbital shaker.

    • Agitate the samples at a constant speed (e.g., 150 rpm) to ensure continuous mixing.

  • Equilibration and Sampling:

    • Equilibrium is reached when the concentration plateaus. To verify this, sample the vials at different time points (e.g., 24, 48, and 72 hours)[8].

    • To sample, remove a vial from the shaker and let it stand at the test temperature to allow the solid to settle.

    • Centrifuge the vial to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the diluted samples via a validated HPLC-UV method. A detection wavelength of 441 nm is appropriate for this compound[1].

    • Calculate the concentration in the original supernatant by applying the dilution factor.

  • Validation:

    • The solubility is the average concentration from the three replicate vials.

    • The results are considered valid if the concentrations measured at the last two time points (e.g., 48 and 72 hours) are consistent, confirming that equilibrium has been reached[8].

4.4. Experimental Workflow Diagram

G start Start prep Add excess solid to solvent in triplicate vials start->prep shake Agitate in temperature- controlled shaker prep->shake sample Sample at 24h, 48h, 72h shake->sample separate Centrifuge & Filter (0.22 µm) supernatant sample->separate quantify Dilute & Quantify via HPLC-UV separate->quantify validate Compare concentrations over time quantify->validate check Is concentration stable between last two time points? validate->check end Report Equilibrium Solubility check->shake No check->end Yes

Sources

2-[(2-nitrophenyl)amino]ethanol safety data sheet (SDS) download

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph for 2-[(2-nitrophenyl)amino]ethanol (CAS: 4926-55-0).[1] It is designed to replace the passive consumption of a standard Safety Data Sheet (SDS) with an active, risk-based handling strategy suitable for high-level research and drug development environments.

Common Name: HC Yellow No. 2 CAS Registry Number: 4926-55-0 Molecular Formula: C


H

N

O

Molecular Weight: 182.18 g/mol [2][3]

Part 1: Chemical Identity & Physicochemical Profiling

Unlike standard SDSs which list properties in isolation, this section correlates physicochemical data with experimental behavior.

Critical Property Table
PropertyValueExperimental Implication
Appearance Yellow to Orange PowderColor intensity can indicate oxidation; dark brown suggests degradation to azo/azoxy species.
Melting Point 71–73 °CLow melting point requires careful control during recrystallization to avoid "oiling out."
Boiling Point ~376 °C (Predicted)Non-volatile; inhalation risk is primarily from dust, not vapor.
Solubility Soluble in Ethanol, DMSO; Low in WaterLipophilicity (LogP ~1.6) facilitates cell membrane penetration in biological assays.
pKa ~ -0.5 (Amine conjugate acid)The aniline nitrogen is weakly basic due to the electron-withdrawing ortho-nitro group.
Structural Reactivity Analysis

The molecule features a 2-nitroaniline core substituted with an N-hydroxyethyl tail.[4]

  • Nitro Group (

    
    ):  Strongly electron-withdrawing. It deactivates the ring toward electrophilic aromatic substitution but activates the ortho/para positions for nucleophilic attack (though the amine is already installed).
    
  • Secondary Amine: The bridge between the ring and the ethanol tail. It is susceptible to N-nitrosation if exposed to nitrosating agents (e.g., sodium nitrite), forming carcinogenic nitrosamines.

  • Hydroxyl Group: Provides a handle for further functionalization (e.g., esterification) in drug scaffold synthesis.

Part 2: Toxicological Mechanisms & Risk Assessment

Standard SDSs often list H-codes without context. This section explains the "Why" behind the hazards.

The "Nitro-Aromatic" Hazard Profile

Research handling of CAS 4926-55-0 differs significantly from its use in hair dyes (where it is diluted to <3%).

  • Skin Sensitization (The Hidden Risk): While SCCS opinions (SCCS/1309/10) note "insufficient data" for definitive classification, structurally related ortho-nitroanilines are potent sensitizers. The mechanism involves the nitro group being metabolically reduced to a hydroxylamine, which can form hapten-protein complexes in the skin, triggering T-cell mediated contact dermatitis.

  • Genotoxicity Concerns: The Ames test results for this class of chemicals are often mixed. The purity of the starting material is critical; impurities such as free 2-nitroaniline or 2-chloronitrobenzene are known mutagens.

  • Aquatic Toxicity (H412): Nitro-aromatics are slow to degrade in the environment. All aqueous waste must be segregated and incinerated, never poured down the drain.

Visualizing the Risk Logic

The following diagram illustrates the decision matrix for handling this compound based on its toxicological profile.

RiskAssessment Start Handling 2-[(2-nitrophenyl)amino]ethanol Form Physical Form? Start->Form Powder Pure Powder (100%) Form->Powder Solution Dilute Solution (<3%) Form->Solution Risk1 High Inhalation Risk (Dust) Powder->Risk1 Risk2 Dermal Absorption Risk Powder->Risk2 Solution->Risk2 Control1 USE: Fume Hood + N95/P3 Risk1->Control1 Control2 USE: Double Nitrile Gloves Risk2->Control2 Waste Segregated Incineration (No Drain Disposal) Control1->Waste Control2->Waste

Caption: Risk stratification workflow emphasizing stricter controls for solid-state handling due to dust inhalation risks.

Part 3: Comprehensive Safety & Handling Protocol (Virtual SDS)

Use this data to populate your lab's internal safety documentation.

GHS Classification Data
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

    • H412: Harmful to aquatic life with long-lasting effects.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Researcher's PPE Standards
  • Respiratory: When weighing powder, use a NIOSH N95 or CEN P2 respirator if not inside a biosafety cabinet or fume hood.

  • Dermal: Nitrile rubber gloves (minimum thickness 0.11 mm). Breakthrough time is generally >480 min, but change immediately upon splash contact due to the compound's lipophilicity.

  • Eyes: Chemical safety goggles. Safety glasses are insufficient for powder handling due to the risk of dust entering the eye.

Part 4: Synthesis & Quality Control

For researchers synthesizing this compound as an intermediate.

Synthesis Route (SNAr Mechanism)

The standard synthesis involves the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with ethanolamine .

Reaction Scheme:

  • Reagents: 1-Chloro-2-nitrobenzene (1.0 eq), Ethanolamine (2.5 eq).

  • Solvent: Neat (solvent-free) or Ethanol.

  • Conditions: Reflux (if ethanol) or 100-120°C (neat) for 4-6 hours.

  • Workup: Pour into ice water. The product precipitates as an orange solid.

  • Purification: Recrystallization from Ethanol/Water.

Synthesis Workflow Diagram

SynthesisFlow Reactants 1-Cl-2-NO2-Benzene + Ethanolamine Reaction Heat (SNAr) 100°C, 4h Reactants->Reaction Quench Ice Water Quench Reaction->Quench Solid Crude Orange Solid Quench->Solid Purify Recrystallize (EtOH/H2O) Solid->Purify QC QC: HPLC/NMR Check for 2-Cl-aniline Purify->QC

Caption: Operational workflow for the synthesis and purification of CAS 4926-55-0.

Quality Control Markers

When validating the "SDS" of a purchased or synthesized batch, check for these specific impurities:

  • 2-Chloroaniline: Result of nitro-reduction side reactions.

  • 2,2'-Dichloroazobenzene: Result of incomplete coupling/oxidation.

  • Unreacted 1-Chloro-2-nitrobenzene: Highly toxic and mutagenic. Ensure <0.1%.

Part 5: Emergency Response

  • Spill: Do not dry sweep. Dampen with water to prevent dust generation, then sweep into a hazardous waste container.

  • Exposure:

    • Skin: Wash with soap and water. The orange stain indicates contamination; scrub until color fades.

    • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).

References

  • Scientific Committee on Consumer Safety (SCCS). (2010).[5] Opinion on HC Yellow n° 2. European Commission.[4][5][6] SCCS/1309/10.[4][5] [Link]

  • PubChem. (n.d.). Compound Summary for CID 78637, HC Yellow No. 2. National Center for Biotechnology Information.[7] [Link]

  • Cosmetic Ingredient Review (CIR). (2011).[2][8] Final Report on the Safety Assessment of HC Yellow No. 2. International Journal of Toxicology. [Link]

  • European Chemicals Agency (ECHA). (n.d.).[5] Substance Information: 2-[(2-nitrophenyl)amino]ethanol. [Link][1][2][3][9]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Nitroanilino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Nitroanilino)ethanol, also known by synonyms such as N-(2-Hydroxyethyl)-2-nitroaniline, is an organic compound of significant interest in various fields of chemical research and development. Its molecular structure, featuring a nitro-substituted aromatic ring linked to an ethanolamine moiety, makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and dye precursors. For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental physicochemical properties of such a compound is paramount. These properties, particularly physical appearance and melting point, serve as critical indicators of purity, identity, and stability, directly influencing the compound's handling, reaction kinetics, and ultimate application. This guide provides a detailed examination of the physical characteristics of this compound and a robust protocol for the experimental determination of its melting point.

Physicochemical Properties of this compound

Physical Appearance

At ambient temperature (approximately 20°C), this compound presents as a solid material[1]. Its appearance is typically described as a crystalline powder, with a color ranging from light yellow to brown[1]. The variation in color can be indicative of the purity of the substance, with purer samples generally appearing lighter in color. The crystalline nature of the compound is a key characteristic, suggesting a well-ordered molecular lattice structure in its solid state.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For this compound, the melting point is a key specification for its identification and purity assessment. Commercially available samples with a purity of at least 98.0% (as determined by Gas Chromatography) exhibit a melting point in the range of 71.0 to 75.0 °C [1]. A more specific melting point of 73 °C has also been reported[2]. A broad melting range can suggest the presence of impurities, which disrupt the crystalline lattice and lead to a depression and broadening of the melting point.

Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 4926-55-0[1][2][3][4]
Molecular Formula C8H10N2O3[1][2]
Molecular Weight 182.18 g/mol [1][2]
Physical State Solid at 20°C[1]
Appearance Light yellow to Brown powder/crystal[1]
Melting Point 71.0 to 75.0 °C[1]
Purity (GC) min. 98.0 %[1][2]

Experimental Determination of Melting Point

The determination of a compound's melting point is a fundamental and routine analytical technique in organic chemistry. It provides a quick and effective means of assessing the purity of a crystalline substance.

Principle of Melting Point Determination

The melting point of a solid is the temperature at which the solid and liquid phases are in equilibrium at a given pressure (typically atmospheric pressure). For a pure crystalline compound, this transition occurs over a very narrow temperature range. The presence of even small amounts of impurities will typically cause a depression of the melting point and an increase in the temperature range over which the sample melts. This is a consequence of the colligative properties of mixtures. Therefore, a sharp melting point close to the literature value is a strong indicator of high purity.

Detailed Protocol for Melting Point Determination

This protocol describes the use of a standard melting point apparatus.

Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Thomas-Hoover, Mel-Temp, or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample consists of large crystals)

  • Calibrated thermometer or digital temperature probe

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at a temperature well below its melting point.

    • If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Loading the Capillary Tube:

    • Tap the open end of a capillary tube onto the powdered sample. A small amount of the powder will enter the tube.

    • To pack the sample into the sealed end of the tube, tap the sealed end gently on a hard surface, or drop the tube through a long glass tube onto the benchtop.

    • The packed sample should have a height of 2-3 mm.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting initially to quickly approach the expected melting point (around 60-65 °C).

    • Once the temperature is within 10-15 °C of the expected melting point (71-75 °C), reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Recording and Interpretation:

    • The recorded melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

    • Compare the observed melting range with the literature value. A sharp range (e.g., 1-2 °C) that falls within the expected range (71-75 °C) indicates a pure sample. A broad or depressed melting range suggests the presence of impurities.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow start Start prep Sample Preparation (Dry and Pulverize) start->prep load Load Capillary Tube (2-3 mm height) prep->load setup Place in Melting Point Apparatus load->setup heat_fast Rapid Heating (to ~60-65°C) setup->heat_fast heat_slow Slow Heating (1-2°C / min) heat_fast->heat_slow observe Observe Sample for Phase Transition heat_slow->observe record_start Record T1 (First liquid drop) observe->record_start record_end Record T2 (All solid melts) record_start->record_end report Report Melting Range (T1 - T2) record_end->report end_node End report->end_node

Sources

The Toxicological Profile of HC Yellow No. 2 for Cosmetic Application: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive toxicological overview of HC Yellow No. 2, a direct hair dye ingredient, intended for researchers, scientists, and professionals in drug development and cosmetic safety assessment. The structure of this document is designed to logically present the available scientific data, moving from the substance's identity and use to its interaction with biological systems.

Chemical Identity and Cosmetic Use

HC Yellow No. 2, chemically identified as 2-Nitro-N-(2-hydroxyethyl)aniline, is a small aromatic compound used as a direct, non-oxidative hair dye.[1] Its chemical structure allows it to penetrate the hair shaft to some extent and adhere to the surface, imparting a temporary or semi-permanent color that typically lasts through several shampoos.[1][2]

IdentifierValue
INCI NameHC YELLOW NO. 2
Chemical Name2-[(2-Nitrophenyl)amino]ethanol
CAS Number4926-55-0
EC Number225-555-8
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol

In cosmetic formulations, HC Yellow No. 2 is utilized in both non-oxidative and oxidative hair dye products.[3] In the European Union, its concentration is restricted to a maximum of 1.0% in non-oxidative hair dye formulations and 0.75% in oxidative formulations when applied to the hair.[1][3] The Cosmetic Ingredient Review (CIR) Expert Panel in the United States has concluded that HC Yellow No. 2 is safe for use in hair dyes at concentrations up to 3%.[1][4]

A critical aspect of its chemistry is that HC Yellow No. 2 is a secondary amine, which makes it susceptible to nitrosation.[3] Therefore, it is imperative that it is not used in combination with nitrosating substances, and the nitrosamine content in formulations should be kept below 50 ppb.[3]

Toxicological Assessment Strategy

The safety evaluation of a cosmetic ingredient like HC Yellow No. 2 follows a well-established paradigm that assesses potential local and systemic effects. The experimental workflow is designed to identify potential hazards and establish safe levels of exposure.

toxicological_workflow cluster_local Local Toxicity Assessment cluster_systemic Systemic Toxicity Assessment Skin Irritation Skin Irritation Eye Irritation Eye Irritation Skin Sensitization Skin Sensitization Percutaneous Absorption Percutaneous Absorption Acute Oral Toxicity Acute Oral Toxicity Percutaneous Absorption->Acute Oral Toxicity Bioavailability Subchronic Toxicity Subchronic Toxicity Acute Oral Toxicity->Subchronic Toxicity Genotoxicity Genotoxicity Subchronic Toxicity->Genotoxicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Subchronic Toxicity->Reproductive & Developmental Toxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity Risk Assessment Risk Assessment Carcinogenicity->Risk Assessment Reproductive & Developmental Toxicity->Risk Assessment Ingredient Ingredient Ingredient->Skin Irritation Topical Application Ingredient->Eye Irritation Ocular Instillation Ingredient->Skin Sensitization Dermal Exposure Ingredient->Percutaneous Absorption Dermal Application

Caption: General workflow for the toxicological assessment of a cosmetic ingredient.

Local Toxicity Profile

Skin and Eye Irritation

The potential for HC Yellow No. 2 to cause local irritation upon contact with the skin and eyes is a primary safety consideration.

  • Skin Irritation: In a study conducted on New Zealand White rabbits, 500 mg of HC Yellow No. 2 was applied as an aqueous slurry to the skin for 24 hours.[3] The sites were evaluated for dermal irritation at 24 and 72 hours post-application according to the Draize method.[3] While the study was not performed according to a specific guideline or in compliance with Good Laboratory Practice (GLP), it provides an indication of the irritation potential. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes a warning for skin irritation for HC Yellow No. 2.[4]

  • Eye Irritation: The compound has been identified as a minor ocular irritant when tested at a concentration of 10%.[1] The GHS classification also indicates that it can cause serious eye irritation.[4]

Skin Sensitization

Skin sensitization, or the potential to induce an allergic contact dermatitis, is a critical endpoint for hair dyes.

  • Repeat Insult Patch Test (RIPT): Human studies using the RIPT method have been conducted to assess the sensitization potential of HC Yellow No. 2. In one study with a 3% concentration of HC Yellow No. 2, two out of 98 volunteers showed a positive reaction.[1] Another RIPT study at the same concentration resulted in one sensitization reaction out of 104 volunteers.[1] These findings are the basis for the concentration limits recommended by regulatory bodies like the CIR Expert Panel.[1][4]

  • Induction Phase: A patch containing the test substance (e.g., 3% HC Yellow No. 2 in a suitable vehicle) is applied to the skin of human volunteers for a 24-hour period. This is repeated nine times over a three-week period on the same site.

  • Rest Phase: A two-week rest period follows the induction phase, during which no patches are applied. This allows for the development of an immune response if sensitization has occurred.

  • Challenge Phase: A challenge patch with the test substance is applied to a new, previously unexposed skin site for 24 hours.

  • Scoring: The challenge site is evaluated for signs of an allergic reaction (erythema, edema) at 48 and 72 hours after patch application.

Systemic Toxicity Profile

Percutaneous Absorption

The extent to which HC Yellow No. 2 can penetrate the skin and become systemically available is a key factor in its overall risk assessment. While specific data for HC Yellow No. 2 is not detailed in the provided search results, a study on the structurally similar HC Yellow No. 10 showed very low percutaneous absorption (0.024% - 0.025%).[5] Low molecular weight dyes like HC Yellow No. 2 are generally expected to have some ability to penetrate the hair shaft and, to a lesser extent, the skin.[1]

Acute, Subchronic, and Chronic Toxicity
  • Acute Oral Toxicity: The GHS classification for HC Yellow No. 2 includes "Harmful if swallowed," indicating a potential for acute toxicity upon ingestion.[4]

  • Subchronic and Chronic Toxicity: Feeding studies in which animals were given 1.25% HC Yellow No. 2 in their diet resulted in reduced body weight gain and changes in some organ sizes and clinical chemistry values.[1] The only notable histological change attributed to the dye was a minor increase in pigment in the spleen.[1] In a 91-day study in rats, oral administration of up to 50 mg/kg body weight/day did not produce any mortality or significant signs of toxicity.[3]

Genotoxicity and Carcinogenicity
  • Genotoxicity: HC Yellow No. 2 has been evaluated for its potential to cause genetic mutations. It was found to be non-mutagenic in four bacterial strains in the Ames test, both with and without metabolic activation.[1] It also tested negative in a dominant lethal assay in rodents.[1]

ames_test_workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Strain_Selection Select bacterial strains (e.g., Salmonella typhimurium) Incubation Incubate bacteria with HC Yellow No. 2 (+/- S9) Strain_Selection->Incubation Metabolic_Activation Prepare S9 fraction (for metabolic activation) Metabolic_Activation->Incubation Test_Substance Prepare HC Yellow No. 2 at various concentrations Test_Substance->Incubation Plating Plate mixture on minimal agar plates Incubation->Plating Incubate_Plates Incubate plates for 48-72 hours Plating->Incubate_Plates Count_Colonies Count revertant colonies Incubate_Plates->Count_Colonies Compare_Controls Compare to negative and positive controls Count_Colonies->Compare_Controls

Caption: A simplified workflow for the Ames test to assess mutagenicity.

  • Carcinogenicity: A study that tested various hair dye formulations, including one containing HC Yellow No. 2, concluded that it did not induce toxic or carcinogenic effects.[3]

Reproductive and Developmental Toxicity

HC Yellow No. 2 has been assessed for its potential to cause adverse effects on reproduction and development. Studies have indicated that it is not a developmental toxicant.[1] A study on male reproductive toxicity in rats showed that while there were some changes in epididymal and accessory sex organ weights at higher doses, these did not seem to impact sperm production or morphology.[3]

Summary of Toxicological Data

EndpointResultClassification/Comment
Acute Oral Toxicity Harmful if swallowedGHS Warning[4]
Skin Irritation IrritantGHS Warning[4]
Eye Irritation Serious eye irritantGHS Warning[4]
Skin Sensitization Potential sensitizerPositive reactions in RIPT at 3%[1]
Genotoxicity Non-mutagenicNegative in Ames and dominant lethal assays[1]
Carcinogenicity No carcinogenic effects observedBased on formulation testing[3]
Developmental Toxicity Not a developmental toxicant[1]
Nitrosamine Formation Potential for formationMust not be used with nitrosating agents[3]

Conclusion

The available toxicological data for HC Yellow No. 2 indicate that it is safe for use in hair dye formulations at the concentrations currently regulated in the European Union and recommended by the Cosmetic Ingredient Review Expert Panel. The primary toxicological concerns are local effects, specifically skin and eye irritation and skin sensitization, which are mitigated by limiting the concentration in cosmetic products. Systemic toxicity is low, and the substance is not considered to be genotoxic, carcinogenic, or a developmental toxicant under the conditions of its intended use. A key consideration for formulators is the potential for nitrosamine formation, which necessitates careful selection of other ingredients and control of the final product's purity.

References

  • Opinion of the Scientific Committee on Consumer Safety on HC Yellow n° 2 (B41). European Commission. [Link]

  • HC YELLOW NO. 2 – Ingredient. COSMILE Europe. [Link]

  • HC Yellow No. 2 | C8H10N2O3 | CID 78637. PubChem. [Link]

  • HC Yellow No. 2. Cosmetics Info. [Link]

  • Opinion of the Scientific Committee on Consumer Products on HC Yellow n° 10 (B81). European Commission. [Link]

  • Final Report on the Safety Assessment of HC Yellow No. 5. International Journal of Toxicology. [Link]

  • HC Yellow 2 - Basic Dye, Affordable Price, Hair Color Application. Vinayak Ingredients. [Link]

Sources

2-(2-Nitroanilino)ethanol PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(2-Nitroanilino)ethanol

Executive Summary

This compound (CAS 4926-55-0), commercially known as HC Yellow No. 2 , is a functionalized nitroaromatic amine widely utilized as a semi-permanent dye intermediate and a model compound for studying nucleophilic aromatic substitution (


) kinetics.[1][2][3][4] Its dual functionality—comprising a nitro-withdrawing group and a hydroxyethyl tail—makes it a critical subject for researchers investigating the metabolic reduction of nitro-compounds and their subsequent DNA interaction potentials.

This guide provides a definitive technical profile, synthesizing chemical identity, verified synthetic protocols, and toxicological mechanisms relevant to pharmaceutical and cosmetic safety assessment.

Part 1: Chemical Identity & Physiochemical Profile[5]

The precise identification of this compound is critical due to the existence of structural isomers (e.g., the para-isomer, HC Red No. 1). The following identifiers are verified against the PubChem and ECHA databases.

Table 1: Chemical Identifiers and Properties

Parameter Data / Value
IUPAC Name 2-[(2-Nitrophenyl)amino]ethanol
Common Name HC Yellow No. 2
CAS Registry Number 4926-55-0
PubChem CID 78637
Molecular Formula

Molecular Weight 182.18 g/mol
SMILES C1=CC=C(C(=C1)NCCO)[O-]
InChI Key LFOUYKNCQNVIGI-UHFFFAOYSA-N
Appearance Deep orange to red crystalline powder
Melting Point 71–73 °C
LogP (Octanol/Water) ~1.5 (Indicates moderate lipophilicity/dermal penetration potential)

~441 nm (in Ethanol/NaOH)

Part 2: Synthetic Pathways & Reaction Mechanisms

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (


) . Unlike electrophilic substitution, this reaction is driven by the electron-withdrawing nitro group at the ortho position, which stabilizes the intermediate Meisenheimer complex.
Validated Synthetic Protocol

Objective: Synthesis of this compound from 1-chloro-2-nitrobenzene.

  • Reagents:

    • 1-Chloro-2-nitrobenzene (1.0 eq)

    • Ethanolamine (2-Aminoethanol) (2.5 eq - excess acts as base)

    • Solvent: Ethanol (or neat reaction)

  • Procedure:

    • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2-nitrobenzene in absolute ethanol.

    • Addition: Add ethanolamine dropwise under stirring. The solution will darken as the amine attacks the aromatic ring.

    • Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) for the disappearance of the starting chloride.

    • Quench: Cool the reaction mixture to room temperature and pour into ice-cold water (5x volume).

    • Isolation: The product will precipitate as an orange solid. Filter via vacuum filtration.

    • Purification (Critical): Recrystallize from hot ethanol/water (9:1) to remove trace unreacted amine and chloride salts.

    • Drying: Dry in a vacuum oven at 40 °C.

Mechanistic Visualization ( )

The following diagram illustrates the addition-elimination mechanism, highlighting the stabilization of the anionic intermediate by the nitro group.

SNAr_Mechanism Reactants Reactants 1-Chloro-2-nitrobenzene + Ethanolamine TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (slow) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 (Loss of Chloride) Meisenheimer->TS2 Product Product This compound + HCl TS2->Product k2 (fast)

Figure 1: The


 reaction pathway. The rate-determining step is typically the initial nucleophilic attack (

), facilitated by the electron-withdrawing ortho-nitro group.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

  • UV-Vis Spectroscopy:

    • The strong absorbance at 441 nm is characteristic of the ortho-nitroaniline chromophore. A bathochromic shift (red shift) compared to nitrobenzene confirms the electron-donating effect of the amine substituent.

  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.05 ppm (dd, 1H):  Aromatic proton adjacent to the Nitro group (deshielded).
      
    • 
       8.20 ppm (br s, 1H):  The -NH- proton (exchangeable with 
      
      
      
      ).
    • 
       3.60 ppm (t, 2H):  Methylene protons adjacent to the OH (
      
      
      
      ).
    • 
       3.35 ppm (q, 2H):  Methylene protons adjacent to the NH (
      
      
      
      ).

Part 4: Toxicological & Biological Context

For drug development professionals, the significance of this compound lies in its metabolic activation. Like many nitroaromatics, it is a pro-mutagen that requires enzymatic reduction to exert genotoxic effects.

Metabolic Activation Pathway

The nitro group is reduced by cytosolic nitroreductases (in bacteria or mammals) to a hydroxylamine intermediate. This intermediate can undergo esterification (e.g., by acetyltransferase) to form a highly electrophilic nitrenium ion, capable of forming DNA adducts (typically at the C8 position of guanine).

Safety Assessment (SCCS Data)

According to the Scientific Committee on Consumer Safety (SCCS):

  • Sensitization: Classified as a moderate skin sensitizer (LLNA test).

  • Irritation: Causes eye irritation; slightly irritating to skin.[5]

  • Mutagenicity: Mixed results. Positive in Salmonella typhimurium (Ames test) strains TA98 and TA100 with S9 metabolic activation, confirming the nitro-reduction mechanism described below.

Metabolic_Pathway Parent This compound (Parent Compound) Nitroreductase Enzyme: Nitroreductase (+ NADPH) Parent->Nitroreductase Nitroso Nitroso Intermediate (-NO) Parent->Nitroso 2e- Reduction Hydroxylamine N-Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Esterification O-Acetylation/Sulfation Hydroxylamine->Esterification Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Activation DNA_Adduct DNA Adduct (Genotoxicity) Nitrenium->DNA_Adduct Covalent Binding (Guanine C8)

Figure 2: Metabolic bioactivation pathway of nitroaromatic amines. The formation of the nitrenium ion is the critical step for mutagenic potential.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78637, HC Yellow No. 2. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Yellow n° 2 (SCCS/1309/10).[6] European Commission.[5][6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-[(2-nitrophenyl)amino]ethanol (CAS 4926-55-0).[1][4] Retrieved from [Link]

Sources

difference between 2-(2-Nitroanilino)ethanol and 4-nitroaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 2-(2-Nitroanilino)ethanol (a specific ortho-substituted nitroaniline derivative) against the broader class of 4-nitroaniline derivatives (para-substituted).[1][2]

Structural Isomerism, Electronic Properties, and Synthetic Pathways

Executive Summary

The core distinction between This compound (CAS 4926-55-0, commercially known as HC Yellow No. 2 ) and 4-nitroaniline derivatives lies in the "Ortho Effect." [1][2]

  • The 2-isomer (Ortho) forms a thermodynamically stable intramolecular hydrogen bond (chelation) between the amine hydrogen and the nitro oxygen. This "locks" the molecule into a planar conformation, reduces polarity, and significantly alters its UV-Vis absorption profile (bathochromic shift).[2]

  • The 4-isomer (Para) lacks this chelation capability.[1][2] Instead, it exhibits strong intermolecular hydrogen bonding and a linear "push-pull" charge transfer system, resulting in higher melting points, lower solubility in non-polar solvents, and distinct toxicological profiles (e.g., higher potential for methemoglobinemia).[2]

Structural & Electronic Properties[2][3]

The Ortho-Effect vs. Para-Conjugation

The defining feature of this compound is the formation of a 6-membered pseudo-ring via hydrogen bonding.[1][2]

  • This compound (Ortho):

    • Mechanism: The amino hydrogen (

      
      ) donates a proton to the oxygen of the ortho-nitro group (
      
      
      
      ).
    • Consequence: This intramolecular bond (

      
      ) reduces the availability of the amine for external bonding, lowers the dipole moment, and increases solubility in organic solvents compared to the para isomer.
      
    • Spectral Shift: The planarization of the ring maximizes orbital overlap, leading to a significant bathochromic (red) shift . While 4-nitroaniline absorbs around 380 nm, this compound exhibits a

      
       at approximately 441 nm  (yellow-orange).[1][2]
      
  • 4-Nitroaniline Derivatives (Para):

    • Mechanism: The nitro group is on the opposite side of the ring. No intramolecular H-bonding is possible.[1][2]

    • Consequence: Molecules align to form strong intermolecular H-bond networks (Head-to-Tail stacking).[1][2] This results in high lattice energy (higher melting points) and low volatility.[2]

    • Electronic Character: Exhibits a strong Intramolecular Charge Transfer (ICT) state from the donor amine to the acceptor nitro group across the entire

      
      -system, making these derivatives highly solvatochromic.
      
Comparative Data Table
FeatureThis compound (Ortho)4-Nitroaniline Derivatives (Para)
CAS Number 4926-55-0100-01-6 (Parent)
Common Use Semi-permanent Hair Dye (HC Yellow 2)Intermediate for dyes, antioxidants, pharma
H-Bonding Intramolecular (Chelation)Intermolecular (Lattice Network)
UV-Vis

~441 nm (Ethanol/NaOH)~380 nm (Parent), ~400 nm (N-subst.)[1][2]
Melting Point 71–75 °C146–149 °C (Parent)
Solubility Higher in organic solvents (lipophilic)Lower (polar/lattice constraints)
pKa (Amine) Weak base (H-bond stabilization)Very weak base (Strong resonance withdrawal)

Visualizing the Mechanism (Graphviz)

The following diagram illustrates the structural divergence and the resulting physical properties.

Nitroaniline_Comparison Substrate Nitroaniline Isomerism Ortho This compound (Ortho-Substituted) Substrate->Ortho 2-Position Para 4-Nitroaniline Derivatives (Para-Substituted) Substrate->Para 4-Position Intra_HB Intramolecular H-Bond (6-Membered Chelate Ring) Ortho->Intra_HB Proximity Effect Inter_HB Intermolecular H-Bond (Lattice Network) Para->Inter_HB Steric Separation Prop_Ortho Properties: - Lower Polarity - Lower Melting Point - Bathochromic Shift (441 nm) Intra_HB->Prop_Ortho Chelation Prop_Para Properties: - High Lattice Energy - High Melting Point - Strong Dipole Moment Inter_HB->Prop_Para Aggregation

Caption: Structural divergence showing how H-bonding topology dictates physical properties.

Synthetic Pathways: Nucleophilic Aromatic Substitution ( )

Both compounds are synthesized via Nucleophilic Aromatic Substitution (


), but the reactivity profiles differ due to steric hindrance and the "ortho-effect."
Mechanism

The reaction proceeds through an Addition-Elimination mechanism involving a Meisenheimer complex intermediate.[1][2]

  • Nucleophilic Attack: The amine (ethanolamine) attacks the carbon bearing the halogen (Cl or F).

  • Meisenheimer Complex: The negative charge is delocalized onto the nitro group (electron-withdrawing trap).[2]

  • Elimination: Chloride is expelled, restoring aromaticity.

Synthesis of this compound

Reaction: 1-Chloro-2-nitrobenzene + Ethanolamine


 this compound + HCl[1][2]

Critical Technical Insight:

  • Leaving Group: Fluorine is a better leaving group than Chlorine in

    
     (due to higher electronegativity stabilizing the transition state), but 1-Chloro-2-nitrobenzene  is preferred industrially for cost.[1][2]
    
  • Acid Scavenging: The reaction generates HCl. An excess of ethanolamine (2.0–2.5 equivalents) or an auxiliary base (

    
    ) is required to drive the equilibrium and prevent protonation of the nucleophile.
    

Experimental Protocol: Synthesis of this compound

Objective: Synthesize high-purity this compound from 1-chloro-2-nitrobenzene.

Reagents & Equipment
  • Substrate: 1-Chloro-2-nitrobenzene (15.7 g, 0.1 mol)[1][2]

  • Nucleophile: Ethanolamine (15.3 g, 0.25 mol) [Excess acts as solvent/base][2]

  • Solvent: Water or Ethanol (optional, neat reaction preferred for kinetics)

  • Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer, thermometer.[1][2]

Step-by-Step Methodology
  • Charge: Add 1-chloro-2-nitrobenzene to the flask.

  • Addition: Add ethanolamine slowly while stirring. The reaction is exothermic; maintain temperature below 60°C during addition.

  • Reflux: Heat the mixture to 100–110°C for 4–6 hours.

    • Validation: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[2] The starting material spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.[2]
  • Quench: Cool the reaction mixture to 80°C and pour slowly into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as an orange solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) to remove excess amine and HCl salts.[2]
    
  • Purification: Recrystallize from Ethanol/Water (70:30).

    • Target Yield: 85–92%[1]

    • Target MP: 71–75°C[2][3]

Toxicology & Safety Profile (SCCS Context)

For researchers in drug development and cosmetics, understanding the safety divergence is critical.

  • 4-Nitroaniline Derivatives:

    • Toxicity: High.[2] Known to cause methemoglobinemia (oxidation of hemoglobin iron from

      
       to 
      
      
      
      ), impairing oxygen transport.[2]
    • Mutagenicity: Often positive in Ames tests (Salmonella typhimurium) due to metabolic reduction to reactive hydroxylamines.[2]

  • This compound (HC Yellow 2):

    • SCCS Opinion: The Scientific Committee on Consumer Safety (SCCS) has evaluated this compound (SCCS/1309/10).[2][4]

    • Profile: The ethanol tail increases hydrophilicity, aiding excretion. The ortho-substitution and chelation can sterically hinder the enzymatic reduction of the nitro group, potentially altering the metabolic pathway compared to the para-isomer.

    • Status: Generally considered safe for use in non-oxidative hair dyes at concentrations up to 1%, though sensitization is a monitored risk.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010).[2][4][5] Opinion on HC Yellow n° 2 (CAS 4926-55-0).[1][2][6] European Commission.[2][7]

  • PubChem. (n.d.).[2] 2-[(2-Nitrophenyl)amino]ethanol (Compound Summary). National Center for Biotechnology Information.[2]

  • Tokyo Chemical Industry (TCI). (n.d.).[2] Product Specification: this compound.[1][2][3][6][8][2]

  • Master Organic Chemistry. (2018).

    
    ): Mechanism and Kinetics.
    
  • O'Neil, M.J. (2013).[2] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry. (Reference for 4-Nitroaniline toxicity data).

Sources

2-(2-Nitroanilino)ethanol absorption spectrum and lambda max

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic profile of 2-(2-Nitroanilino)ethanol , chemically identified as HC Orange No. 1 (CAS: 4926-55-0).

Technical Guide: Absorbance Mechanisms, Protocols, and Validation

Executive Summary

This compound is a semi-permanent hair dye molecule and a solvatochromic probe belonging to the nitroaniline class. Its intense orange color arises from a specific donor-acceptor electronic structure, stabilized by an intramolecular hydrogen bond.

For researchers in cosmetic formulation and analytical chemistry, accurate quantification depends on understanding its unique spectral behavior. Unlike simple anilines, the ortho-substitution pattern locks the molecule into a planar conformation, significantly altering its


 and molar extinction coefficient (

) compared to para-isomers.

Key Spectral Metrics (Typical):

  • 
     (Ethanol):  435 – 445 nm (Broad band)
    
  • Appearance: Deep Orange/Red crystalline powder

  • Primary Transition: Intramolecular Charge Transfer (ICT)

Molecular Basis of Absorbance

The absorbance spectrum of this compound is dictated by the "push-pull" mechanism between the electron-donating amine group and the electron-withdrawing nitro group.

The Ortho-Effect and Planarity

The defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) formed between the amino hydrogen (-NH) and the oxygen of the ortho-nitro group (-NO₂).

  • Conformational Lock: This H-bond (approx. 1.8–2.0 Å) forces the nitro group to be coplanar with the benzene ring.

  • Spectral Consequence: Planarity maximizes

    
    -electron delocalization across the aromatic system. This lowers the energy gap (
    
    
    
    ) for the
    
    
    transition, resulting in a bathochromic shift (red shift) compared to non-planar isomers.
  • Solvent Sensitivity: While the IMHB reduces sensitivity to hydrogen-bonding solvents (since the donor is already "occupied"), the molecule still exhibits positive solvatochromism due to the large dipole moment change upon excitation.

Spectral Characteristics and Data

The following data summarizes the absorption behavior. Note that values may shift slightly based on solvent purity and pH.

ParameterValue / RangeConditionsNotes

441 nm NaOH (aq)Strong bathochromic shift in basic media [1].

~430 - 440 nm EthanolStandard neutral solvent range.

254 nm HPLC Mobile PhaseUsed for purity determination (UV detection) [2].

(Molar Absorptivity)
~5,000 - 6,000

EthanolEstimate based on o-nitroaniline derivatives.
Visual Color Deep OrangeSolid/SolutionDistinct from p-nitroaniline (Yellow).

Critical Note: Confusion often exists between HC Orange No. 1 (this compound) and HC Orange No. 2 (CAS 85765-48-6). HC Orange No. 2 has a


 of ~466 nm [3]. Ensure you are analyzing CAS 4926-55-0 .

Experimental Protocol: Determination of and

To ensure scientific integrity, do not rely on literature values alone. Use this self-validating protocol to determine the exact extinction coefficient for your specific batch and solvent system.

Reagents and Equipment
  • Analyte: this compound (>98% purity).

  • Solvent: Spectroscopic grade Ethanol (99.9%) or Methanol.

  • Blank: Pure solvent from the same bottle used for dilution.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh exactly 18.2 mg of this compound (MW = 182.18 g/mol ).

    • Dissolve in Ethanol in a 100 mL volumetric flask.

    • Concentration:

      
       M.
      
  • Serial Dilution (Linearity Check):

    • Prepare 5 dilutions ranging from

      
       M to 
      
      
      
      M.
    • Target Absorbance: 0.2 – 0.8 AU (the most linear range of Beer-Lambert Law).

  • Spectral Scanning:

    • Baseline correct using the pure solvent blank.

    • Scan from 200 nm to 600 nm.

    • Identify

      
       (highest peak in the visible region, expected ~435-445 nm).
      
  • Calculation of

    
    : 
    
    • Plot Absorbance (y-axis) vs. Concentration (x-axis) at

      
      .
      
    • Perform linear regression (

      
      ).
      
    • The slope

      
       is the Molar Extinction Coefficient (
      
      
      
      ).
    • Validation Criteria:

      
       must be 
      
      
      
      .
Validation Workflow (DOT Diagram)

SpectralValidation Start Sample Preparation (Gravimetric) Dilution Prepare 5-Point Dilution Series Start->Dilution Scan Full Spectrum Scan (200-600 nm) Peak Identify Lambda Max (~435-445 nm) Scan->Peak Regression Linear Regression (Beer-Lambert) Peak->Regression Dilution->Scan Decision R² > 0.995? Regression->Decision Fail Recalibrate/Filter Decision->Fail No Success Valid Epsilon (ε) Decision->Success Yes Fail->Start Repeat

Figure 1: Self-validating spectral analysis workflow ensuring adherence to the Beer-Lambert Law.

Applications and Safety Considerations

Formulation & Detection
  • Hair Dye Systems: Used in semi-permanent formulations (non-oxidative) at concentrations up to 1%. The molecule adsorbs to keratin via weak Van der Waals forces and hydrogen bonding.

  • HPLC Detection: Due to the nitro group, it is easily detected at 254 nm (UV) for impurity profiling, but 440 nm (Vis) is preferred for specific quantification in complex matrices to avoid interference from non-colored organic compounds.

Safety Profile (SCCS)

According to the Scientific Committee on Consumer Safety (SCCS):

  • Purity: Commercial batches must be >98% pure.

  • Impurities: Must be free of nitrosamine contaminants (<50 ppb) due to the secondary amine structure, which can undergo nitrosation [2].[1]

References

  • TCI Chemicals. (n.d.). Product Specification: this compound. Retrieved from

  • Scientific Committee on Consumer Products (SCCP). (2008).[2] Opinion on HC Orange n° 1 (SCCP/1164/08). European Commission.[2][3][4][5] Retrieved from

  • Scientific Committee on Consumer Products (SCCP). (2007). Opinion on HC Orange n° 2 (SCCP/1148/07). European Commission.[2][3][4][5] Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 2-(2-Nitroanilino)ethanol via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 2-(2-Nitroanilino)ethanol from 1-chloro-2-nitrobenzene and ethanolamine. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines safety considerations, and details methods for product purification and characterization.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the electron-withdrawing nitro group (-NO2) activates the aromatic ring, facilitating the displacement of the chloro group by the nucleophilic ethanolamine.[1][2] The ortho position of the nitro group is critical, as it effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is key to the reaction's success.[1][3]

The reaction proceeds via a two-step addition-elimination mechanism.[3] First, the nucleophile (ethanolamine) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] In the second step, the leaving group departs, and the aromaticity of the ring is restored. The strong electron-withdrawing nature of the nitro group is essential for activating the ring towards this type of substitution.[1][2]

This guide provides a reliable and reproducible protocol for this synthesis, with an emphasis on both procedural accuracy and laboratory safety.

Reaction Scheme

Experimental Protocol

Materials and Equipment
Reagents & SolventsGradeSupplier
1-Chloro-2-nitrobenzene (99%)ReagentPlus®Sigma-Aldrich
Ethanolamine (≥99.5%)ACS ReagentFisher Scientific
Ethanol (200 proof, absolute)ACS/USP GradeVWR Chemicals
Diethyl Ether (anhydrous)ACS ReagentJ.T.Baker
Sodium Sulfate (anhydrous)ACS ReagentEMD Millipore
Hydrochloric Acid (37%)ACS ReagentBDH Chemicals
Sodium BicarbonateACS ReagentMacron Fine Chemicals
Equipment
250 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Thermometer
Dropping funnel
Separatory funnel (500 mL)
Rotary evaporator
Buchner funnel and filter flask
Thin-Layer Chromatography (TLC) plates
NMR Spectrometer, FT-IR Spectrometer
Safety First: Hazard Analysis

This procedure involves hazardous materials and must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1-Chloro-2-nitrobenzene: Toxic if swallowed or in contact with skin, and suspected of causing cancer.[4][5][6] It is also an environmental hazard and may cause long-lasting harmful effects to aquatic life.[4][5] Avoid inhalation and skin contact.[4][7]

  • Ethanolamine: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.

  • Ethanol: Flammable liquid and vapor.

Refer to the Material Safety Data Sheets (MSDS) for all reagents before beginning the experiment.[4][5][6][7]

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.

    • In the flask, dissolve 7.88 g (50 mmol) of 1-chloro-2-nitrobenzene in 100 mL of absolute ethanol. Begin stirring to ensure complete dissolution.

  • Addition of Nucleophile:

    • In a separate beaker, carefully measure 9.16 g (150 mmol, 3 equivalents) of ethanolamine.

    • Slowly add the ethanolamine to the stirring solution of 1-chloro-2-nitrobenzene in the flask at room temperature. An exothermic reaction may be observed.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 1-chloro-2-nitrobenzene spot indicates the reaction's completion.

  • Work-up and Product Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of water and 100 mL of diethyl ether. Transfer the mixture to a 500 mL separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate. The organic layer (top) contains the desired product.

    • Wash the organic layer sequentially with 50 mL of 1M HCl to remove excess ethanolamine, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

    • Dry the separated organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow-orange solid.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Slowly add water dropwise until the solution becomes cloudy.

    • Reheat the solution until it becomes clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Weigh Reagents (1-Chloro-2-nitrobenzene, Ethanolamine) Setup 2. Assemble Glassware (3-Neck Flask, Condenser) Reagents->Setup Dissolve 3. Dissolve Starting Material in Ethanol Setup->Dissolve Addition 4. Add Ethanolamine Dissolve->Addition Reflux 5. Heat to Reflux (4-6h) Addition->Reflux Monitor 6. Monitor by TLC Reflux->Monitor Evaporation 7. Remove Solvent Monitor->Evaporation Extraction 8. Liquid-Liquid Extraction Evaporation->Extraction Drying 9. Dry Organic Layer Extraction->Drying Purification 10. Recrystallize Product Drying->Purification Characterization 11. Characterize (NMR, IR, MS) Purification->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterExpected Value / Observation
Appearance Yellow to orange crystalline solid
Molecular Formula C₈H₁₀N₂O₃[8]
Molecular Weight 182.18 g/mol [8]
Melting Point 68-71 °C
Yield Typically 85-95%
  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include peaks for the aromatic protons, the methylene (-CH₂-) groups, the amine (-NH-), and the hydroxyl (-OH) protons.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks should be observed for N-H stretching (around 3400 cm⁻¹), O-H stretching (broad, around 3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and strong asymmetric and symmetric N-O stretching of the nitro group (around 1520 and 1350 cm⁻¹).[9]

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 182.

Conclusion

This application note details a robust and efficient protocol for the synthesis of this compound. By adhering to the described experimental procedure and safety precautions, researchers can reliably produce this valuable intermediate for further applications. The principles of Nucleophilic Aromatic Substitution are clearly demonstrated in this synthesis, making it a useful procedure for both research and educational purposes.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties.
  • Chemistry LibreTexts. (2025, February 2). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Filo. (2025, October 4). Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous... Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0028 - 1-CHLORO-2-NITROBENZENE. Retrieved from [Link]

  • Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Ethanol, 2-[(2-nitrophenyl)amino]-. Retrieved from [Link]

  • Vidyasagar, A., & Sujatha, K. (2016). Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 5(11), 1235-1241.
  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Robust Methodologies for the Extraction and Quantification of 2-(2-Nitroanilino)ethanol from Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the extraction and quantification of 2-(2-Nitroanilino)ethanol, a common semi-permanent hair colorant also known as HC Yellow No. 2, from complex hair dye matrices. Recognizing the critical need for accurate analysis in quality control and regulatory compliance, we present two robust protocols: a foundational Liquid-Liquid Extraction (LLE) method and an advanced Solid-Phase Extraction (SPE) method. Both protocols are coupled with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is designed for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step procedures, the scientific rationale behind methodological choices, and guidelines for method validation to ensure data integrity and trustworthiness.

Introduction: The Analytical Imperative for Hair Dye Components

This compound is a direct dye widely used in non-oxidative, semi-permanent hair coloring products to impart a yellow-to-brown hue.[1][2] Unlike oxidative dyes, direct dyes do not require a chemical developer and bind directly to the hair shaft. The concentration of these dyes in commercial formulations is a critical quality attribute, directly impacting product performance and consumer safety. Regulatory bodies in various regions, including the European Union, have set restrictions on the maximum allowable concentrations of certain hair dye ingredients due to potential health risks, such as skin sensitization.[3][4][5][6]

Extracting and quantifying this compound presents a significant analytical challenge. Hair dye formulations are complex mixtures containing a wide array of components such as surfactants, thickeners, solvents, and other colorants, which can interfere with analysis.[7][8] Therefore, a selective and efficient extraction method is paramount for isolating the analyte from the matrix and ensuring accurate quantification. This guide details two field-proven methods designed to address these challenges, providing reliable analytical workflows for both routine and advanced laboratory settings.

Analyte Profile: this compound

Understanding the physicochemical properties of the target analyte is fundamental to designing an effective extraction and analysis strategy. The polarity, indicated by its LogP value, and molecular structure inform the selection of appropriate solvents and chromatographic conditions.

PropertyValueReference
Synonyms HC Yellow No. 2, N-(2-Hydroxyethyl)-2-nitroaniline[1]
CAS Number 4926-55-0[1]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
LogP 1.34[1]
Appearance Dark brick red to brown powder[4]

The presence of both a hydroxyl group and a nitroaniline moiety gives the molecule moderate polarity, making it amenable to reversed-phase liquid chromatography.[1][9]

Principles of Extraction and Analysis

Extraction Methodologies

The primary goal of the extraction step is to efficiently transfer this compound from the viscous dye matrix into a clean solvent suitable for chromatographic injection.

  • Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample phase and an organic extraction solvent. For this compound, after diluting the dye formulation in an aqueous buffer, an organic solvent like ethyl acetate is used to partition the analyte. While straightforward, LLE can be labor-intensive and consume significant volumes of organic solvent.[10]

  • Solid-Phase Extraction (SPE): SPE is a more modern and efficient sample preparation technique that has gained favor for its selectivity, reproducibility, and potential for automation.[11] The process involves passing a liquid sample through a solid sorbent bed that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong organic solvent. For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 is highly effective.[11][12]

Analytical Finish: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred technique for analyzing polar and thermolabile compounds like nitroanilines, as it does not require the derivatization often needed for Gas Chromatography (GC).[13][14]

  • Separation: A reversed-phase C18 column provides excellent separation based on the analyte's hydrophobicity.

  • Detection: The nitroaniline chromophore in this compound allows for sensitive detection using a UV-Vis detector.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with HPLC-UV Analysis

This protocol offers a reliable, universally applicable method requiring standard laboratory equipment.

4.1.1. Reagents and Materials

  • This compound analytical standard (>98% purity)

  • HPLC-grade acetonitrile (MeCN), methanol (MeOH), and water

  • Ethyl acetate (ACS grade or higher)

  • Sodium phosphate monobasic and dibasic

  • 0.45 µm Syringe filters (PTFE or nylon)

  • Hair dye sample

4.1.2. Instrumentation

  • Analytical balance

  • Vortex mixer and Centrifuge

  • Rotary evaporator or nitrogen evaporation system

  • HPLC system with UV-Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

4.1.3. Step-by-Step Procedure

  • Standard Preparation: Prepare a 1000 µg/mL stock solution of this compound in methanol. Serially dilute this stock with the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 0.5 g of the hair dye formulation into a 50 mL centrifuge tube.

  • Dilution: Add 10 mL of 0.1 M phosphate buffer (pH 7.0) to the tube. Vortex vigorously for 2 minutes to ensure complete dispersion of the sample.

  • Extraction: Add 20 mL of ethyl acetate to the tube. Cap and vortex for 5 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean flask.

  • Evaporation: Evaporate the ethyl acetate to dryness at 40°C using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 5.0 mL of the mobile phase. Vortex to ensure complete dissolution.

  • Filtration & Analysis: Filter the reconstituted sample through a 0.45 µm syringe filter directly into an HPLC vial. Inject into the HPLC system.

4.1.4. HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30°C
Detection λ 410 nm

4.1.5. LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_ext Extraction cluster_post Post-Extraction s0 Weigh 0.5g Hair Dye s1 Add 10mL Buffer (pH 7) s0->s1 s2 Vortex 2 min s1->s2 e0 Add 20mL Ethyl Acetate s2->e0 Dispersed Sample e1 Vortex 5 min e0->e1 e2 Centrifuge 3000 rpm, 10 min e1->e2 e3 Collect Organic Layer e2->e3 p0 Evaporate to Dryness e3->p0 Analyte in Solvent p1 Reconstitute in 5mL Mobile Phase p0->p1 p2 Filter (0.45 µm) p1->p2 hplc HPLC-UV Analysis p2->hplc Clean Sample

Caption: LLE workflow for this compound extraction.

Protocol 2: Solid-Phase Extraction (SPE) with HPLC-UV Analysis

This protocol is recommended for higher sample throughput and cleaner extracts, minimizing matrix effects.

4.2.1. Reagents and Materials

  • All reagents from Protocol 1

  • Reversed-phase C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

4.2.2. Instrumentation

  • All instruments from Protocol 1 (excluding rotary evaporator, though a nitrogen evaporator can be used if concentration is needed)

4.2.3. Step-by-Step Procedure

  • Standard Preparation: Prepare calibration standards as described in Protocol 1 (Section 4.1.3, Step 1).

  • Sample Preparation: Accurately weigh approximately 0.2 g of the hair dye formulation into a 50 mL beaker.

  • Dilution: Add 20 mL of HPLC-grade water and stir for 5 minutes until the sample is fully dispersed. Adjust pH to ~7.0 if necessary.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of HPLC-grade water through the cartridge. Do not allow the sorbent bed to go dry.

  • Sample Loading: Load the entire 20 mL of the diluted sample onto the conditioned cartridge at a slow, steady flow rate (~2 mL/min).

  • Washing: Pass 5 mL of Water:Methanol (90:10, v/v) through the cartridge to wash away polar, interfering components.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a collection tube.

  • Filtration & Analysis: Filter the eluate through a 0.45 µm syringe filter into an HPLC vial. Inject into the HPLC system using the conditions in Section 4.1.4.

SPE_Workflow cluster_prep Sample Preparation prep0 Weigh 0.2g Hair Dye prep1 Disperse in 20mL Water prep0->prep1 spe1 spe1 prep1->spe1 Diluted Sample spe3 spe3 analysis Filter & Inject into HPLC spe3->analysis Purified Eluate

Sources

Application Note: Systematic Approach to the Purification of 2-(2-Nitroanilino)ethanol via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust recrystallization protocol for the purification of 2-(2-Nitroanilino)ethanol (CAS 4926-55-0). Recognizing that a one-size-fits-all solvent system is rarely optimal, this note details a systematic methodology for selecting and optimizing a suitable solvent or solvent system. It emphasizes a first-principles approach, guiding the user through solvent screening, system selection, and the execution of both single-solvent and mixed-solvent recrystallization procedures. The causality behind experimental choices is explained to empower the researcher with the ability to adapt and troubleshoot the purification of this and structurally similar molecules.

Introduction: The Rationale for Purification

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyes. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of a highly ordered crystal lattice of the pure compound, while impurities remain in the mother liquor.[1][2]

This guide eschews a single prescribed solvent, instead presenting a logical workflow to determine the optimal purification strategy based on empirical observation.

Physicochemical Properties of this compound

Understanding the physical properties of the target compound is the foundation of rational solvent selection.

  • Appearance: Light yellow to brown crystalline powder.[3]

  • Molecular Formula: C₈H₁₀N₂O₃[4]

  • Molecular Weight: 182.18 g/mol [4][5]

  • Melting Point: Approximately 71-75 °C.[3][4] This is a critical parameter; the boiling point of the chosen solvent should be lower than the melting point of the compound to prevent "oiling out," where the compound melts before dissolving.[6]

  • Polarity: The molecule possesses several polar functional groups: a nitro group (-NO₂), a secondary amine (-NH-), and a hydroxyl group (-OH). These groups, particularly the hydroxyl and amine moieties, allow for hydrogen bonding.[7] The presence of a phenyl ring introduces some nonpolar character. This amphiphilic nature suggests that solvents of intermediate to high polarity, especially protic solvents, will be effective. Alcoholic solvents are often a good starting point for nitroaryl compounds.[6]

The Core Principle: Solvent Selection

The success of recrystallization hinges on selecting a solvent in which the target compound exhibits a steep solubility curve.[6][8]

An Ideal Recrystallization Solvent:

  • High Solubility at High Temperature: Dissolves the compound completely when the solvent is hot or at its boiling point.[2][9]

  • Low Solubility at Low Temperature: The compound should be sparingly or poorly soluble in the cold solvent to maximize recovery.[2][9]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2]

  • Chemical Inertness: The solvent must not react with the compound.[1][9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]

Experimental Workflow: Systematic Solvent Screening

A systematic screening process is the most reliable method to identify the optimal solvent or solvent system. This protocol is designed for small-scale trials to conserve material.

Materials and Equipment
  • Crude this compound

  • Selection of candidate solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)

  • Small test tubes (13x100 mm) or small Erlenmeyer flasks (10 mL)

  • Hot plate with stirring capability or a sand bath

  • Pasteur pipettes

  • Vortex mixer

  • Ice-water bath

Solvent Screening Protocol
  • Preparation: Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.

  • Room Temperature Solubility: To each tube, add the candidate solvent dropwise (approx. 0.5 mL). Vortex or stir the mixture. Observe and record the solubility at room temperature.

    • Causality Check: If the compound dissolves readily at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[9] It may, however, be useful as the "good" solvent in a mixed-solvent system.

  • Hot Solubility: For solvents that did not dissolve the compound at room temperature, heat the mixture gently (e.g., in a warm sand bath). Add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

    • Causality Check: If a very large volume of solvent is required to dissolve the compound even when hot, it is a poor solvent. If the compound dissolves readily in a small amount of hot solvent, it is a promising candidate.

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. Then, place the test tubes in an ice-water bath for 10-15 minutes.

    • Causality Check: Slow cooling is crucial for the formation of large, pure crystals.[8] Rapid cooling can trap impurities.

  • Observation and Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals. A solvent that results in no or very few crystals is unsuitable.

Interpreting Screening Results

The observations should be compiled into a table for easy comparison. Based on hypothetical but plausible results, a decision matrix can be constructed.

Table 1: Hypothetical Solvent Screening Results for this compound

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingEvaluation
WaterInsolubleSparingly SolublePoor/SlowPoor single solvent. Potential "bad" solvent for a mixed pair.
EthanolSparingly SolubleVery SolubleGood, well-formed crystalsExcellent Candidate (Single Solvent)
IsopropanolSparingly SolubleVery SolubleVery good, large crystalsExcellent Candidate (Single Solvent)
AcetoneVery SolubleVery SolublePoor recoveryUnsuitable as single solvent. Potential "good" solvent.
Ethyl AcetateSolubleVery SolublePoor recoveryUnsuitable as single solvent.
TolueneInsolubleSolubleGood, but may oil outModerate candidate. Check for "oiling out."
HeptaneInsolubleInsoluble-Unsuitable. Potential "bad" solvent for a mixed pair.

From this hypothetical data, Isopropanol and Ethanol emerge as the most promising single-solvent systems. A mixed system, such as Ethanol-Water , also presents a viable option, where the compound is dissolved in hot ethanol and water is added as the anti-solvent to induce crystallization.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process from screening to final product.

Recrystallization_Workflow start Start: Crude This compound screen Solvent Screening (Small Scale) start->screen eval Evaluate Results: Solubility & Crystal Formation screen->eval single_path Good Single Solvent Found? eval->single_path protocol_single Protocol A: Single-Solvent Recrystallization single_path->protocol_single Yes mixed_path Select Solvent Pair (Good/Bad) single_path->mixed_path No filter Vacuum Filtration (Collect Crystals) protocol_single->filter protocol_mixed Protocol B: Mixed-Solvent Recrystallization mixed_path->protocol_mixed protocol_mixed->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure Product (Verify by MP, TLC, etc.) dry->end

Caption: Decision workflow for selecting and executing a recrystallization protocol.

Detailed Recrystallization Protocols

Protocol A: Single-Solvent Recrystallization (Example: Isopropanol)

This protocol should be followed if a single solvent, like Isopropanol, is identified as optimal.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or boiling chips. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring on a hot plate.

  • Achieve Saturation: Continue adding hot isopropanol dropwise until all the solid has just dissolved. Adding a large excess of solvent will reduce the final yield.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air-dry them on a watch glass until the solvent has completely evaporated. Determine the melting point of the purified product to assess purity.

Protocol B: Mixed-Solvent Recrystallization (Example: Ethanol-Water)

This protocol is ideal when the compound is too soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" or "anti-solvent"). The two solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Induce Crystallization: While keeping the solution hot, add warm water (the "bad" solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated but not supersaturated at the high temperature.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by chilling in an ice-water bath as described in Protocol A.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol A, using an ice-cold ethanol-water mixture of the final composition to wash the crystals.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the compound's melting point or the solution is too concentrated.[6] To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[6]

  • No Crystals Form: This is often due to using too much solvent. The solution can be concentrated by boiling off some of the solvent. Alternatively, crystallization can be induced by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.

Conclusion

The purification of this compound can be achieved efficiently through a systematic and well-reasoned approach to recrystallization. By performing a preliminary solvent screening, researchers can confidently select an appropriate single-solvent or mixed-solvent system. The detailed protocols provided herein serve as a robust starting point, while the foundational principles explained allow for intelligent adaptation and troubleshooting, ensuring a high yield of pure material for subsequent synthetic applications.

References

  • PureSynth. this compound 98.0%(GC). [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]

  • PubChem, National Institutes of Health. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154. [Online] Available at: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Online] Available at: [Link]

  • Wired Chemist. Recrystallization. [Online] Available at: [Link]

  • University of California, Los Angeles (UCLA) Chemistry. Recrystallization. [Online] Available at: [Link]

  • YouTube. Recrystallization of Acetanilide. [Online] Available at: [Link]

  • YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Online] Available at: [Link]

  • YouTube. The Science of Recrystallization. [Online] Available at: [Link]

  • Taylor & Francis Online. Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. [Online] Available at: [Link]

Sources

Robust and Sensitive Analysis of Nitroaniline Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to the analysis of nitroaniline derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Nitroanilines are critical intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals, and their monitoring as process impurities or environmental contaminants is paramount. Due to their polarity, thermolability, and the challenge of separating structural isomers, a robust and optimized analytical method is essential. This document provides detailed, field-proven protocols covering sample preparation, instrument parameter optimization, and data interpretation to ensure accurate and reliable quantification of nitroaniline derivatives.

Introduction: The Analytical Challenge of Nitroanilines

Nitroanilines (aminonitrobenzenes) are a class of aromatic compounds characterized by the presence of both an amino (-NH₂) and a nitro (-NO₂) group on a benzene ring. The three primary isomers, ortho- (o-), meta- (m-), and para- (p-) nitroaniline, serve as foundational building blocks in numerous chemical manufacturing processes. However, they are also recognized as suspected carcinogens and are toxic to aquatic life, necessitating their careful monitoring.[1]

Direct analysis of nitroanilines by gas chromatography presents several challenges:

  • Polarity: The amino group can cause undesirable interactions with active sites in the GC system (e.g., inlet liner, column), leading to poor peak shape (tailing) and reduced sensitivity.

  • Thermolability: Some derivatives can be susceptible to thermal degradation at elevated temperatures in the GC injector or column.[1]

  • Isomer Separation: Achieving baseline separation of structural isomers is often critical for accurate quantification and can be difficult on standard GC columns. The United States Environmental Protection Agency (EPA) Method 8131, for instance, notes the difficulty in resolving 2-nitroaniline and 4-nitroaniline from other chlorinated aniline derivatives on certain columns.[2]

While HPLC is a viable alternative that avoids derivatization, GC-MS remains a powerful technique due to its high sensitivity, selectivity, and the structural information provided by mass spectrometry, particularly when using standardized electron ionization libraries.[1] This guide focuses on overcoming the challenges of direct GC-MS analysis through careful optimization of the entire workflow.

Integrated Analytical Workflow

A successful analysis hinges on a systematic approach that integrates sample preparation, chromatographic separation, and mass spectrometric detection. Each step must be optimized to maintain the integrity of the analytes and ensure a robust, self-validating system.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sp Sample Matrix (e.g., API, Water, Soil) ext Extraction / Dilution (LLE, SPE, or Direct Dissolution) sp->ext filt Filtration / Cleanup (Remove Particulates) ext->filt inj GC Injection (Pulsed Splitless) filt->inj sep Chromatographic Separation (DB-5ms Column) inj->sep ion MS Ionization (Electron Ionization, 70 eV) sep->ion det Mass Detection (Scan or SIM Mode) ion->det qual Qualitative ID (Retention Time + Mass Spectrum) det->qual quan Quantitative Analysis (Calibration Curve) qual->quan rep Reporting quan->rep

Caption: High-level workflow for GC-MS analysis of nitroanilines.

Sample Preparation Protocols

The choice of sample preparation method is dictated by the sample matrix and the required detection limits. All samples should be collected in clean glass containers to prevent contamination.[3]

Protocol A: Direct Analysis of Standards or Drug Substances

This protocol is suitable for relatively clean samples where the nitroaniline derivative is a major component or a significant impurity.

  • Weighing: Accurately weigh approximately 10-20 mg of the sample into a 10 mL volumetric flask.[4]

  • Dissolution: Dissolve the sample in a suitable volatile organic solvent such as methanol, acetone, or dichloromethane.[3][4] Ensure the solvent is of high purity (e.g., HPLC or GC grade).

  • Dilution: Dilute to the mark with the chosen solvent. Further serial dilutions may be necessary to bring the analyte concentration within the calibrated linear range of the instrument.

  • Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL glass autosampler vial.

  • Internal Standard (Optional but Recommended): For precise quantification, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to the final solution before injection.

Protocol B: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This method is adapted from general principles for extracting aniline derivatives from water, as outlined by the EPA.[2]

  • Sample Collection: Collect 500 mL to 1 L of the water sample. Adjust the pH to >11 with sodium hydroxide.[2]

  • Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the organic layer to separate from the aqueous phase. Drain the lower organic layer into a flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining the organic extracts.

  • Drying: Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

  • Solvent Exchange: Exchange the solvent to one more suitable for GC injection if necessary (e.g., iso-octane or hexane).

  • Analysis: Transfer the final extract to a GC vial for analysis.

Optimized GC-MS Instrumental Parameters

Achieving good chromatographic performance for nitroanilines requires a highly inert system.[5] Active sites in the injector or column can cause peak tailing and loss of signal.

Causality Behind Parameter Choices
  • Inert Inlet Liner: A deactivated liner (e.g., Siltek) without glass wool is crucial.[5] The primary amine group of nitroaniline is basic and will interact with acidic silanol groups present on non-deactivated glass surfaces, causing adsorption and peak tailing.

  • Pulsed Splitless Injection: This technique involves momentarily increasing the injector pressure at the start of the injection. This forces the sample onto the column in a narrow band, which counteracts band broadening in the injector and improves peak shape, especially for active compounds.[5]

  • Non-Polar Column: A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, Rxi-5Sil MS) provides a good balance of selectivity for aromatic compounds and is robust enough for general-purpose analysis.[4][6] The "ms" designation indicates a highly inert column suitable for trace analysis with mass spectrometry.

  • Temperature Programming: Starting the oven at a relatively low temperature (e.g., 80°C) ensures efficient trapping of the analytes at the head of the column.[4] A controlled ramp to a higher final temperature then elutes the compounds based on their boiling points and interaction with the stationary phase.

  • Standard EI Energy (70 eV): Electron Ionization (EI) at 70 eV is the industry standard.[7] This energy level provides reproducible fragmentation patterns that can be reliably compared to established mass spectral libraries like the NIST database for confident compound identification.[7][8]

Recommended GC-MS Parameters
Parameter Setting Rationale & Expert Insight
GC System Agilent 8890 or equivalentA modern GC system with electronic pneumatic control ensures precise and reproducible retention times.
Injector Split/Splitless
ModePulsed SplitlessImproves peak shape and transfer of active analytes to the column.[5]
Temperature250 °CBalances efficient volatilization with minimizing thermal degradation of the analytes.
Pulse Pressure25 psi for 0.75 minEnsures rapid transfer of sample onto the column.[5]
Injection Volume1 µLStandard volume for capillary columns to avoid overloading.
LinerDeactivated (e.g., Siltek), single taper, no glass woolCritical for preventing analyte adsorption and peak tailing.[5]
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, optimizing separation efficiency.[4]
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmIndustry-standard, robust, and inert column for a wide range of semi-volatile compounds.[4][5][6]
Oven Program Initial: 80 °C, hold 2 minAllows for proper focusing of analytes at the column head.[4]
Ramp: 10 °C/min to 280 °CProvides good separation of isomers and related impurities.[4]
Hold: 5 min at 280 °CEnsures that all heavier components are eluted from the column before the next run.[4]
MS System Agilent 5977 or equivalent Single Quadrupole MSA reliable and sensitive detector for routine analysis.
MS Transfer Line 280 °CPrevents cold spots and analyte condensation between the GC and MS.[4]
Ion Source Electron Ionization (EI)The standard, robust ionization technique for GC-MS.[7]
Temperature230 °CStandard source temperature to promote ionization while minimizing thermal degradation inside the source.[4]
Electron Energy70 eVProduces reproducible fragmentation patterns for library matching.[7][8]
Acquisition Mode Full Scan (m/z 40-400) and/or SIMFull Scan: For identification of unknowns and confirmation. SIM: For higher sensitivity and accurate quantification of target compounds.

Data Analysis and Interpretation

Qualitative Identification

A compound is positively identified by comparing both its retention time and its mass spectrum to that of an authentic reference standard analyzed under the identical conditions.

  • Retention Time (RT): The time at which a compound elutes from the GC column. It should match the standard within a narrow window (e.g., ±0.1 minutes).

  • Mass Spectrum: The fragmentation pattern produced by EI is a chemical fingerprint. The acquired spectrum should be compared to a reference standard or a validated spectral library (e.g., NIST/Wiley).[9]

The molecular weight of nitroaniline is 138.12 g/mol .[9] Under EI conditions, the mass spectrum will show a molecular ion (M⁺˙) at m/z 138 and characteristic fragment ions.

cluster_frag Typical EI Fragmentation of Nitroaniline M [C₆H₆N₂O₂]⁺˙ m/z = 138 (Molecular Ion) M_NO2 [M - NO₂]⁺ m/z = 92 M->M_NO2 - NO₂ M_NO [M - NO]⁺ m/z = 108 M->M_NO - NO C6H5 [C₆H₅]⁺ m/z = 77 M_NO2->C6H5 - HCN M_HCN [C₅H₅NO₂]⁺˙ m/z = 123 (Loss of HCN from M)

Sources

preparation of standard solutions of HC Yellow No. 2 for calibration

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Calibration Protocols for HC Yellow No. 2

Abstract

HC Yellow No. 2 (CAS: 4926-55-0) is a semi-permanent hair dye ingredient classified as a secondary amine.[1][2][3] Accurate quantification is critical for toxicological assessments and quality control, particularly given the regulatory requirement to monitor nitrosamine impurities (<50 ppb). This guide provides a rigorous, self-validating protocol for preparing standard solutions, emphasizing solvent compatibility, photosensitivity mitigation, and HPLC-UV/Vis verification.

Physicochemical Profile & Solvent Strategy

To prepare a stable standard, one must understand the analyte's behavior in solution. HC Yellow No. 2 is a nitroaniline derivative.[1][4][5][6][7]

PropertyValueImplication for Protocol
Chemical Name N-(2-Hydroxyethyl)-2-nitroanilineSecondary amine; avoid nitrosating agents.[1][2][3]
Molecular Weight 182.18 g/mol Use for molarity calculations.[1][2]
Solubility Ethanol, Methanol, DMSO; Low in Water (1.85 g/L)Do not attempt direct aqueous stock preparation.[1][2]

~441 nm (Basic), ~410-420 nm (Neutral)Target wavelength for UV-Vis/HPLC detection.[1][2]
pKa ~14.6 (Predicted)Non-ionizable in standard HPLC pH ranges.[1][2]

The Solvent Paradox: While highly soluble in DMSO, DMSO is viscous and can cause peak broadening in HPLC. Methanol or Ethanol are preferred for stock solutions intended for Reverse-Phase HPLC (RP-HPLC) due to better miscibility with aqueous mobile phases.[1][2]

Protocol: Primary Stock Solution Preparation

Objective: Create a stable 1000 µg/mL (1 mg/mL) Master Stock Solution.

Reagents:

  • HC Yellow No. 2 Reference Standard (Purity >98%).[1][2]

  • Solvent A: HPLC-Grade Methanol (MeOH) or Ethanol (EtOH).[1][2]

  • Amber Volumetric Flasks (Class A).[1]

Workflow Logic: Nitro-compounds are susceptible to photodegradation.[1][2] All steps must be performed under yellow light or in amber glassware.

Step-by-Step Methodology
  • Gravimetric Weighing:

    • Tare a clean, dry 50 mL amber volumetric flask.

    • Weigh 50.0 mg ± 0.1 mg of HC Yellow No. 2 directly into the flask.

    • Note: Weighing directly avoids transfer losses.[1] If using a weighing boat, rinse 3x with Solvent A.[2]

  • Solubilization:

    • Add approximately 30 mL of Solvent A (MeOH/EtOH).[1]

    • Sonicate for 5 minutes at ambient temperature (20-25°C). Ensure no particulates remain.[1]

  • Thermal Equilibration & Dilution:

    • Sonication generates heat, which expands solvent volume.[1][2] Allow the flask to return to room temperature (20°C) for 10 minutes.

    • Dilute to volume with Solvent A.

    • Stopper and invert 10 times to mix.

  • Storage:

    • Transfer to HPLC vials with PTFE-lined caps.

    • Store at 4°C in the dark. Stability: ~1 month (Verify with QC check before use).

Protocol: Working Standards & Serial Dilution

Objective: Create a calibration curve spanning 10 µg/mL to 100 µg/mL.

Diluent: 50:50 Methanol:Water (v/v).[1][2] Why? Matching the diluent to the initial HPLC mobile phase conditions prevents "solvent shock" (peak distortion) upon injection.

Dilution Scheme Table:

Standard IDSource SolutionVolume of Source (mL)Volume of Diluent (mL)Final Conc. (µg/mL)
STD-100 Master Stock (1000 ppm)5.045.0100.0
STD-50 STD-10010.010.050.0
STD-25 STD-5010.010.025.0
STD-10 STD-1001.09.010.0
Blank N/A0.010.00.0

Visualization: Preparation Workflow

StockPreparation Start Start: Raw Material Weigh Weigh 50mg (Amber Flask) Start->Weigh Dissolve Dissolve in MeOH (Sonicate 5 min) Weigh->Dissolve Solvent A Equilibrate Cool to 20°C Dissolve->Equilibrate Dilute Dilute to Vol (50mL) Equilibrate->Dilute Stock Master Stock (1000 ppm) Dilute->Stock

Figure 1: Critical path for preparing the Master Stock solution, emphasizing temperature control to ensure volumetric accuracy.

Validation & Quality Control (The Self-Validating System)

A standard is only as good as its verification. Use this HPLC method to validate the linearity and purity of your prepared standards.[7]

HPLC-DAD Method Parameters
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1][2][6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][6][7]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][7]

  • Detection: Diode Array (DAD) extracted at 415 nm (or determined

    
    ).[1][2]
    
  • Temperature: 30°C.

Acceptance Criteria (Pass/Fail)
  • Linearity:

    
     for the calibration curve.
    
  • Retention Time Stability:

    
     min between injections.
    
  • Purity Check: No secondary peaks >0.5% area (indicates degradation or nitrosamine formation).[1]

Visualization: Logic Flow for QC

QC_Logic Start Inject STD-50 CheckRT RT Stable? (±0.1 min) Start->CheckRT CheckPurity Purity > 99%? CheckRT->CheckPurity Yes Fail_Sys FAIL: System Error Check Column/Pump CheckRT->Fail_Sys No CheckLinearity R² > 0.999? CheckPurity->CheckLinearity Yes Fail_Deg FAIL: Degradation Remake Stock CheckPurity->Fail_Deg No Pass VALIDATED Proceed to Analysis CheckLinearity->Pass Yes CheckLinearity->Fail_Deg No (Dilution Error)

Figure 2: Decision tree for validating the standard solution before utilizing it for sample analysis.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010).[1][3] Opinion on HC Yellow n° 2. European Commission.[1][3][8] SCCS/1309/10.[1][3]

  • PubChem. (n.d.).[1][4] HC Yellow No. 2 (Compound Summary). National Library of Medicine. [1][2]

  • CosmeticsInfo.org. (n.d.).[1] HC Yellow No. 2.[1][3][4][5][9] [1][2]

Sources

Spectrophotometric Determination of 2-(2-Nitroanilino)ethanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(2-Nitroanilino)ethanol and the Utility of UV-Vis Spectrophotometry

This compound, also known as N-(2-Hydroxyethyl)-2-nitroaniline, is a chemical intermediate of significant interest in the synthesis of various organic molecules, including dyes and potential pharmaceutical agents. The presence of the 2-nitroaniline chromophore makes this compound amenable to quantification using UV-Visible (UV-Vis) spectrophotometry, a robust, non-destructive, and widely accessible analytical technique.

This application note provides a detailed protocol for the quantitative determination of this compound in solution. The methodology is grounded in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[1] The protocol has been designed to be self-validating, ensuring accuracy and reproducibility for researchers in analytical chemistry, quality control, and drug development.

The core principle of this assay is the measurement of the absorbance of this compound at its wavelength of maximum absorbance (λmax). In a basic aqueous solution, the compound exhibits a distinct color, and its λmax has been identified at 441 nm.[2] This allows for sensitive and selective quantification.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Synonyms N-(2-Hydroxyethyl)-2-nitroaniline[2]
Molecular Formula C₈H₁₀N₂O₃[2]
Molecular Weight 182.18 g/mol [2]
Melting Point 71-73 °C[2]
Appearance Dark Orange to Red Solid[2]
Solubility Slightly soluble in Chloroform and Methanol[2]
Water Solubility 1.85 g/L at 20 °C[2]

Experimental Workflow Overview

The following diagram illustrates the logical flow of the spectrophotometric determination of this compound.

Spectrophotometric_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reagent_Prep Reagent Preparation (NaOH Solution, Solvent) Standard_Prep Preparation of Stock & Working Standards Reagent_Prep->Standard_Prep Blank Blank Measurement (Solvent + NaOH) Standard_Prep->Blank Standards Measure Absorbance of Standards (at 441 nm) Blank->Standards Sample Measure Absorbance of Unknown Sample (at 441 nm) Standards->Sample Calibration_Curve Construct Calibration Curve (Absorbance vs. Concentration) Sample->Calibration_Curve Concentration_Calc Calculate Unknown Concentration Calibration_Curve->Concentration_Calc

Caption: Workflow for the spectrophotometric determination of this compound.

Materials and Instrumentation

Reagents:
  • This compound (analytical standard, purity >98%)

  • Sodium hydroxide (NaOH), analytical grade

  • Ethanol, UV-grade or equivalent

  • Deionized water (18.2 MΩ·cm)

Instrumentation:
  • UV-Vis Spectrophotometer (double beam recommended for stability)

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Detailed Experimental Protocols

Reagent Preparation
  • 0.1 M Sodium Hydroxide Solution: Accurately weigh 4.00 g of NaOH pellets and dissolve in approximately 900 mL of deionized water. Once dissolved and cooled to room temperature, transfer to a 1 L volumetric flask and dilute to the mark with deionized water.

  • Solvent/Diluent: A 50:50 (v/v) mixture of ethanol and 0.1 M NaOH is recommended as the solvent for the standards and samples. This ensures the solubility of this compound and provides the basic environment required for the chromophore to absorb at 441 nm.

Preparation of Standard Solutions

The preparation of accurate standard solutions is critical for the construction of a reliable calibration curve.

  • Stock Standard Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10.0 mg of the this compound standard.

    • Quantitatively transfer the weighed standard to a 100 mL volumetric flask.

    • Add approximately 50 mL of ethanol to dissolve the solid completely.

    • Dilute to the mark with 0.1 M NaOH solution and mix thoroughly. This results in a stock solution of approximately 100 µg/mL in a 50:50 ethanol/0.1 M NaOH medium.

  • Working Standard Solutions:

    • Prepare a series of working standards by serial dilution of the stock solution with the 50:50 ethanol/0.1 M NaOH diluent.

    • A suggested concentration range for the calibration curve is 1.0, 2.5, 5.0, 7.5, and 10.0 µg/mL.

    • For example, to prepare the 10.0 µg/mL standard, pipette 10.0 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the diluent.

Spectrophotometric Measurement
  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

    • Set the wavelength to 441 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with the 50:50 ethanol/0.1 M NaOH diluent.

    • Place the cuvette in the reference and sample holders and perform a baseline correction (autozero).

  • Measurement of Standards and Samples:

    • Starting with the lowest concentration, measure the absorbance of each working standard solution.

    • Rinse the cuvette with the next standard solution before filling to minimize cross-contamination.

    • Measure the absorbance of the unknown sample solution, prepared in the same diluent. Ensure the absorbance falls within the linear range of the calibration curve. If necessary, dilute the sample.

Data Analysis and Interpretation

Construction of the Calibration Curve
  • Plot the absorbance values of the working standards (y-axis) against their corresponding concentrations (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²).

    • y: Absorbance

    • m: Slope of the line (related to the molar absorptivity)

    • x: Concentration

    • b: y-intercept (should be close to zero)

  • A coefficient of determination (R²) value of ≥ 0.999 is indicative of a good linear relationship between concentration and absorbance.

Determination of Molar Absorptivity (ε)

A = εbc

where:

  • A is the absorbance (unitless)

  • ε is the molar absorptivity (in L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration (in mol L⁻¹)

The slope of the calibration curve (m) is equal to εb. Since b = 1 cm, the slope is equal to the molar absorptivity when the concentration is expressed in mol L⁻¹.

Procedure for Determining ε:

  • Convert the concentrations of your standards from µg/mL to mol/L.

    • Concentration (mol/L) = [Concentration (µg/mL) / Molecular Weight ( g/mol )] * 10⁻³

  • Plot Absorbance vs. Concentration (mol/L).

  • The slope of this new line will be the experimentally determined molar absorptivity (ε) in L mol⁻¹ cm⁻¹.

Calculation of Unknown Concentration

The concentration of this compound in the unknown sample can be calculated using the equation of the line from the calibration curve:

Concentration (x) = (Absorbance (y) - y-intercept (b)) / Slope (m)

Remember to account for any dilution factors used in the sample preparation.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the following validation parameters should be assessed:

  • Linearity and Range: The concentration range over which the method is linear, as demonstrated by the calibration curve.

  • Accuracy: Determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.

  • Precision: Assessed by replicate measurements of a single sample (intra-day precision) and on different days (inter-day precision). Results are typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Safety Precautions

  • This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide is corrosive and should be handled with care.

  • All work should be performed in a well-ventilated area or a fume hood.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the spectrophotometric determination of this compound. By adhering to the detailed steps for reagent preparation, standard curve generation, and data analysis, researchers can achieve accurate and reproducible quantification of this compound. The inclusion of a procedure for the experimental determination of the molar absorptivity ensures that this protocol is a self-validating system, a cornerstone of good analytical practice.

References

  • Hosseini, M., et al. (2013). Microwave assisted green synthesis of silver nanoparticles using leaf extract of elephantopus scaber and its environmental and biological applications. Journal of Radiation Research and Applied Sciences, 6(1), 25-30.
  • Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Retrieved February 5, 2026, from [Link]

  • LibreTexts. (2023). The Beer-Lambert Law. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2023). Beer–Lambert law. Retrieved February 5, 2026, from [Link]

  • Agilent Technologies. (2021). The Basics of UV-Vis Spectrophotometry. Retrieved February 5, 2026, from [Link]

  • Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 5, 2026, from [Link]

Sources

Application Notes and Protocols for Green Synthesis of N-(2-Hydroxyethyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to green chemistry methodologies for the synthesis of N-(2-Hydroxyethyl)-2-nitroaniline, an important intermediate in the pharmaceutical and dye industries. Moving beyond traditional synthesis routes that often rely on volatile organic solvents and harsh conditions, we present detailed protocols for two distinct, environmentally benign approaches: a microwave-assisted synthesis in an aqueous medium and a solvent-free, catalyst-mediated reaction. These methods are designed to enhance reaction efficiency, reduce waste, and improve the overall safety and sustainability of the synthesis. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are committed to implementing greener laboratory and industrial practices.

Introduction: The Imperative for Greener Synthesis

The synthesis of N-(2-Hydroxyethyl)-2-nitroaniline has traditionally been achieved through the nucleophilic aromatic substitution (SNAr) of 2-nitrochlorobenzene with ethanolamine. While effective, conventional methods often involve the use of high-boiling point organic solvents and extended reaction times at elevated temperatures, contributing to significant energy consumption and the generation of hazardous waste.

The principles of green chemistry call for the development of alternative synthetic routes that are more efficient, use safer substances, and minimize environmental impact. This application note details two such green methodologies that address the shortcomings of traditional approaches. By leveraging technologies like microwave irradiation and solvent-free catalysis, it is possible to synthesize N-(2-Hydroxyethyl)-2-nitroaniline with high yields and purity while adhering to the core tenets of sustainable chemistry.

Mechanistic Insights and Rationale for Green Approaches

The core transformation in the synthesis of N-(2-Hydroxyethyl)-2-nitroaniline is the nucleophilic attack of the amino group of ethanolamine on the electron-deficient aromatic ring of a 2-nitrophenyl precursor. The nitro group in the ortho position is crucial as it activates the ring for this substitution reaction.

Traditional Approach: A Baseline for Comparison

The conventional synthesis typically involves reacting 2-nitrochlorobenzene with ethanolamine in a solvent such as hexane. This method, while functional, suffers from several drawbacks from a green chemistry perspective, including the use of a volatile and flammable organic solvent and long reaction times (often exceeding 20 hours) at elevated temperatures.

Green Approach 1: Microwave-Assisted Synthesis in Water

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[1][2] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times and often improving yields.[3] Performing this reaction in water, the most environmentally benign solvent, further enhances its green credentials. The use of microwave heating can overcome the potential for low reactivity in water and drive the reaction to completion in a fraction of the time required by conventional heating.[4]

Green Approach 2: Solvent-Free, Taurine-Catalyzed Synthesis

A truly green synthetic method aims to eliminate the use of solvents altogether. Solvent-free reactions, also known as solid-state or neat reactions, offer numerous advantages, including reduced waste, lower cost, and simplified work-up procedures.[5] In this approach, we propose the use of taurine as a mild, biodegradable, and readily available catalyst.[6] Taurine, an amino acid, can act as a bifunctional catalyst, activating the reactants and facilitating the nucleophilic substitution without the need for a solvent. This method aligns with the principle of atom economy, as all the reactants are, in principle, converted into the final product.[6]

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGradeSupplier
2-NitrochlorobenzeneReagentSigma-Aldrich
EthanolamineReagentSigma-Aldrich
TaurineReagentAcros Organics
Deionized WaterN/AIn-house
Sodium ChlorideACS ReagentVWR
Ethyl AcetateHPLC GradeJ.T. Baker
Anhydrous Sodium SulfateReagentFisher Scientific
Microwave SynthesizerN/ACEM, Biotage, or equivalent
Round-bottom flaskN/AStandard laboratory supplier
Magnetic stirrer with heating mantleN/AStandard laboratory supplier
Rotary evaporatorN/AStandard laboratory supplier
Thin-layer chromatography (TLC) platesSilica gel 60 F254Merck
Protocol 1: Microwave-Assisted Synthesis in Water

This protocol describes the synthesis of N-(2-Hydroxyethyl)-2-nitroaniline using microwave irradiation in an aqueous medium.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-nitrochlorobenzene (1.58 g, 10 mmol) and deionized water (5 mL).

  • Addition of Amine: To the stirred suspension, add ethanolamine (1.22 g, 20 mmol, 2 equivalents).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150°C for 20 minutes.[4][7] The pressure will increase during the reaction; ensure the equipment is operated within its safety limits.

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Add ethyl acetate (20 mL) and a saturated aqueous solution of sodium chloride (10 mL) to the separatory funnel. Shake vigorously and allow the layers to separate.

  • Separation: Collect the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (10 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to afford N-(2-Hydroxyethyl)-2-nitroaniline as an orange solid.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_reactants Combine 2-Nitrochlorobenzene, Ethanolamine, and Water in Microwave Vial mw_irradiation Microwave Irradiation (150°C, 20 min) prep_reactants->mw_irradiation Seal Vial extraction Cool and Extract with Ethyl Acetate mw_irradiation->extraction Cool to RT drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentrate via Rotary Evaporation drying->concentration purification Recrystallize from Ethanol/Water concentration->purification final_product Pure N-(2-Hydroxyethyl) -2-nitroaniline purification->final_product

Caption: Workflow for Microwave-Assisted Synthesis.

Protocol 2: Solvent-Free, Taurine-Catalyzed Synthesis

This protocol details the synthesis of N-(2-Hydroxyethyl)-2-nitroaniline in the absence of a solvent, using taurine as a catalyst.[6]

Reaction Scheme:

Step-by-Step Procedure:

  • Reactant Mixture: In a 50 mL round-bottom flask, combine 2-nitrochlorobenzene (1.58 g, 10 mmol), ethanolamine (1.22 g, 20 mmol, 2 equivalents), and taurine (0.125 g, 1 mmol, 10 mol%).

  • Reaction Conditions: Heat the mixture in an oil bath at 100°C with constant stirring for 2 hours. Monitor the reaction progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate).

  • Work-up: After the reaction is complete, cool the mixture to approximately 60°C. Add hot water (20 mL) to dissolve the product and any remaining catalyst.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.

  • Isolation: Collect the orange crystals by vacuum filtration and wash them with a small amount of cold water.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product mix_reactants Combine 2-Nitrochlorobenzene, Ethanolamine, and Taurine heating Heat at 100°C (2 hours) mix_reactants->heating dissolve Cool and Dissolve in Hot Water heating->dissolve crystallize Cool to Induce Crystallization dissolve->crystallize filtrate Filter and Wash with Cold Water crystallize->filtrate dry Dry under Vacuum filtrate->dry final_product Pure N-(2-Hydroxyethyl) -2-nitroaniline dry->final_product

Caption: Workflow for Solvent-Free Catalytic Synthesis.

Data Summary and Comparison

The following table summarizes the key parameters and expected outcomes for the traditional and green synthesis methods.

ParameterTraditional Method[8]Green Method 1 (Microwave)Green Method 2 (Solvent-Free)
Solvent HexaneWaterNone
Catalyst Sodium FluorideNoneTaurine
Energy Source Conventional HeatingMicrowave IrradiationConventional Heating
Reaction Temperature 80°C150°C100°C
Reaction Time 20 hours20 minutes2 hours
Expected Yield ~90%>95%>90%
E-Factor (approx.) HighLowVery Low
Key Advantages Established methodRapid, high yield, green solventNo solvent, simple work-up
Key Disadvantages Long reaction time, VOC solventRequires specialized equipmentHigher temperature than traditional

Conclusion

The green chemistry approaches presented in this application note offer significant advantages over traditional methods for the synthesis of N-(2-Hydroxyethyl)-2-nitroaniline. The microwave-assisted protocol dramatically reduces reaction times while using water as a benign solvent. The solvent-free method, catalyzed by the environmentally friendly taurine, minimizes waste and simplifies product isolation. Both methods provide high yields and represent viable, sustainable alternatives for laboratory and industrial-scale production. The adoption of such green protocols is a critical step towards a more sustainable future for chemical synthesis.

References

  • A kind of method for preparing N- ethyl-N hydroxyethyl aniline. CN108117492A. Google Patents.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2017). Journal of Pharmaceutical, Chemical and Biological Sciences, 5(2), 168-172.
  • Green synthesis an eco-friendly route for the synthesis of iron oxide nanoparticles using aqueous extract of Thevetia peruviana and their biological activities. (2025). Scientific Reports, 15(1), 1-12.
  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). ACS Omega, 7(45), 41655-41664.
  • 'Green' synthesis of metals and their oxide nanoparticles: applications for environmental remediation. (2018). RSC Advances, 8(69), 39849-39866.
  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. CN111704555A. Google Patents.
  • 2-Nitroaniline. Wikipedia. Available at: [Link]

  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021).
  • Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline. US3726922A. Google Patents.
  • Process for preparing N,N-disubstituted p-phenylenediamine derivatives. US4474987A. Google Patents.
  • Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradi
  • Process for preparing nitroaniline derivatives. US5466871A. Google Patents.
  • Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. (2022). ChemRxiv.
  • An Ecofriendly Synthesis of 2-oxazolidinone From 2-aminoethanol and Urea Under Solvent-free Condition Using CeO2 Nanoparticles. (2018). International Journal of ChemTech Research, 11(01), 22-31.
  • Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. (2017). Tetrahedron Letters, 58(26), 2595-2598.
  • N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. (2022). Molecules, 27(15), 4966.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2022). Molecules, 27(15), 4945.
  • Preparation of Nanochitin using Deep Eutectic Solvents. (2022). Journal of Materials Science & Technology, 121, 146-156.
  • Biocatalytic Regioselective Oxidation of N-Hydroxyethyl Glucamine for Synthesis of Miglitol. (2014).
  • RUDN University chemists created cheap catalysts for ethanol conversion. (2021). EurekAlert!. Available at: [Link]

  • Achievements and Trends in Biocatalytic Synthesis of Specialty Polymers from Biomass-Derived Monomers Using Lipases. (2022). Polymers, 14(15), 3121.
  • o-NITROANILINE. Organic Syntheses Procedure. Available at: [Link]

  • Recent advances in microwave-assisted synthesis. (2025).
  • synthesis of O-nitroaniline. (2009). Sciencemadness Discussion Board. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Synthesis of ethanol from paraformaldehyde, CO2 and H2. (2015). Green Chemistry, 17(2), 927-931.
  • Microwave Chemistry and its Applications. (2017). Research Journal of Pharmaceutical Dosage Forms and Technology, 9(4), 239-245.
  • Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. (2019).

Sources

Troubleshooting & Optimization

improving yield of 2-(2-Nitroanilino)ethanol in amination reactions

Technical Support Center: Optimizing Synthesis of 2-(2-Nitroanilino)ethanol

Case ID: 2-NAE-OPT-001 Topic: Improving Yield & Selectivity in the Amination of 2-Chloronitrobenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of This compound (also known as N-(2-hydroxyethyl)-2-nitroaniline or HC Orange 1) is a classic Nucleophilic Aromatic Substitution (

This guide provides a root-cause analysis of these failure modes and offers validated protocols to elevate yields to >90% .

Module 1: The Mechanistic Basis of Optimization

To improve yield, one must control the transition state. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer Complex .[1]

Critical Factor 1: The Leaving Group Paradox

In

  • Fluorine vs. Chlorine: Although the C-F bond is stronger than C-Cl, 1-fluoro-2-nitrobenzene reacts significantly faster (20-100x) than 1-chloro-2-nitrobenzene .

  • Why? The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate, lowering the activation energy for the nucleophilic attack.

  • Recommendation: If cost permits, switch to the fluoro-substrate for difficult cases. For bulk synthesis where cost is a driver, the chloro-substrate requires higher temperatures or phase-transfer catalysis (PTC).

Critical Factor 2: Chemoselectivity (N- vs. O-Attack)

Ethanolamine is a bidentate nucleophile containing both an amine (


  • Thermodynamic Preference: The amine is softer and more nucleophilic toward the aromatic ring than the hard oxygen anion.

  • The Risk: High temperatures (>120°C) or strong extrinsic bases (NaOH, KOH) increase the population of alkoxide ions, leading to O-alkylation side products.

Visualization: Reaction Mechanism & Selectivity

The following diagram illustrates the pathway and the critical Meisenheimer complex stabilization.[2]

SNAr_Mechanismcluster_factorsYield DriversReactantsReactants2-Chloronitrobenzene+ EthanolamineTS1Transition State(Nucleophilic Attack)Reactants->TS1 Slow (RDS)MeisenheimerMeisenheimer Complex(Resonance Stabilized)TS1->Meisenheimer Stabilization by NO2ProtonTransferProton Transfer(Base Required)Meisenheimer->ProtonTransferProductProductThis compound+ HCl (salt)ProtonTransfer->Product Fast EliminationFactor1Leaving Group:F >> Cl > BrFactor2Solvent:Polar Aprotic or Water

Figure 1: The

Module 2: Troubleshooting & FAQs

This section addresses specific pain points reported by users.

Q1: My conversion stalls at 60-70% despite refluxing for 24 hours. Why?

Diagnosis: HCl accumulation. Explanation: The reaction produces HCl as a byproduct. If you use a 1:1 stoichiometric ratio, the generated acid protonates the unreacted ethanolamine, rendering it non-nucleophilic (

Solution:
  • Stoichiometry: Use 2.2 to 3.0 equivalents of ethanolamine. The excess acts as an "acid sponge."

  • Auxiliary Base: If ethanolamine is expensive, use 1.1 eq of ethanolamine and 1.2 eq of Potassium Carbonate (

    
    )  or Triethylamine .
    
Q2: I see a "tarry" dark residue during workup.

Diagnosis: Oxidative degradation or thermal decomposition. Explanation: Nitroanilines are susceptible to oxidation at high temperatures, especially in the presence of light and air. Solution:

  • Inert Atmosphere: Run the reaction under Nitrogen (

    
    ) or Argon.
    
  • Temperature Cap: Do not exceed 100°C unless using a microwave reactor.

  • Solvent Switch: If running neat (solvent-free), localized overheating is likely. Switch to Water (On-Water protocol) or Ethanol/Water mixtures to buffer thermal spikes.

Q3: The product precipitates as an oil, not a solid. How do I crystallize it?

Diagnosis: Impurity depression of melting point. Solution:

  • Seeding: The pure compound melts around 74-76°C. Cool the oil to 0°C and scratch the glass.

  • Solvent System: Recrystallize from Ethanol:Water (1:1) . Dissolve in hot ethanol, then add water dropwise until turbidity appears. Cool slowly.

Module 3: Validated Experimental Protocols

Choose the protocol that matches your available equipment and green chemistry requirements.

Protocol A: The "Green" Aqueous Method (Recommended)

Best for: High purity, ease of workup, and safety.

  • Setup: 250 mL Round Bottom Flask (RBF) with magnetic stir bar and reflux condenser.

  • Reagents:

    • 2-Chloronitrobenzene (15.7 g, 100 mmol)

    • Ethanolamine (18.3 g, 300 mmol, 3.0 eq )

    • Water (50 mL)

  • Procedure:

    • Mix reactants in water.[3] The mixture will be heterogeneous (biphasic).

    • Heat to reflux (~100°C) with vigorous stirring (essential for biphasic systems).

    • Monitor: TLC (Hexane:Ethyl Acetate 3:1) usually shows completion in 4–6 hours.

    • Workup: Cool to 0–5°C. The product usually precipitates as bright orange needles.

    • Filtration: Filter the solid.[4] Wash with cold water (3 x 50 mL) to remove excess amine and amine-hydrochloride salts.

    • Drying: Vacuum dry at 40°C.

  • Expected Yield: 88–95%.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library synthesis, kinetic studies.

  • Vessel: 10 mL microwave-transparent vial.

  • Reagents:

    • 1-Fluoro-2-nitrobenzene (141 mg, 1 mmol)

    • Ethanolamine (122 mg, 2 mmol)

    • Solvent: Ethanol (2 mL)

  • Parameters:

    • Temperature: 120°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150W)

  • Workup: Pour into ice water (10 mL). Filter precipitate.[4]

  • Expected Yield: >96%.

Module 4: Comparative Data & Decision Matrix

Use this table to select the optimal solvent/base system for your constraints.

VariableWater (Protocol A)Neat (Solvent-Free)DMSO/DMF
Reaction Rate Moderate (4-6 h)Fast (1-2 h)Very Fast (<1 h)
Workup Easiest (Filtration)Difficult (Viscous)Difficult (Aq. extraction required)
Green Score HighHighLow (Solvent toxicity)
Thermal Risk Low (Temp clamped at 100°C)High (Runaway potential)Moderate
Yield 90-95%85-90%90-95%
Troubleshooting Logic Tree

TroubleshootingStartStart: Low Yield / ImpuritiesCheckTLCCheck TLC:Is Starting Material (SM) remaining?Start->CheckTLCYesSMYes: SM RemainingCheckTLC->YesSMYesNoSMNo: SM Consumed(Low isolated yield)CheckTLC->NoSMNoCheckEqCheck Stoichiometry:Is Amine < 2.2 eq?YesSM->CheckEqAddBaseAction: Increase Amine to 3.0 eqor add K2CO3CheckEq->AddBaseYesCheckTempCheck Temp:Is T < 80°C?CheckEq->CheckTempNoIncreaseTempAction: Increase T to Refluxor switch Cl -> FCheckTemp->IncreaseTempYesCheckByprodIdentify Byproduct:Tarry/Dark or Oil?NoSM->CheckByprodOxidationCause: Oxidation/OverheatingAction: Use N2 atm, lower TempCheckByprod->OxidationDark TarWorkupIssueCause: Solubility LossAction: Recrystallize from EtOH/H2OCheckByprod->WorkupIssueOily/Low Mass

Figure 2: Decision matrix for diagnosing yield failures in

References

  • BenchChem. (2025).[3][5][6] Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline from 2-nitrochlorobenzene: Application Notes and Protocols. Retrieved from

  • Organic Syntheses. (1952). 2-Nitroethanol (General Nitro-compound synthesis safety and methods). Coll. Vol. 3, p. 641. Retrieved from

  • National Institutes of Health (NIH). (2017). Synthesis, structure and toxicity evaluation of ethanolamine nitro/chloronitrobenzoates. Retrieved from

  • ChemicalBook. (2024). 2-Nitrochlorobenzene Synthesis and Industrial Production. Retrieved from

  • Insuasty, B., et al. (2004).[7] Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3-dimethylaminopropiophenones. Journal of the Chilean Chemical Society. Retrieved from

Technical Support Center: HPLC Troubleshooting for N-(2-Hydroxyethyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HC-YELLOW-02-TAILING Status: Open Analyst Level: Senior Application Scientist

Introduction

Welcome to the technical support hub for N-(2-Hydroxyethyl)-2-nitroaniline (also known as HC Yellow No. 2 ).

This guide addresses a specific, high-frequency issue: Peak Tailing . While generic troubleshooting guides suggest "adding base" or "changing pH," this analyte requires a nuanced approach due to its specific structural chemistry—a weak secondary amine influenced by a strong electron-withdrawing nitro group.

Below you will find a diagnostic workflow, mechanistic explanations, and validated protocols to restore peak symmetry (


).

Module 1: The Diagnostic (Is it actually tailing?)

Before altering chemistry, quantify the problem. Visual inspection is subjective. You must calculate the USP Tailing Factor (


)  or Asymmetry Factor (

)
.

The Threshold:

  • 
    :  Excellent. No action needed.
    
  • 
    :  Acceptable for quantification, but monitor column health.
    
  • 
    :  Critical failure. Proceed to Module 2.
    
Quick Check: The 10% Rule

If your peak is tailing, check your sample solvent first.

  • Issue: Injecting the analyte dissolved in 100% Acetonitrile or Methanol onto a high-aqueous mobile phase (e.g., 90% Water).

  • Symptom: "Fronting" that looks like tailing, or a split peak top.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 10% ACN / 90% Buffer).

Module 2: The Chemistry of the Problem

To fix the tailing, you must understand why it is happening.[1]

The Analyte: N-(2-Hydroxyethyl)-2-nitroaniline is a weak base .

  • The nitro group at the ortho position withdraws electrons, significantly reducing the basicity of the amine nitrogen.

  • pKa Reality Check: Unlike standard amines (pKa ~9-10), the conjugate acid of this nitroaniline derivative has a pKa near -0.3 to 1.0 .

  • Implication: At standard HPLC pH (2.0 – 8.0), the molecule is neutral , not cationic.

The Root Cause: Hydrogen Bonding Since the molecule is not positively charged at pH 3-7, the tailing is not caused by ionic attraction to charged silanols (


). Instead, it is caused by Hydrogen Bonding  between the polar hydroxyl/amine groups of the analyte and the free silanols (

) on the silica surface.

InteractionMechanism Silanol Stationary Phase (Free Silanol Si-OH) Interaction Hydrogen Bonding (Peak Tailing) Silanol->Interaction Donor/Acceptor Analyte Analyte (N-(2-Hydroxyethyl)-2-nitroaniline) Analyte->Interaction -OH / -NH groups Result Kinetic Lag (Tailing > 1.5) Interaction->Result

Figure 1: Mechanism of peak tailing. The interaction is primarily H-bonding rather than ionic exchange due to the low basicity of the nitroaniline.

Module 3: Mobile Phase Optimization (The Fix)

Because the interaction is H-bonding, traditional "amine modifiers" like Triethylamine (TEA) are less effective here than with stronger bases. The strategy is to suppress the activity of the silanols.[2]

Protocol A: The Acidic Suppression (Recommended)

Low pH forces silanols into their protonated, neutral state (


), reducing their ability to participate in strong H-bonding networks.
ParameterRecommendationRationale
Buffer Phosphate Buffer Superior buffering capacity at low pH compared to Formic Acid.
pH 2.5 – 3.0 Suppresses silanol ionization; keeps analyte neutral.
Concentration 20 – 25 mM Sufficient ionic strength to mask secondary interactions.
Organic Modifier Acetonitrile Sharper peaks than Methanol for nitroanilines.

Step-by-Step Preparation (1L of Mobile Phase A):

  • Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) in 950 mL of HPLC-grade water.
    
  • Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid (

    
    ).
    
  • Filter through a 0.22 µm membrane.

Protocol B: The "Dye" Additive (If Protocol A fails)

If tailing persists, add a chaotropic agent or stronger competitor.

  • Add: 25 mM Ammonium Acetate (pH 5.0) OR add 0.1% Triethylamine (TEA) to the phosphate buffer (Protocol A).

  • Note: TEA competes for the silanol sites, physically blocking the analyte from H-bonding.

Module 4: Stationary Phase Selection

If mobile phase adjustments do not resolve the issue, your column chemistry is likely the bottleneck.

The Requirement: You need a "Base Deactivated" (BDS) or heavily End-capped column.

  • Recommended Phase: C18 (Octadecylsilane).

  • Critical Feature: High Carbon Load (>15%) and End-capping .

    • Why? End-capping replaces residual surface silanols with non-polar trimethylsilyl groups, removing the binding sites shown in Figure 1.

  • Avoid: "Polar Embedded" columns (unless specifically testing for unique selectivity), as they can sometimes increase tailing for nitro-compounds due to secondary polar interactions.

Module 5: Sample Preparation & Stability

Warning: N-(2-Hydroxyethyl)-2-nitroaniline is susceptible to oxidation, which can produce degradation products that co-elute or cause peak broadening (often mistaken for tailing).

The "Ascorbic Acid" Trick: Regulatory methods (e.g., FDA/Cosmetics Europe) often utilize an antioxidant during extraction.

  • Solvent: 50% Methanol / 50% Water.

  • Additive: 0.1% Ascorbic Acid.[3]

  • Procedure:

    • Weigh standard.

    • Add solvent containing 0.1% Ascorbic Acid.[3]

    • Sonicate for 15 minutes (keep temperature < 40°C).

    • Inject immediately.

Troubleshooting Logic Flow

Use this decision tree to isolate your specific issue.

TroubleshootingTree Start Start: Tailing Factor > 1.5 CheckSolvent 1. Check Sample Solvent Is it 100% Strong Solvent? Start->CheckSolvent DiluteSample Action: Dilute with Mobile Phase A CheckSolvent->DiluteSample Yes CheckLoad 2. Check Mass Load Is Absorbance > 1.0 AU? CheckSolvent->CheckLoad No ReduceInj Action: Inject 1/10th Volume CheckLoad->ReduceInj Yes CheckPH 3. Check Mobile Phase pH Is pH > 4.0? CheckLoad->CheckPH No AdjustPH Action: Lower pH to 3.0 (Use Phosphate Buffer) CheckPH->AdjustPH Yes CheckColumn 4. Check Column Type Is it fully End-capped? CheckPH->CheckColumn No ChangeCol Action: Switch to High-Coverage C18 (BDS) CheckColumn->ChangeCol No

Figure 2: Step-by-step troubleshooting logic for peak asymmetry.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for the Analysis of N-(2-Ethoxyethyl)-2-nitroaniline. Retrieved from

  • Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on HC Yellow n° 2. European Commission. SCCS/1486/12. Retrieved from

  • Cosmetic Ingredient Review (CIR). (2013). Safety Assessment of HC Yellow No. 4 and Related Nitroanilines. Retrieved from

  • Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Retrieved from

  • Taiwan Food and Drug Administration. (2023). Method of Test for Hair Dyes in Cosmetics. Retrieved from

Sources

removing unreacted 1-chloro-2-nitrobenzene from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Separation Subject: Removal of Unreacted 1-Chloro-2-Nitrobenzene (1-C-2-NB) Ticket ID: #PUR-88-73-3 Status: Open[1][2][3]

Welcome to the Separation Science Support Hub.

I am Dr. Aris, Senior Application Scientist. You are dealing with 1-Chloro-2-nitrobenzene (1-C-2-NB) , a notoriously persistent impurity.[1][2][3] Its low melting point (32°C) makes it prone to "oiling out" during crystallization, and its high boiling point (246°C) complicates simple distillation.[1]

However, its chemical structure—specifically the ortho-nitro group—provides a "handle" for removal that we can exploit.[1][2] Below is your custom troubleshooting guide.

Part 1: The Decision Matrix (Diagnostics)

Before choosing a protocol, we must characterize your product mixture. 1-C-2-NB is non-ionic and steam volatile.[1][2] Your product's properties dictate the removal strategy.[1][4][5]

PurificationStrategy Start Start: Product + 1-C-2-NB Mixture Q1 Is your Product an Amine (Basic)? Start->Q1 Q2 Is your Product Steam Volatile? Q1->Q2 No (Neutral/Acidic) MethodA Method A: Acid/Base Extraction (Selectivity based on pKa) Q1->MethodA Yes (e.g., 2-Chloroaniline) Q3 Is your Product Sensitive to Nucleophiles? Q2->Q3 No MethodD Method D: Column Chromatography (Last Resort) Q2->MethodD Yes (Co-distills) MethodB Method B: Steam Distillation (Exploits Vapor Pressure) Q3->MethodB Yes (Fragile Product) MethodC Method C: Chemical Scavenging (SnAr) (Derivatization) Q3->MethodC No (Stable Product)

Figure 1: Decision tree for selecting the optimal purification protocol based on product stability and volatility.

Part 2: Technical Protocols

Method A: Acid/Base Extraction (For Basic Products)

Applicability: If your product is an aniline (e.g., 2-chloroaniline) or contains a basic nitrogen.[1] Mechanism: 1-C-2-NB is neutral/non-basic.[1][2][3] It will remain in the organic layer while the basic product moves to the aqueous acid layer.

Step-by-Step:

  • Dissolve the crude mixture in Ethyl Acetate or Dichloromethane (DCM) .[1]

  • Extract 3x with 2M Hydrochloric Acid (HCl) .

    • Chemistry: Product becomes a water-soluble salt (

      
      ).[1][2][3] 1-C-2-NB remains in the organic phase.[1][2]
      
  • Keep the Aqueous Layer. (The Organic layer contains the impurity—discard properly).

  • Basify the aqueous layer with 4M NaOH until pH > 10.[1]

  • Extract the now-liberated product back into fresh organic solvent.[1]

  • Dry (

    
    ) and concentrate.
    
Method B: Steam Distillation (The "Gold Standard" for Neutrals)

Applicability:[6][7] Your product is stable, non-volatile, and water-insoluble.[1][2] Mechanism: 1-C-2-NB has high steam volatility.[1][2][3] It co-distills with water at temperatures <100°C, well below its boiling point of 246°C.[1][2]

Protocol:

  • Place the crude mixture in a Round Bottom Flask (RBF) with water (Ratio: ~5mL water per gram of mixture).

  • Setup: Connect a steam generator to the RBF or vigorously boil the RBF while adding fresh water via an addition funnel to maintain volume.

  • Process: Distill until the distillate runs clear.

    • Visual Cue: 1-C-2-NB will appear as yellow oily droplets or crystals in the condenser/receiver.[1][2]

  • Recovery: Your purified product remains in the boiling flask (pot residue). Cool and filter/extract.[1][3][4][6]

Method C: Chemical Scavenging (The "Hunter-Killer" Approach)

Applicability: Your product is neutral and stable to bases (e.g., ethers, arenes), but physical separation is failing.[2] Mechanism:Nucleophilic Aromatic Substitution (SnAr). The ortho-nitro group activates the chlorine for displacement.[1] We react the impurity with a secondary amine to create a basic adduct, then wash it away with acid.

Reagents:

  • Scavenger: Morpholine or N,N-Dimethylamine (1.5 equivalents relative to impurity).[1]

  • Solvent: Ethanol or DMF.[1]

Protocol:

  • Quantify: Estimate the amount of unreacted 1-C-2-NB (via HPLC/TLC).

  • Reaction: Add 1.5 - 2.0 equivalents of Morpholine to the mixture.

  • Heat: Reflux for 2-4 hours.

    • Monitor: TLC should show the disappearance of the non-polar 1-C-2-NB spot and the appearance of a polar, UV-active amine spot (N-(2-nitrophenyl)morpholine).[1][2]

  • Workup (The Trick):

    • Evaporate solvent.[1][4][8][9]

    • Dissolve residue in DCM.[1][4]

    • Wash with 1M HCl.

    • Result: The new morpholine-adduct is basic and protonates, moving into the water layer.[2] Your neutral product stays in the DCM, now free of 1-C-2-NB.[1][2]

Part 3: Data & Properties Reference

Table 1: Physicochemical Properties for Separation

Property1-Chloro-2-nitrobenzene (Impurity)Significance for Separation
Boiling Point 246°CToo high for simple distillation; requires high vacuum or steam.[1][2][3]
Melting Point 32 - 34°CSolid at RT but melts easily; causes "oiling out" in recrystallization.[1][3]
Steam Volatility HighPrimary separation vector (Method B).[1][3]
Reactivity Susceptible to SnArAllows chemical scavenging with amines (Method C).[1][3]
Acidity/Basicity NeutralSeparable from amines via Acid/Base extraction (Method A).[1][3]

Part 4: Safety & Compliance (Critical)

WARNING: 1-Chloro-2-nitrobenzene is a potent Methemoglobinemia agent. [1][2][3]

  • Skin Absorption: This compound penetrates skin rapidly.[1] It oxidizes hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), preventing oxygen transport.[1][3]
    • Symptoms:[3][5][10][11] Cyanosis (blue lips/fingernails), headache, dizziness.[2]

  • PPE: Double nitrile gloves are mandatory.[1] Work in a fume hood.

  • Waste: Do not mix with general organic waste if possible; segregate as "Halogenated Nitro-Waste" for incineration.[1]

References

  • OECD SIDS. (2001). 1-Chloro-2-nitrobenzene: SIDS Initial Assessment Report for SIAM 13.[1][2][3] UNEP Publications.[1] Link

  • National Institute of Standards and Technology (NIST). (2023).[1] 1-Chloro-2-nitrobenzene Gas Phase Ion Energetics & Properties. NIST Chemistry WebBook, SRD 69.[1][2] Link

  • Organic Syntheses. (1928).[1] o-Chloronitrobenzene and related purifications.[1][2][4][11] Org.[1][6][8][12] Synth. 8, 52. Link[1][3]

  • PubChem. (2024).[1] 1-Chloro-2-nitrobenzene Compound Summary. National Library of Medicine.[1] Link[1][3]

If these methods fail to resolve your separation, please reply with your specific Product Structure and current purity % for Tier 2 support.

Sources

Technical Support Center: Thermal Stabilization of 2-(2-Nitroanilino)ethanol

[1][2][3]

Subject: Prevention of Thermal Decomposition & Oxidation During Drying Protocols Compound: 2-(2-Nitroanilino)ethanol (CAS: 4926-55-0) Synonyms: HC Orange No. 1, N-(2-Hydroxyethyl)-2-nitroaniline Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

Introduction: The Thermal Stability Paradox

Researchers often encounter rapid degradation (darkening, tar formation) when drying This compound .[1][2][3] The root cause is frequently a misunderstanding of its Melting Point (71–75°C) relative to standard oven settings.[3]

Unlike simple inorganic salts, this compound presents a "Thermal Paradox":

  • Hygroscopicity: The ethanolamine side chain forms strong hydrogen bonds with water/solvents, requiring energy to break.[2][3]

  • Low Melting Threshold: The compound melts at ~71°C. Once molten, the rate of oxidative decomposition and intermolecular condensation accelerates exponentially.[3]

Core Directive: You must dry this compound in the solid state .[3] If you cross the solid-liquid transition (melt phase) under heat, purity loss is inevitable.[1][2][3]

Module 1: Diagnostic & Triage

Before adjusting your protocol, compare your observations with this diagnostic matrix to identify the specific failure mode.

SymptomProbable CauseMechanism
Product turns black/tarry Thermal Oxidation T > 70°C in air.[1][2][3] The alcohol group oxidizes to aldehyde/acid, triggering polymerization.
Hard, glassy crust Melt Fusion T > 71°C. The powder melted, trapped solvent, and resolidified as an amorphous glass.[1][4]
Yellow/Orange color maintained, but solvent remains Lattice Trapping Drying T is too low (<30°C) or vacuum is insufficient to break crystal lattice solvates.[1][4]
Sudden exotherm/fumes Autocatalytic Decomposition Presence of acidic impurities or metal ions lowering the decomposition onset temperature.[3]

Module 2: The Optimized Drying Protocol

Objective: Remove residual solvent (Ethanol/Water/Ethyl Acetate) without exceeding the Safe Thermal Limit (STL) of 50°C .

Equipment Requirements
  • Vacuum Oven: Capable of maintaining <20 mbar (<15 mmHg).[2][3]

  • Inert Gas: Nitrogen (

    
    ) or Argon bleed valve.[3]
    
  • Cold Trap: Essential if removing high-boiling solvents or protecting the pump from nitro-aromatics.[1][2][3]

Step-by-Step Methodology
Phase 1: Mechanical Predrying (Critical)

Do not skip. Removing bulk solvent mechanically reduces the thermal load required later.[2][3]

  • Perform vacuum filtration until the "drip rate" halts.[2][3]

  • Apply a rubber dam (latex sheet) over the filter cake and press under vacuum for 15 minutes to compress the cake and squeeze out interstitial solvent.[3]

Phase 2: The "Step-Down" Vacuum Cycle

We utilize a dynamic equilibrium approach: High vacuum lowers the boiling point of the solvent, allowing evaporation below the compound's melting point.

  • Loading: Spread the wet cake on a tray. Layer thickness must be <1 cm . Thick layers insulate the center, causing solvent trapping.

  • Inert Purge: Close oven. Evacuate to 100 mbar, then backfill with

    
    . Repeat 3x. This removes oxygen, preventing darkening.[1][4][5]
    
  • Initial Ramp (Ambient):

    • Temp: 25°C (Ambient).

    • Vacuum: Ramp slowly to 10 mbar .

    • Time: 2 hours.

    • Logic: Removes unbound surface solvent without thermal stress.[2][3]

  • Thermal Ramp (The "Safe Zone"):

    • Temp: Increase to 45°C . Do NOT exceed 50°C.

    • Vacuum: Maintain <10 mbar .

    • N2 Bleed: Open the bleed valve slightly to maintain a slight flow. This "sweeps" heavy solvent molecules out of the chamber.[3]

    • Time: 6–12 hours (depending on batch size).

Phase 3: Cool Down
  • Turn off heat.

  • Break vacuum with Nitrogen only (never air) while the product is still warm.[2][3]

  • Unload only when T < 30°C.[2][3]

Module 3: Visualization of Logic

Figure 1: The Drying Decision Matrix

This logic flow ensures you select the correct parameters based on the solvent system and safety limits.[3]

DryingProtocolStartStart: Wet CakeThis compoundCheckSolventIdentify Residual SolventWaterHigh Latent HeatRequires High Vac (<10 mbar)CheckSolvent->WaterWaterOrganicVolatileRequires Moderate Vac (<50 mbar)CheckSolvent->OrganicEthanol/EtOAcTempCheckCRITICAL CHECK:Is T_oven < 50°C?Water->TempCheckOrganic->TempCheckSafeProceed to Vacuum Dryingwith N2 BleedTempCheck->SafeYesDangerRISK: Melt Phase (MP ~71°C)Result: Decomposition/TarsTempCheck->DangerNo (>50°C)MonitorDarkening?Safe->MonitorMonitor ColorStopSTOP: Purge N2Lower TempMonitor->StopYes (Oxidation)FinishProduct Dry(Bright Orange/Yellow)Monitor->FinishNo (Stable)

Caption: Decision matrix for safe drying parameters. Note the hard stop at 50°C to avoid the 71°C melting threshold.

Module 4: Frequently Asked Questions (Troubleshooting)

Q1: Can I use a rotary evaporator (Rotovap) instead of a vacuum oven?

  • Answer: Yes, but with extreme caution. The "bumping" risk is high.[2][3]

    • Protocol: Set bath to 40°C. Use maximum vacuum.[2][3] Do not rotate to dryness; stop when it becomes a thick slurry, then transfer to a vacuum oven. Rotating a solid powder creates static and friction heat, which can locally melt the crystals.

Q2: The product is dry but has hard "rocks" inside. What happened?

  • Answer: You likely experienced "wet melting."[2][3] Even if the oven was set to 60°C (below the 71°C MP), the presence of solvent can depress the melting point (eutectic effect).[4] The solvated crystal melted, the solvent evaporated, and the melt solidified into a hard amorphous mass.[4]

    • Fix: Lower the initial drying temperature to 30°C until the bulk solvent is gone, then ramp to 45°C.

Q3: Why is a Nitrogen bleed necessary? Can't I just use full vacuum?

  • Answer: Full vacuum is efficient for evaporation but poor for mass transport.[2][3] Heavy solvent molecules (like water/ethanol) can "hover" near the sample surface in a static vacuum.[3] A small

    
     bleed creates a carrier stream (convection) that physically sweeps these molecules toward the pump, speeding up drying at lower temperatures.[1][4] Furthermore, it displaces oxygen, preventing the amino-alcohol group from oxidizing.[1][2][4]
    

Q4: My QC data shows a new impurity peak after drying. What is it?

  • Answer: If the peak appears at a higher retention time (Reverse Phase HPLC), it is likely the dimer formed by condensation, or an oxidation product (aldehyde derivative).[1][4] This confirms thermal stress.[2][3] Re-crystallize from Ethanol/Water and dry at a lower temperature (<40°C).[3]

Module 5: Validated Physical Properties

Use these values to calibrate your equipment.

PropertyValueSourceImplications for Drying
Melting Point 71.0 – 75.0 °C TCI America [1], Chemsrc [2]HARD LIMIT. Drying T must be < 60°C.
Boiling Point 376.6 ± 22.0 °CChemsrc [2]Non-volatile.[1][2][3] Loss of mass = solvent loss.[2][3]
Appearance Yellow to Brown PowderPubChem [3]Darkening = Degradation.[2][3]
Solubility Soluble in Ethanol, MethanolTCI America [1]Common recrystallization solvents.[2][3]
pKa ~2.47 (Amine)Est. from 3-NA [4]Weak base.[1][2][3] Sensitive to strong acids.[2][3]

References

  • Chemsrc. (2025).[2][3][6] Physicochemical Properties of Ethanol, 2-(o-nitroanilino)-. Retrieved from [Link][1][3][4]

  • PubChem. (2025).[2][3][7] Compound Summary: this compound.[1][2][3][8][9] National Library of Medicine.[2][3] Retrieved from [Link]

  • Hazardous Substances Data Bank (HSDB). (2006).[2][3] 3-Nitroaniline: Chemical and Physical Properties. National Institutes of Health.[2][3][7] Retrieved from [Link][1][3][4]

  • Buchi Labortechnik AG. (n.d.).[2][3] Drying of Thermally Labile Compounds: Application Note. (General reference for vacuum drying protocols).

Technical Support Center: Optimization of Ethanolamine Substitution on Nitroarenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Optimization of


 Amination (Halonitrobenzenes + Ethanolamine)
Ticket ID:  OPT-SNAR-004
Status:  Open for Consultation
Analyst:  Senior Application Scientist

Scope of Support & Reaction Mechanics

User Note: This guide addresses the Nucleophilic Aromatic Substitution (


)  of activated nitrobenzenes (specifically halonitrobenzenes , e.g., 1-chloro-4-nitrobenzene) with ethanolamine.
Critical Clarification: Unsubstituted nitrobenzene is inert to ethanolamine under standard conditions. If you are attempting oxidative amination of pure nitrobenzene (ONSH), please contact Tier 3 support immediately, as this requires specialized oxidants and safety protocols not covered here.
The Mechanism: Why Temperature Matters

The reaction proceeds via an Addition-Elimination pathway. The rate-determining step is usually the formation of the Meisenheimer Complex (Intermediate B), not the breaking of the C-Cl bond.

Thermal Dependency:

  • Activation Energy (

    
    ):  The aromaticity is temporarily lost during the formation of the Meisenheimer complex. Heat is required to overcome this high energy barrier.
    
  • Selectivity Threshold:

    • 
      C:  Reaction is kinetically sluggish; conversion stalls.
      
    • 
      C:  Thermodynamic control takes over. Risk of O-alkylation  (ether formation) and Hydrolysis  (formation of nitrophenols) increases exponentially.
      

ReactionMechanism Start Substrates (Cl-Nitrobenzene + Ethanolamine) TS1 Transition State 1 (High Energy) Start->TS1 + Heat (k1) Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter TS2 Transition State 2 (Loss of Cl-) Inter->TS2 Fast Side Impurity: Nitrophenol (Hydrolysis) Inter->Side High T + H2O Product Product N-(nitrophenyl)ethanolamine TS2->Product - HCl

Figure 1: Reaction Energy Landscape. Note that the formation of the Meisenheimer complex is reversible and temperature-dependent.

Optimized Experimental Protocol

Objective: Synthesis of 2-((4-nitrophenyl)amino)ethanol with >95% purity.

Reagents
  • Substrate: 1-Chloro-4-nitrobenzene (1.0 eq)

  • Nucleophile: Ethanolamine (2.5 - 3.0 eq) — Excess acts as solvent and HCl scavenger.

  • Solvent: None (Neat) or Water (Green Chemistry variant).

  • Base: None (if Ethanolamine excess) or

    
     (1.1 eq).
    
Step-by-Step Workflow
  • Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge 1-Chloro-4-nitrobenzene.

  • Addition: Add Ethanolamine slowly at room temperature.

    • Why? The mixing is exothermic.[1] A spike here can cause early-stage tarring.

  • Thermal Ramp: Heat the mixture to 100–110°C .

    • Critical Control: Do not exceed 120°C. Above this, the hydroxyl group of ethanolamine becomes competitive, leading to O-arylation impurities.

  • Monitoring: Hold for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.

    • Endpoint: Disappearance of chloronitrobenzene.[2]

  • Quenching: Cool to 60°C. Pour the reaction mixture into ice-cold water (5x volume).

  • Isolation: The product often precipitates as a yellow solid. Filter and wash with cold water to remove excess ethanolamine and salts.

Troubleshooting Guide (FAQ)

Category A: Yield & Conversion Issues

Q: The reaction has stalled at 70% conversion after 12 hours. Should I increase the temperature?

  • Diagnosis: You are likely operating below the activation energy threshold for the specific leaving group.

  • Solution:

    • Increase temperature to 115°C (reflux).

    • Do NOT add more ethanolamine yet; check pH. If pH < 9, the amine is protonated (as hydrochloride salt) and inactive. Add

      
        or 
      
      
      
      to regenerate the free amine.
    • Reference: Protonated amines cannot attack the aromatic ring [1].

Q: I am getting low yield despite full consumption of starting material.

  • Diagnosis: You likely have product degradation or water solubility losses .

  • Solution:

    • Check the aqueous filtrate. N-(nitrophenyl)ethanolamines have moderate water solubility.

    • Fix: Saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate.

Category B: Impurity Profile[3]

Q: I see a "Mystery Peak" at RRT 1.2 (HPLC). What is it?

  • Diagnosis: This is likely the Nitrophenol derivative (hydrolysis product) or the Bis-alkylated species (rare).

  • Causality: If you used an aqueous base (NaOH/KOH) at high temperatures (>100°C),

    
     competes with ethanolamine.
    
  • Corrective Action: Switch to anhydrous conditions (Neat reaction) or use a weaker base like

    
     or 
    
    
    
    which is less nucleophilic than hydroxide.

Q: My product is an oil/tar instead of a solid.

  • Diagnosis: Thermal decomposition or oxidative polymerization.

  • Solution:

    • Did you exceed 130°C?

    • Fix: Recrystallize from Ethanol/Water (9:1). If tar persists, perform column chromatography (Silica, DCM/MeOH gradient).

Decision Matrix: Temperature vs. Solvent[4]

Use this table to select conditions based on your available equipment and safety constraints.

VariableMethod A: Neat (Recommended)Method B: Aqueous SuspensionMethod C: Polar Aprotic (DMF/DMSO)
Temp Range 100–110°C100°C (Reflux)80–90°C
Reaction Time 4–6 Hours8–12 Hours2–4 Hours
Impurity Risk Low (if T < 120°C)High (Hydrolysis to Nitrophenol)Medium (Solvent difficult to remove)
Green Score High (High Atom Economy)High (Water solvent)Low (Toxic waste disposal)
Best For Gram to Kilo scaleIndustrial Scale (Safety)High-Throughput Screening

Advanced Troubleshooting Logic

Use the following logic flow to diagnose spectral anomalies.

Troubleshooting Start Issue Detected CheckLCMS Check LC-MS / TLC Start->CheckLCMS SM_Left Starting Material Remains? CheckLCMS->SM_Left NewPeak New Impurity Peak? CheckLCMS->NewPeak Temp_Low T < 90°C? Kinetically Limited SM_Left->Temp_Low Yes Base_Issue pH < 9? Amine Protonated SM_Left->Base_Issue No (T is high) Hydrolysis Peak M-H (Phenol)? Hydrolysis via OH- NewPeak->Hydrolysis Acidic Peak Ether Peak M+14? O-Alkylation NewPeak->Ether Lipophilic Peak Action1 Increase T to 110°C Temp_Low->Action1 Action2 Add K2CO3 Base_Issue->Action2 Action3 Remove Water/Strong Base Hydrolysis->Action3

Figure 2: Diagnostic logic for reaction optimization.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412. 
    
  • Synthesis Protocol & Kinetics: Kulakov, I. V., et al. (2008). "Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations." Russian Journal of General Chemistry, 78, 2374–2378.[3]

  • Impurity Formation (Nitrosamines/Degradation): Teasdale, A. (2023). "Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines." Organic Process Research & Development.

  • Microflow Optimization: Cui, Y., et al. (2022). "Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow." AIChE Journal.

Sources

minimizing side products in the synthesis of 2-[(2-nitrophenyl)amino]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and process chemists optimizing the synthesis of 2-[(2-nitrophenyl)amino]ethanol (also known as N-(2-nitrophenyl)ethanolamine).[1] It moves beyond basic recipe following to address the mechanistic "why" behind impurity formation and control.

Subject: Minimizing Side Products & Process Optimization Target Molecule: 2-[(2-nitrophenyl)amino]ethanol (CAS: 4926-55-0) Reaction Class: Nucleophilic Aromatic Substitution (


)[1]

Reaction Mechanism & Critical Control Points

The synthesis relies on the


 mechanism where 2-aminoethanol (ethanolamine) displaces a leaving group (typically Chloride or Fluoride) on an activated nitrobenzene ring.

The Core Challenge: Ethanolamine is an ambident nucleophile (contains both


 and 

groups).[1] While the amine is kinetically superior, thermodynamic conditions or improper base selection can trigger

-alkylation or hydrolysis.[1]
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways determining product purity.

ReactionPathways SM 1-Chloro-2-nitrobenzene (Substrate) Meisenheimer Meisenheimer Complex SM->Meisenheimer Rate Limiting Step (+ Ethanolamine) Side1 2-Nitrophenol (Hydrolysis Impurity) SM->Side1 Path B: Hydrolysis (+ H2O / OH-) Amine Ethanolamine (Nucleophile) Product 2-[(2-nitrophenyl)amino]ethanol (Target: N-Attack) Meisenheimer->Product Path A: N-Attack (Kinetically Favored) Side2 2-(2-nitrophenoxy)ethanamine (O-Alkylation Impurity) Meisenheimer->Side2 Path C: O-Attack (High pH / High T) Side3 N-Nitroso Impurity (If Nitrites Present) Product->Side3 Post-Rxn (+ Nitrite source)

Figure 1: Competitive reaction pathways. Path A is the desired


 route. Path B and C represent the primary impurity generating mechanisms.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I am detecting significant levels of 2-nitrophenol in my crude product."

Diagnosis: Hydrolysis of the starting material.[1] Mechanistic Cause: The electron-deficient ring of 1-chloro-2-nitrobenzene is susceptible to attack by hydroxide ions (


) or even water at high temperatures.[1] This competes with the amine attack.[1]
Corrective Actions: 
  • Moisture Control: Ensure the reaction solvent (e.g., n-butanol, toluene) is dry.[1] Ethanolamine is hygroscopic; dry it over molecular sieves or distill before use.[1]

  • Base Selection: Avoid using aqueous hydroxides (NaOH/KOH) as the acid scavenger.[1] Instead, use an excess of ethanolamine (2.2–3.0 equivalents).[1] The excess amine acts as both the nucleophile and the base to neutralize the HCl generated, without introducing competitive

    
     ions.[1]
    
  • Phase Transfer Catalysis (PTC): If using an aqueous inorganic base is mandatory for cost, use a PTC (e.g., TBAB) and keep the temperature <80°C to favor the organic phase reaction over aqueous hydrolysis.[1]

Issue 2: "How do I prevent O-alkylation (ether formation)?"

Diagnosis: Chemoselectivity failure.[1] Mechanistic Cause: The alkoxide (


) is a harder nucleophile than the amine. If the reaction pH is too high (deprotonating the alcohol) or the temperature is excessive, the equilibrium shifts toward 

-attack.[1] Corrective Actions:
  • Avoid Strong Bases: Never use NaH or alkoxide bases, which will deprotonate the hydroxyl group of ethanolamine.[1]

  • Leverage Nucleophilicity: Rely on the natural nucleophilicity of the neutral amine.[1] The neutral

    
     is a better nucleophile for 
    
    
    
    than the neutral
    
    
    .
  • Temperature Control: Maintain reaction temperature between 80–110°C. Exceeding 130°C increases the energy available for the thermodynamically more stable (but kinetically slower)

    
    -alkylation.
    
Issue 3: "My reaction stalls with 5-10% unreacted starting material."

Diagnosis: Kinetic stalling or equilibrium limitation.[1] Mechanistic Cause: As the reaction proceeds, HCl is generated (or HF if using fluoro-substrate), protonating the remaining ethanolamine.[1] Protonated ethanolamine (


) is non-nucleophilic.[1]
Corrective Actions: 
  • Stoichiometry Check: Ensure you have at least 2.2 equivalents of ethanolamine relative to the chloronitrobenzene. 1 eq for reaction, 1 eq to neutralize acid, and 0.2 eq to drive kinetics.[1]

  • Leaving Group Switch: If using 1-chloro-2-nitrobenzene, switch to 1-fluoro-2-nitrobenzene .[1] The C-F bond is stronger, but the high electronegativity of fluorine accelerates the rate-determining step (nucleophilic attack), making the reaction 10-100x faster and allowing milder conditions [1].[1]

Issue 4: "The product is red/orange and oily. How do I purify it?"

Diagnosis: Presence of "Red Oil" impurities (azo/azoxy coupling or oligomers) and residual solvent.[1] Corrective Actions:

  • Workup Protocol:

    • Dilute reaction mixture with water.[1]

    • Extract into Ethyl Acetate or DCM.[1]

    • Crucial Step: Wash the organic layer with 1M HCl .[1] The product (weakly basic secondary amine) will remain in the organic layer or precipitate as a salt depending on pH, but the highly basic unreacted ethanolamine will be washed away into the aqueous phase.[1] Note: The product is a weak base due to the electron-withdrawing nitro group; it may not protonate easily. Standard practice is often to wash away the excess aliphatic amine with water/brine, as the product is much less water-soluble.[1]

  • Recrystallization: The target compound is a solid (MP ~78-80°C). Recrystallize from Ethanol/Water (9:1) or Toluene/Hexane .[1]

Optimized Experimental Protocol

Reference Scale: 50 mmol Expected Yield: 85–92% Purity: >99% (HPLC)[1]

ParameterSpecificationRationale
Substrate 1-Chloro-2-nitrobenzene (7.88 g)Standard precursor.[1]
Reagent Ethanolamine (6.7 - 9.0 mL, 2.2-3.0 eq)Excess acts as solvent & acid scavenger.[1]
Solvent n-Butanol (30 mL) or Neatn-BuOH allows reflux at ~118°C, optimal for kinetics.[1]
Temperature Reflux (~115-120°C)Sufficient energy for

without degrading substrate.[1]
Time 4–6 HoursMonitor by TLC/HPLC until SM < 0.5%.
Step-by-Step Methodology:
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 1-chloro-2-nitrobenzene (50 mmol) and n-Butanol (30 mL). Stir until dissolved.

  • Addition: Add ethanolamine (110 mmol) in a single portion.

  • Reaction: Heat to reflux.[1][2] The solution will turn deep orange/red (characteristic of nitroanilines).

  • Monitoring: Check TLC (Eluent: 30% EtOAc in Hexane) every hour. Product

    
     ~0.4; SM 
    
    
    
    ~0.8.[1]
  • Workup:

    • Cool to room temperature.[1]

    • Rotary evaporate the n-Butanol (recoverable).

    • Resuspend the orange residue in Ethyl Acetate (100 mL).

    • Wash with Water (3 x 50 mL) to remove ethanolamine hydrochloride salts and excess ethanolamine.[1]

    • Wash with Brine (1 x 50 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallize the crude orange solid from hot Ethanol/Water.

Nitrosamine Risk Assessment (Critical for Pharma)

If this molecule is intended for pharmaceutical use (or as an intermediate), you must control for Nitrosamine Drug Substance-Related Impurities (NDSRIs) .[1]

  • Risk: The product is a secondary amine.[1] In the presence of nitrating agents (nitrites in water, reagents), it can form N-nitroso-N-(2-nitrophenyl)ethanolamine.[1]

  • Prevention:

    • Use nitrite-free water.[1]

    • Avoid using sodium nitrite in any subsequent steps (e.g., diazotization) unless the amine is protected.[1]

    • Test final product using LC-MS/MS for nitrosamine content.[1][3]

References

  • Mechanistic Insight (

    
    ):  Bunnett, J. F.; Zahler, R. E.[1] "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Amines." Chem. Rev.[1]1951 , 49, 273.[1] (Establishes F > Cl rate order in 
    
    
    
    ).
  • Synthesis Procedure: Agai, B. et al. "Synthesis of 2-[(2-nitrophenyl)amino]ethanol."[1] Tetrahedron1976 , 32, 839.[1][2]

  • Impurity Control: Smith, M. B.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013.[1] (General reference for Ambident Nucleophiles and

    
     selectivity).
    
  • Nitrosamine Awareness: Ashworth, I. W. et al. "Approaches and Considerations for the Investigation and Synthesis of N-Nitrosamine Drug Substance-Related Impurities."[1][3] Org.[1][2][3][4][5] Process Res. Dev.2023 , 27, 1784.[1][3]

Sources

overcoming interference in UV-Vis analysis of nitroaniline dyes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Interference in UV-Vis Analysis of Nitroaniline Dyes Role: Senior Application Scientist Audience: Pharmaceutical Researchers, QC Analysts, and Process Chemists

Introduction: The "Push-Pull" Challenge

Nitroaniline dyes (o-, m-, and p-isomers) present a unique analytical paradox. Their strong absorbance, driven by the intramolecular charge transfer (ICT) between the electron-donating amine (-NH₂) and the electron-withdrawing nitro (-NO₂) groups, makes them excellent chromophores. However, this same "push-pull" electronic structure renders them hypersensitive to their environment.

In this guide, we move beyond basic operation to address the three primary vectors of interference: Isomeric Spectral Overlap , Solvatochromic Instability , and Matrix Turbidity .

Module 1: Resolving Isomeric Spectral Overlap

The Problem: The absorption spectra of ortho-, meta-, and para- nitroaniline heavily overlap in the 350–450 nm region. Traditional Beer-Lambert quantification fails when isomers coexist, as the total absorbance is an additive function of all species present.

The Solution: Derivative Spectrophotometry (Zero-Crossing Technique). By calculating the derivative of the absorbance spectrum (


), we enhance spectral features and resolve overlapping bands. The "Zero-Crossing" method identifies a wavelength where the interfering isomer’s derivative spectrum crosses zero, allowing quantification of the target analyte without interference.
Workflow: Isomer Resolution Strategy

IsomerResolution Start Start: Mixed Isomer Sample Scan Acquire Zero-Order Spectrum (A vs λ) Start->Scan Deriv Generate 1st (D1) & 2nd (D2) Derivatives Scan->Deriv Analyze Identify Zero-Crossing Points Deriv->Analyze Decision Is Zero-Crossing Stable? Analyze->Decision Quant Construct Calibration at Zero-Crossing λ Decision->Quant Yes Alt Switch to Multivariate Calibration (PLS) Decision->Alt No (Complex Matrix)

Figure 1: Decision matrix for selecting the appropriate resolution technique for mixed nitroaniline isomers.

Protocol: Zero-Crossing Derivative Method
  • Scan Parameters: Set the scan speed to "Slow" (e.g., 60 nm/min) and data interval to 0.1 nm to minimize noise in derivative calculations.

  • Standard Preparation: Prepare individual stock solutions (10 µg/mL) of o-, m-, and p- nitroaniline in the target solvent.

  • Derivative Generation: Apply a Savitzky-Golay smoothing filter (window size 5-9 points) and calculate the first derivative (

    
    ).
    
  • Wavelength Selection:

    • Overlay the

      
       spectra of all isomers.
      
    • To quantify Isomer A in the presence of Isomer B : Find a wavelength (

      
      ) where Isomer B reads 0  but Isomer A has a strong signal.
      
  • Validation: Construct a calibration curve for Isomer A at

    
    . Linearity (
    
    
    
    ) confirms the interference is nullified.

Module 2: Environmental Sensitivity (pH & Solvents)

The Problem: Nitroanilines are solvatochromic and pH-sensitive.

  • Solvatochromism: The

    
     shifts red (bathochromic) as solvent polarity increases due to stabilization of the excited ICT state.[1]
    
  • pH Interference: In acidic media, the amine group protonates (-NH₃⁺), destroying the conjugation and bleaching the main absorption band.

Data Summary: Environmental Shifts
ParameterConditionEffect on SpectrumMechanism
Solvent Polarity Non-polar (e.g., Cyclohexane)Blue Shift (

nm)
Destabilization of ICT excited state
Solvent Polarity Polar (e.g., Water/Methanol)Red Shift (

nm)
Stabilization of polar excited state
pH Acidic (pH < 2)Disappearance of ColorProtonation of -NH₂ (Loss of auxochrome)
pH Neutral/Basic (pH > 6)Stable AbsorbanceNeutral amine maintains conjugation
Troubleshooting Guide: pH Control

If your recovery rates are low or spectra appear "bleached," you are likely operating below the pKa of the nitroaniline (pKa


 1.0 for p-NA, but shifts in organic mixtures).

Corrective Action:

  • Buffer Selection: Use a Phosphate buffer (pH 7.0) or Acetate buffer (pH 5.0). Avoid strong acids unless studying protonation kinetics.

  • Solvent Consistency: Never switch solvents between the blank and the sample. If the sample is in methanol and the blank is in water, the

    
     shift (up to 60 nm) will invalidate the reading.
    

Module 3: Matrix Turbidity & Baseline Lift

The Problem: Samples from wastewater or biological assays often contain suspended particulates. This causes Rayleigh scattering , which manifests as a non-linear baseline lift that is more severe at lower wavelengths (


).

The Solution: Double-Wavelength Correction or Derivative Processing.

Protocol: Turbidity Correction

Method A: The "Background Point" Correction (Simple) Use this if the interference is a flat baseline offset.

  • Identify the analyte peak (e.g., 380 nm).

  • Identify a reference wavelength where the analyte does not absorb (e.g., 600 nm).

  • Calculate:

    
    .
    

Method B: 4th Derivative Correction (Advanced) Use this for complex, scattering matrices (e.g., cell suspensions).

  • Principle: Scattering signals are broad and featureless. High-order derivatives (3rd or 4th) eliminate broad bands while retaining the sharp features of the nitroaniline chromophore.

  • Execution: Generate the 4th derivative spectrum. The scattering background becomes zero, leaving only the analyte peaks.

Frequently Asked Questions (FAQs)

Q1: My p-nitroaniline standard curve is non-linear at high concentrations. Why? A: This is likely a deviation from Beer’s Law due to molecular aggregation or polychromatic light errors . Nitroanilines can form dimers at high concentrations (>50 µg/mL).

  • Fix: Dilute samples to keep Absorbance < 1.0. Ensure your slit width is narrow (2 nm) relative to the spectral bandwidth.

Q2: I see a new peak appearing at ~300 nm during analysis. What is it? A: If you are using a reducing agent (like NaBH₄) or if the sample is biologically active, you are likely observing the reduction of the nitro group (-NO₂) to an amine (-NH₂), forming phenylenediamine .

  • Diagnostic: The yellow color (380 nm) will fade as the UV peak (300 nm) rises. This indicates chemical instability, not interference.

Q3: Can I measure nitroanilines in plastic cuvettes? A: Generally, yes, but be cautious with organic solvents. Methanol and Ethanol are compatible with high-quality disposable cuvettes, but Acetone or THF will dissolve the plastic, causing massive spectral noise. Always use Quartz cuvettes for solvent-based assays.

References

  • Simultaneous Determination of Nitroaniline Isomers

    • Title: Simultaneous Determination of Binary Mixtures of Aniline and 2-Nitroaniline in Tap Water Samples by Derivative Spectrophotometry.[2]

    • Source: Eurasian Journal of Science and Engineering (2022).[3][4][5][6]

    • URL:[Link]

  • Solvatochromism & pH Effects

    • Title: An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.[1]

    • Source: BenchChem Technical Guides.
  • Turbidity Correction

    • Title: Rapid Correction of Turbidity Interference on Chemical Oxygen Demand Measurements by Using Ultraviolet-Visible Spectrometry.
    • Source: MDPI (W
    • URL:[Link][7][8]

  • Isomer Properties & pKa

    • Title: p-Nitroaniline is an order of magnitude less basic.[9]

    • Source: Chegg (Chemistry Archive).
    • URL:[Link]

Sources

storage conditions to prevent oxidation of 2-(2-Nitroanilino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Stability Guide for 2-(2-Nitroanilino)ethanol

Case ID: T-OX-4926 Chemical Name: this compound CAS: 4926-55-0 Synonyms: HC Yellow No. 2, N-(2-Hydroxyethyl)-2-nitroaniline[1]

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation (discoloration, purity loss) in your this compound stocks or require a robust SOP for long-term banking.

While the nitro group (


) on the aromatic ring provides some electron-withdrawing stabilization to the amine, the hydroxyethyl tail  and the secondary amine  remain susceptible to oxidative degradation and photochemical decomposition. This guide provides a self-validating storage protocol designed to maintain 

purity for analytical and pharmaceutical applications.

Part 1: Critical Storage Parameters (The "Prevention")

Q: What are the absolute minimum storage conditions to prevent oxidation? A: To prevent the formation of N-oxides and oxidative cleavage products, you must control three variables: Photon Flux , Oxygen Availability , and Thermal Kinetic Energy .

ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Lowering temperature reduces the kinetic energy available for auto-oxidation reactions. While stable at room temperature (RT) for short periods, long-term storage at RT accelerates browning.
Atmosphere Inert Gas (Nitrogen/Argon) Oxygen is the primary reactant in the degradation pathway. Headspace purging with

or Ar removes atmospheric oxygen, preventing the formation of peroxides on the alcohol moiety.
Light Total Darkness Nitroanilines are chromophores that absorb UV-Vis light. Photon absorption excites electrons, leading to radical formation and subsequent polymerization or oxidation (photo-oxidation).
Container Amber Glass + Parafilm/Teflon Amber glass blocks UV radiation. A Teflon-lined cap ensures a chemical-resistant seal, and Parafilm provides a secondary barrier against gas exchange.

Q: Is this compound hygroscopic? Does moisture affect oxidation? A: Yes, amino-alcohols often exhibit hygroscopic tendencies. Moisture acts as a catalyst for hydrolysis and can facilitate the transport of dissolved oxygen into the crystal lattice.

  • Protocol: Always store with a desiccant packet (silica gel) in the secondary containment vessel. Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming on the solid.

Part 2: Troubleshooting & Diagnostics (The "Diagnosis")

Q: How do I visually confirm if my sample has oxidized? A: this compound is typically an orange-red crystalline powder .

  • Early Stage Degradation: Shift to a dull, dark brown.

  • Advanced Degradation: Formation of a black, tar-like residue or "gummy" texture (indicating polymerization or hydrolysis).

Q: My LC-MS shows a new peak. What is it? A: Common oxidation byproducts include:

  • The Aldehyde Derivative: Oxidation of the terminal alcohol (

    
    ).
    
  • The N-Oxide: Oxidation of the secondary amine (less common due to steric/electronic hindrance of the nitro group but possible under high stress).

  • Hydrolysis Products: If moisture was present, you may see cleavage of the ethanolamine chain.

Q: What is the "Self-Validating" Purity Check? A: Before using stored material in critical assays, perform a Melting Point Test .

  • Target Range: 71°C – 75°C.

  • Diagnostic: A depression of

    
     (e.g., melting at 68°C) or a wide melting range (e.g., 69–74°C) confirms significant impurity presence.
    

Part 3: Recovery & Purification (The "Cure")

If your sample has oxidized (browned) but is not yet a tar, it can often be rescued via recrystallization.

Standard Operating Procedure (SOP): Recrystallization of this compound

  • Dissolution: Dissolve the crude solid in a minimum amount of boiling Ethanol (95% or absolute) . The solution should be deep orange/red.

  • Filtration (Optional): If insoluble black specks remain, filter hot through a glass frit or Celite pad to remove polymerized degradation products.

  • Crystallization:

    • Remove from heat.

    • Slowly add warm water dropwise until a slight turbidity (cloudiness) persists.

    • Add one drop of ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then move to a refrigerator (4°C) for 2 hours.

  • Collection: Filter the reformed orange crystals/needles.

  • Drying: Dry under high vacuum at room temperature for 4-6 hours to remove trace solvent. Do not heat >40°C during drying to prevent thermal stress.

Part 4: Workflows & Logic Maps

Diagram 1: Storage & Handling Lifecycle

This workflow illustrates the decision process from receipt to long-term banking.

StorageWorkflow Start Material Receipt QC_Check Initial QC (Visual + Melting Point) Start->QC_Check Decision_Pass Passes QC? QC_Check->Decision_Pass Prep_Storage Prepare for Storage 1. Transfer to Amber Vial 2. Purge Headspace (N2) 3. Seal with Parafilm Decision_Pass->Prep_Storage Yes (Bright Orange, MP 71-75°C) Action_Fail Recrystallize (See SOP) Decision_Pass->Action_Fail No (Dark/Brown, Low MP) Storage_Cond Long-Term Storage Temp: 2-8°C Darkness Desiccant Present Prep_Storage->Storage_Cond Usage Usage Request Storage_Cond->Usage Retrieval Equilibration Thermal Equilibration (Warm to RT before opening) Usage->Equilibration Equilibration->QC_Check Verify Integrity Action_Fail->QC_Check Retest

Caption: Lifecycle management for this compound, emphasizing the critical equilibration step to prevent moisture condensation.

Diagram 2: Oxidation Diagnosis Logic

Use this tree to determine the state of your chemical inventory.

DiagnosisLogic Observation Visual Inspection Color_Orange Bright Orange/Red Observation->Color_Orange Color_Brown Dull Brown/Dark Red Observation->Color_Brown Color_Black Black/Tar Observation->Color_Black MP_Check Melting Point Check Color_Orange->MP_Check Color_Brown->MP_Check Status_Discard Status: Irreversible Degradation Action: Discard Color_Black->Status_Discard Status_OK Status: OK Proceed to Experiment MP_Check->Status_OK 71-75°C Status_Purify Status: Oxidized Surface Action: Recrystallize MP_Check->Status_Purify <70°C

Caption: Decision matrix for evaluating chemical integrity based on visual and physical properties.

References

  • TCI Chemicals. (2025).[2] Safety Data Sheet: this compound. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78637, HC Yellow No. 2. Retrieved from

  • ChemicalBook. (2025).[2] 2-Nitro-N-hydroxyethyl aniline Properties and Stability. Retrieved from

  • ECHEMI. (2025). HC Yellow 2 SDS and Storage Conditions. Retrieved from

Sources

separation of ortho and para isomers in nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of ortho- and para-nitroaniline isomers following nitration/hydrolysis. Ticket ID: CHE-SEP-042 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Core Principle: The "Why" Behind the Separation

The separation of ortho-nitroaniline (


-NA) and para-nitroaniline (

-NA) is not merely a difference in boiling points; it is a direct consequence of molecular geometry and hydrogen bonding topology.[1] Understanding this mechanism is critical for troubleshooting poor separation efficiency.
The Hydrogen Bonding Divergence
  • Ortho-nitroaniline (The Chelate Effect): The nitro group (

    
    ) and amino group (
    
    
    
    ) are adjacent.[1] The amino hydrogen forms a hydrogen bond internally with the nitro oxygen.[1] This intramolecular bond "locks" the molecule into a non-polar, chelated ring structure.[1][2] Because the polar groups satisfy each other, the molecule interacts weakly with its neighbors, making it volatile.[1]
  • Para-nitroaniline (The Network Effect): The functional groups are on opposite sides of the ring.[1] They cannot interact with each other.[1] Instead, they form strong intermolecular hydrogen bonds with neighboring molecules.[1] This creates a lattice-like network, significantly raising the boiling point and reducing volatility.[1]

Visualizing the Mechanism

HBonding Ortho o-Nitroaniline Intra Intramolecular H-Bond (Chelation) Ortho->Intra Para p-Nitroaniline Inter Intermolecular H-Bond (Network) Para->Inter Volatile Steam Volatile (Low BP) Intra->Volatile Reduces Polarity NonVolatile Non-Volatile (High BP) Inter->NonVolatile Increases Lattice Energy

Figure 1: Mechanistic flow illustrating how hydrogen bonding topology dictates volatility.[1]

Standard Operating Procedures (SOPs)

Protocol A: Steam Distillation (Bulk Separation)

Primary method for removing the ortho-isomer from the crude reaction mixture.

Prerequisites: Crude hydrolysis mixture (acidic), NaOH (2M), Ice bath.[1][3]

  • Neutralization: Pour the acidic hydrolysis mixture into ice water. Slowly add 2M NaOH with vigorous stirring until the pH is alkaline (pH > 8). A yellow precipitate (mixture of isomers) will form.[1]

  • Setup: Transfer the mixture to a round-bottom flask. Attach a Claisen adapter, a steam inlet tube (reaching the bottom), and a condenser.[1]

  • Distillation: Pass steam vigorously through the mixture.

    • Observation: The distillate will be cloudy/yellow, containing the volatile

      
      -nitroaniline .[1]
      
    • Endpoint: Continue until the distillate runs clear.

  • Isolation (Ortho): Cool the distillate. The

    
    -NA will crystallize (orange needles).[1] Filter or extract with ether if yield is low.[1]
    
  • Isolation (Para): The non-volatile

    
    -nitroaniline  remains in the boiling flask as a dark yellow/brown residue.[1] Cool the flask in an ice bath to maximize precipitation. Filter the solid.[1][3]
    
Protocol B: Purification via Recrystallization

Required for high-purity p-nitroaniline.[1]

  • Solvent System: 1:1 mixture of Ethanol and Water.[1][3]

  • Dissolution: Dissolve the crude

    
    -NA residue in the minimum amount of boiling 1:1 ethanol/water.
    
  • Filtration: If insoluble black tar (oxidation byproducts) remains, perform a hot filtration.[1]

  • Crystallization: Allow to cool slowly to room temperature, then chill in an ice bath.

  • Result:

    
    -NA forms distinct yellow crystals (MP: ~148°C).[1]
    

Analytical Data & QC

Use the following data to verify the identity and purity of your fractions.

Propertyo-Nitroanilinep-NitroanilineDiagnostic Note
Melting Point 71–73°C146–148°CDistinct gap makes MP a reliable purity check.[1]
Appearance Orange needlesYellow powder/crystalsOrtho is typically darker/more orange.[1]
Steam Volatility Yes NoThe primary separation vector.[1]
TLC Rf (Silica) High (~0.60) Low (~0.[1]45)Mobile Phase: 50:50 Cyclohexane/Ethyl Acetate.[1]
Solubility (EtOH) HighModerateOrtho is significantly more soluble in pure ethanol.[1]
TLC Workflow Diagram

TLC Plate Silica Gel Plate (Stationary Phase) Mobile 50:50 Cyclohexane/EtOAc Ortho o-Nitroaniline (Less Polar) Interaction Silica Interaction Ortho->Interaction Weak (Internal H-Bond) Para p-Nitroaniline (More Polar) Para->Interaction Strong (H-Bond to Silica) Interaction->Ortho Travels Further (High Rf) Interaction->Para Retarded (Low Rf)

Figure 2: Chromatographic behavior. Ortho-isomer travels faster due to reduced interaction with the polar stationary phase.[1]

Troubleshooting Guide (FAQ)

Q1: My distillate is clear, but the melting point of the residue (


-NA) is still low (130-140°C). 
  • Diagnosis: Incomplete removal of ortho isomer or unreacted aniline.[1]

  • Fix: The "clear distillate" check can be deceptive if the distillation rate is too fast.[1] Re-suspend the residue in water and steam distill for an additional 100-200 mL volume.[1] Alternatively, perform a recrystallization using the 1:1 Ethanol/Water method; the ortho isomer is more soluble in the mother liquor and will remain in solution while the para crystallizes out.

Q2: I have low yields of para-nitroaniline, and the reaction mixture was very dark.

  • Diagnosis: Oxidation of the amine.[1]

  • Root Cause: If you performed direct nitration of aniline, oxidation is inevitable.[1] If you used acetanilide, hydrolysis might have been too harsh or prolonged.[1]

  • Fix: Ensure you are protecting the amine as acetanilide before nitration.[1] During hydrolysis, do not boil excessively after the solution becomes clear.[1]

Q3: On TLC, my spots are streaking.

  • Diagnosis: Sample concentration too high or mobile phase too polar.[1]

  • Fix: Dilute the sample in acetone before spotting. If streaking persists, add 1% Triethylamine to the mobile phase to suppress the ionization of the amino group on the acidic silica.[1]

Q4: Can I separate them without steam distillation?

  • Alternative: Yes, via Column Chromatography .[1]

    • Stationary Phase: Silica Gel.[1][4][5]

    • Mobile Phase: Gradient elution starting with 100% Hexane -> 20% Ethyl Acetate.[1]

    • Order of Elution: The yellow band of o-nitroaniline will elute first (High Rf), followed later by p-nitroaniline.[1] This is recommended only for small-scale (<1g) purification due to solvent costs.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][6] Longman Scientific & Technical.[1] (Standard reference for physical properties and steam distillation protocols).

  • Magritek. (n.d.).[1] Synthesis of p-Nitroaniline via a Multi-Step Sequence. (Detailed protocol for acetanilide route and recrystallization).

  • LibreTexts. (2020).[1] Thin Layer Chromatography (TLC).[1][4][5][7][8] Chemistry LibreTexts. (Theory on Rf values and polarity).

  • PubChem. (n.d.).[1] 4-Nitroaniline Compound Summary. National Library of Medicine.[1] (Solubility and Safety Data).

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 2-(2-Nitroanilino)ethanol and a Comparison with Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of chemical synthesis and drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(2-Nitroanilino)ethanol, a molecule of interest in various chemical contexts. By dissecting its spectral features and comparing them with those of structurally related analogs, we aim to provide a comprehensive framework for its identification and characterization.

The Structural Landscape: Predicting the 1H NMR Spectrum of this compound

The structure of this compound combines an ortho-substituted nitrobenzene ring with an aminoethanol side chain. This arrangement dictates a unique electronic environment for each proton, leading to a characteristic 1H NMR spectrum. Based on established principles of chemical shifts and spin-spin coupling, we can predict the key features of its spectrum.

The aromatic region is expected to be complex due to the ortho-substitution pattern of the nitroaniline moiety. The electron-withdrawing nature of the nitro group (-NO2) will significantly deshield the ortho and para protons, shifting them downfield. Conversely, the electron-donating amino group (-NH) will shield the adjacent protons. The interplay of these effects results in a distinct splitting pattern for the four aromatic protons.

The aliphatic portion of the molecule, the ethanolamine side chain, will present two methylene groups (-CH2-). The methylene group attached to the nitrogen will be deshielded compared to the one bearing the hydroxyl group. Both will likely appear as triplets due to coupling with each other. The protons of the amine (-NH) and hydroxyl (-OH) groups are often broad and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Comparative Spectral Analysis: Distinguishing this compound from its Analogs

To truly appreciate the nuances of the this compound spectrum, a comparison with related molecules is essential. We will consider 2-nitroaniline, ethanolamine, and N-ethyl-2-nitroaniline as key comparators.

CompoundAromatic Protons (ppm)Aliphatic Protons (ppm)Other Protons (ppm)
This compound (Predicted) ~6.7-8.2 (complex multiplets)-CH2-N: ~3.5 (t), -CH2-O: ~3.8 (t)-NH: variable, -OH: variable
2-Nitroaniline H-6: ~8.1 (dd), H-4: ~7.4 (ddd), H-3: ~6.8 (dd), H-5: ~6.7 (ddd)[1][2]--NH2: ~6.1 (br s)[1]
Ethanolamine --CH2-N: ~3.1 (t), -CH2-O: ~3.8 (t)[3][4]-NH2, -OH: variable[5]
N-Methyl-2-nitroaniline H-6: ~8.15 (dd), H-4: ~7.46 (ddd), H-3: ~6.83 (dd), H-5: ~6.64 (ddd)[6]-CH3: ~3.02 (d)-NH: ~8.03 (q)[6]

Key Differentiating Features:

  • Aromatic Region: The complex multiplet pattern in the aromatic region of this compound, arising from the four distinct protons, contrasts with the simpler patterns of its parent aniline.

  • Aliphatic Side Chain: The presence of two distinct triplets for the -CH2-CH2- moiety is a clear indicator of the ethanolamine side chain, absent in 2-nitroaniline and N-methyl-2-nitroaniline.

  • N-Alkylation: Comparison with N-methyl-2-nitroaniline highlights the effect of the N-substituent on the chemical shifts of both the aromatic and aliphatic protons. The ethyl group in our target compound will show a characteristic triplet-quartet pattern if it were N-ethyl-2-nitroaniline, which is absent.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

Achieving a high-resolution 1H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Sample Preparation:

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices for moderately polar compounds.[7] The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's peaks.[7][8]

  • Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9][10]

  • Transfer and Filtration: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a clean 5 mm NMR tube to filter out any particulate matter.

  • Homogenization: Gently mix the sample in the NMR tube to ensure a homogeneous solution.

Data Acquisition Parameters:

The following are suggested starting parameters for a modern NMR spectrometer (e.g., 400 MHz). Optimization may be required based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Program zg30 or similarA standard 30-degree pulse is often sufficient for routine 1H NMR.
Number of Scans (NS) 8-16Averaging multiple scans improves the signal-to-noise ratio.[11]
Acquisition Time (AQ) 2-4 secondsA longer acquisition time provides better resolution.[11][12]
Relaxation Delay (D1) 1-2 secondsAllows for sufficient relaxation of the protons between scans.
Spectral Width (SW) 12-16 ppmEnsures all expected proton signals are captured.[12]
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.

Visualizing Molecular Connectivity and Experimental Workflow

To further clarify the relationships between the protons in this compound and the experimental process, the following diagrams are provided.

cluster_molecule This compound Structure and Key 1H-1H Couplings C1 C1 C2 C2-NO2 C1->C2 N N-H C1->N C3 C3-H C2->C3 C4 C4-H C3->C4 C3->C4 J3,4 C5 C5-H C4->C5 C4->C5 J4,5 C6 C6-H C5->C6 C5->C6 J5,6 C6->C1 CH2N CH2 N->CH2N CH2O CH2 CH2N->CH2O CH2N->CH2O Jvicinal OH O-H CH2O->OH

Caption: Predicted spin-spin coupling in this compound.

cluster_workflow 1H NMR Experimental Workflow start Start sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep nmr_tube Transfer to NMR Tube sample_prep->nmr_tube spectrometer Insert into Spectrometer nmr_tube->spectrometer acquisition Data Acquisition (Set Parameters, Run Experiment) spectrometer->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Picking, Integration, Interpretation) processing->analysis end End analysis->end

Caption: Standard workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the expected chemical shifts and coupling patterns, especially when compared to structurally similar molecules, allows for its confident identification. By following a robust experimental protocol, researchers can acquire high-quality data, enabling accurate and reliable structural elucidation, a critical step in any chemical research and development pipeline.

References

  • ResearchGate. NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine …. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • FooDB. Showing Compound 2-Aminoethanol (FDB000769). [Link]

  • Shivaji College. NMR spectra of ethyl alcohol. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters | NMR Facility. [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ATB (Automated Topology Builder). 2-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. [Link]

  • Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. [Link]

  • Quantum-resonance. NMR spectrum of ethanol. [Link]

  • PubChem. Ethanolamine | C2H7NO | CID 700. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

  • PubChem. 2-(4-Aminophenoxy)ethanol | C8H11NO2 | CID 80892. [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Biological Magnetic Resonance Bank. bmse000276 Ethanolamine. [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. [Link]

  • YouTube. Draw the 1H NMR Spectrum of Ethanol (CH3CH2OH, C2H6O). [Link]

  • YouTube. H-NMR Spectra of Ethanol explained (peak splitting). [Link]

  • PubChem. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318. [Link]

  • University of Texas Health Science Center at San Antonio. Stepbystep procedure for NMR data acquisition. [Link]

  • ATB (Automated Topology Builder). 2-(2-Nitrophenyl)ethanol | C8H9NO3 | MD Topology | NMR | X-Ray. [Link]

  • Western University. NMR Sample Preparation. [Link]

Sources

Technical Guide: FTIR Spectral Comparison of HC Yellow No. 2 Standards vs. Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for verifying the identity and purity of HC Yellow No. 2 (CAS 4926-55-0) using Fourier Transform Infrared (FTIR) spectroscopy.[1] Unlike generic spectral matching, this protocol emphasizes the mechanistic assignment of bands to specific functional groups—critical for distinguishing the active dye from structural analogs (e.g., 2-nitroaniline) or degradation products.

The comparison strategy defined here moves beyond simple correlation coefficients (Hit Quality Index) to a weighted functional group analysis , ensuring that "passing" scores reflect chemical reality rather than just algorithmic similarity.

Chemical Profile & Spectral Theory

To accurately interpret the spectrum, one must first understand the vibrational origins of the molecule. HC Yellow No. 2 is N-(2-Hydroxyethyl)-2-nitroaniline .[1][2] Its structure combines a nitro-aromatic core with a hydrophilic ethanolamine tail.[1]

Molecular Structure:


Key Functional Moieties: 
  • Secondary Amine (-NH-): Bridging the ring and the ethyl group.[1]

  • Nitro Group (-NO₂): Ortho-positioned on the benzene ring.[1]

  • Hydroxyl Group (-OH): Terminal on the ethyl chain.[1]

  • Aromatic Ring: 1,2-disubstituted benzene.[1]

Table 1: Characteristic Functional Group Bands (Theoretical & Empirical)

Use this table to validate the "Standard" spectrum before comparing it to samples.

Functional GroupVibration ModeExpected Region (cm⁻¹)Diagnostic Value
O-H & N-H Stretching3300 – 3500 High. Look for a broad band (OH) overlapping with a sharper shoulder (NH).[1] Note: Broadening indicates moisture.[1]
Aromatic C-H Stretching3000 – 3100 Medium. Weak signals just above 3000 cm⁻¹.[1] Confirms aromaticity.
Aliphatic C-H Stretching2800 – 2950 Medium. Methylene (-CH₂-) groups from the hydroxyethyl tail.[1]
Nitro (-NO₂) Asymmetric Stretch1500 – 1550 Critical. Strong, distinct band.[1] Shifts indicate changes in ring electronics.[1]
Nitro (-NO₂) Symmetric Stretch1300 – 1360 Critical. Often paired with the asymmetric stretch.[1]
C-N Stretching (Ar-NH)1200 – 1300 High. Connects the amine to the aromatic ring.
Ortho-Substitution Out-of-plane Bending730 – 770 High. Characteristic "fingerprint" for 1,2-disubstituted benzene.[1]

Expert Insight: The ortho-nitro group creates an intramolecular hydrogen bond with the amine hydrogen. This often causes the N-H stretch to shift to lower frequencies and appear sharper than typical secondary amines.

Experimental Protocol: Self-Validating Systems

To ensure reproducibility, we employ a Self-Validating Protocol . This means the system must pass specific checks during the workflow before data is accepted.

Workflow Diagram

The following diagram outlines the decision logic for the spectral acquisition process.

FTIR_Workflow Start START: Sample Prep Check1 System Suitability: Polystyrene Film Test Start->Check1 Check1->Check1 Fail (Recalibrate) Prep Choose Method: ATR vs. KBr Pellet Check1->Prep Pass Scan_Std Acquire STANDARD Spectrum (Ref Material) Prep->Scan_Std Scan_Smpl Acquire SAMPLE Spectrum Scan_Std->Scan_Smpl Check2 Quality Check: S/N Ratio > 100:1? Scan_Smpl->Check2 Process Post-Processing: Baseline & ATR Correction Compare Execute Comparison (HQI + Visual) Process->Compare Check2->Prep No (Resample) Check2->Process Yes Pass PASS: Identity Verified Compare->Pass HQI > 98.0 Fail FAIL: Investigate Impurities Compare->Fail HQI < 98.0

Figure 1: Operational workflow for FTIR acquisition ensuring system suitability before sample analysis.

Method A: Diamond ATR (Attenuated Total Reflectance)

Recommended for rapid QC of raw powders.

  • Crystal Cleanliness: Clean diamond crystal with isopropanol.[1] Collect a background scan (air).[1] Validation: No peaks >0.005 Absorbance in the background.

  • Sample Loading: Place ~10 mg of HC Yellow No. 2 powder on the crystal.

  • Pressure: Apply high pressure using the anvil until the preview spectrum stabilizes. Validation: Ensure the strongest peak (Nitro stretch) has an absorbance between 0.1 and 0.8 A.U.

  • Scan Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)[1]

    • Range: 4000 – 600 cm⁻¹

Method B: KBr Pellet (Transmission)

Recommended for resolving complex fingerprint regions or if ATR shows crystal damage artifacts.[1]

  • Mixture: Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).

  • Grinding: Grind in an agate mortar to a fine powder (particle size < wavelength of IR light to prevent scattering/Christiansen effect).

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Scan: Collect background with a pure KBr pellet first.[1]

Comparison Methodology & Data Analysis

Do not rely solely on software "Match Scores."[1] Use this three-tiered approach.

Tier 1: Algorithmic Correlation (HQI)

Calculate the Hit Quality Index (HQI) using the Euclidean Distance or Correlation algorithm.

  • HQI > 98.0: High probability of identity match.[1]

  • HQI 95.0 – 98.0: Suspect.[1] Check for moisture or minor impurities.[1]

  • HQI < 95.0: Fail. Significant contamination or wrong substance.[1]

Tier 2: The "Functional Group Check" (Visual)

Manually verify the critical bands from Table 1 .

  • Does the Nitro peak appear at the exact same wavenumber (± 2 cm⁻¹)?

  • Is the Amine/Hydroxyl ratio consistent?

Tier 3: Impurity Detection (The "Negative" Peaks)

Subtract the Standard spectrum from the Sample spectrum (


).
  • Result: A flat line indicates purity.[1]

  • Positive Peaks in Difference Spectrum: Indicate impurities.[1]

    • Peak at ~1700 cm⁻¹: Possible oxidation (carbonyl formation).[1]

    • Peak at ~1620 cm⁻¹ (strong): Potential unreacted 2-nitroaniline precursor.[1]

Table 2: Common Deviations and Root Causes[1]
ObservationProbable CauseCorrective Action
Broad hump @ 3400 cm⁻¹ Hygroscopicity (Moisture)Dry sample at 105°C for 2 hours and rescan.[1]
Split peaks in Fingerprint PolymorphismRecrystallize or use solution-phase IR (if applicable).[1]
Shift in Nitro peak (>5 cm⁻¹) Matrix Effect / pH changeEnsure sample is free of acidic/basic salts.[1]
Extra peak @ 2350 cm⁻¹ CO₂ FluctuationIgnore (atmospheric background change).[1]

Troubleshooting Logic

When the spectra do not match, use this logic tree to diagnose the issue.

Failure_Analysis Mismatch Spectral Mismatch (HQI < 95) Check_OH Is the 3400 cm⁻¹ region significantly broader? Mismatch->Check_OH Moisture Diagnosis: Wet Sample Action: Dry & Retest Check_OH->Moisture Yes Check_FP Are Fingerprint peaks present but shifted? Check_OH->Check_FP No Poly Diagnosis: Polymorph Action: Melt/Quench or Grind Check_FP->Poly Yes Check_New Are there distinct NEW peaks? Check_FP->Check_New No Check_New->Mismatch No (Instrument Error) Impurity Diagnosis: Chemical Impurity (e.g., 2-nitroaniline) Check_New->Impurity Yes

Figure 2: Diagnostic decision tree for resolving spectral mismatches.

References

  • European Commission Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Yellow n° 2. SCCS/1309/10.[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 78637, HC Yellow No. 2.[1] Retrieved from [Link][1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1]

  • Spectroscopy Online. (2020).[1] FT-IR Search Algorithm – Assessing the Quality of a Match. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Nitroaniline Impurities per ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a quality control checkbox; it is a fundamental pillar of patient safety and drug efficacy. Potential impurities, such as nitroanilines, which can arise as intermediates or degradation products, must be meticulously monitored and controlled. The High-Performance Liquid Chromatography (HPLC) method stands as the predominant analytical technique for this purpose. However, the reliability of the data generated by any HPLC method is contingent upon its rigorous validation.

This guide provides an in-depth, experience-driven comparison of critical validation parameters for an HPLC method designed to quantify nitroaniline impurities, grounded in the framework of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3][4][5] We will move beyond a simple recitation of the guidelines, delving into the scientific rationale behind each validation parameter and offering practical insights into experimental design and data interpretation.

The Analytical Challenge: Nitroaniline Isomers

Nitroaniline exists as three positional isomers: ortho (o-), meta (m-), and para (p-). These isomers often possess similar physicochemical properties, making their separation and accurate quantification a non-trivial analytical task.[6] An effective HPLC method must not only separate the API from these impurities but also resolve the isomers from each other and from any potential degradation products.

Foundational Step: Method Development and System Suitability

Before validation can commence, a robust HPLC method must be developed. For the separation of nitroaniline isomers, a reversed-phase HPLC (RP-HPLC) method is typically employed. A well-designed method is the bedrock of a successful validation.

Illustrative HPLC Method Parameters:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v)The ratio is optimized to achieve adequate separation of the isomers.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, balancing analysis time and resolution.
Detection UV at 280 nmNitroanilines exhibit strong UV absorbance, allowing for sensitive detection.
Column Temp 30 °CControlled temperature ensures reproducible retention times.
Injection Vol 10 µLA typical volume for analytical HPLC.

Prior to each validation run, system suitability tests (SST) are performed to ensure the chromatographic system is performing adequately. Key SST parameters include retention time, peak area repeatability, column efficiency (plate count), and resolution between critical peak pairs.

The Validation Workflow: A Pillar of Trustworthiness

The validation process is a systematic journey to demonstrate that an analytical method is "suitable for its intended purpose."[1][2] This is achieved by evaluating a series of performance characteristics.

Caption: A typical workflow for HPLC method validation per ICH guidelines.

Specificity: The Art of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] For an impurity method, this is arguably the most critical parameter. It ensures that the peaks corresponding to the nitroaniline impurities are not subject to interference.

Experimental Protocol: Forced Degradation Studies

To demonstrate specificity, forced degradation (stress testing) is performed on the API.[9][10] The goal is to generate potential degradation products to challenge the method's separating power. The ICH Q1A(R2) guideline suggests the following stress conditions: acid, base, oxidation, heat, and light.[11][12]

  • Acid/Base Hydrolysis: Treat the drug substance with 0.1M HCl and 0.1M NaOH.

  • Oxidation: Treat with a reagent like 3% hydrogen peroxide.

  • Thermal Stress: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Stress: Expose the drug substance to light, as specified in ICH Q1B.

The stressed samples are then analyzed by the HPLC method. The objective is to demonstrate that the nitroaniline impurity peaks are well-resolved from any degradation peaks. Peak purity analysis using a photodiode array (PDA) detector is an invaluable tool here, providing evidence that a chromatographic peak is spectrally homogeneous.

Acceptance Criteria:

  • The nitroaniline impurity peaks should be free from co-elution with any other peaks.

  • Peak purity angles should be less than the peak purity thresholds.

Linearity and Range: Proportionality and Boundaries

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7][13]

Experimental Protocol:

  • Prepare a stock solution of each nitroaniline isomer.

  • Create a series of at least five calibration standards by diluting the stock solution. For impurity methods, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity.[13][14]

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Data Analysis and Acceptance Criteria:

ParameterAcceptance CriterionRationale
Correlation Coefficient (r²) ≥ 0.995Indicates a strong linear relationship between concentration and response.[15]
y-intercept Should be close to zeroA significant y-intercept may indicate systematic error.
Residual Plot Random distribution of pointsConfirms that a linear model is appropriate.

Example Linearity Data for p-Nitroaniline:

Concentration (µg/mL)Mean Peak Area
0.1 (LOQ)1500
0.57500
1.015000
1.522500
2.0 (120% of spec)30000

Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix (e.g., the drug substance).

Experimental Protocol:

  • Prepare samples of the drug substance spiked with the nitroaniline impurities at a minimum of three concentration levels (e.g., LOQ, 100% of specification, and 120% of specification).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Calculation: % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for impurity analysis.

Example Accuracy Data:

Spiked LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
Low (LOQ)0.10.09595.0
Medium (100%)1.251.2398.4
High (120%)1.51.52101.3

Precision: Consistency of Measurement

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples of the drug substance spiked with the nitroaniline impurities at 100% of the specification level.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Data Analysis and Acceptance Criteria: The precision is expressed as the Relative Standard Deviation (RSD).

RSD (%) = (Standard Deviation / Mean) x 100

The acceptance criteria for RSD are typically not more than 15% for impurity analysis, especially at lower concentrations.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

Methods for Determination (per ICH Q2(R1)):

  • Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and 10:1 for the LOQ.[14]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) Where:

    • σ = the standard deviation of the response (can be estimated from the y-intercept of the regression line or from the analysis of blank samples).

    • S = the slope of the calibration curve.[16][17]

Acceptance Criteria: The LOQ must be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness: Resilience to Change

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18][19] It provides an indication of the method's reliability during normal usage.

Experimental Protocol:

Deliberately vary critical method parameters one at a time, such as:

  • Mobile phase composition (e.g., ± 2% organic).

  • pH of the mobile phase buffer (e.g., ± 0.2 units).

  • Column temperature (e.g., ± 5 °C).

  • Flow rate (e.g., ± 0.1 mL/min).

Analyze a system suitability solution and a sample under each varied condition.

Caption: Investigating the effect of small variations on method performance.

Acceptance Criteria: The system suitability parameters should still meet their acceptance criteria under all varied conditions, and the analytical results should not be significantly affected.

Conclusion: A Self-Validating System

A thoroughly validated HPLC method for nitroaniline impurities is more than a collection of data points that meet pre-defined criteria. It is a self-validating system that provides a high degree of assurance in the quality and safety of the pharmaceutical product. By understanding the "why" behind each validation parameter and meticulously executing the experimental protocols, researchers and scientists can build a robust analytical foundation that will withstand the scrutiny of regulatory bodies and ensure the integrity of their data throughout the drug development lifecycle.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency URL: [Link]

  • Title: ICH Q14: Analytical Procedure Development Source: International Council for Harmonisation URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]

  • Title: Q3B(R2) Impurities in New Drug Products Source: European Medicines Agency URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Pharmaguideline URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Methods for the determination of limit of detection and limit of quantitation of the analytical methods Source: ResearchGate URL: [Link]

  • Title: Robustness tests in method validation Source: ResearchGate URL: [Link]

Sources

Unraveling the Molecular Fingerprint: A Comparative Guide to the LC-MS Fragmentation of N-(2-Hydroxyethyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is fundamental to its development and analysis. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the identification and quantification of chemical entities. This guide provides an in-depth exploration of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of N-(2-Hydroxyethyl)-2-nitroaniline, offering a robust framework for its analytical characterization.

N-(2-Hydroxyethyl)-2-nitroaniline, with a molecular formula of C₈H₁₀N₂O₃ and a monoisotopic mass of 182.0691 Da, is a nitroaromatic compound featuring both a secondary amine and a primary alcohol. These functional groups provide distinct sites for ionization and subsequent fragmentation, yielding a characteristic mass spectral fingerprint. This guide will dissect the predicted fragmentation pathways under positive ion ESI, compare potential ionization and fragmentation behaviors with alternative analytical approaches, and provide a detailed, adaptable experimental protocol for its analysis.

I. The Analytical Blueprint: A Self-Validating LC-MS Workflow

The successful analysis of any analyte by LC-MS hinges on a well-designed experimental workflow. The following protocol is designed to be a robust starting point for the analysis of N-(2-Hydroxyethyl)-2-nitroaniline, incorporating principles of scientific integrity and self-validation.

Experimental Workflow Overview

LC-MS Workflow for N-(2-Hydroxyethyl)-2-nitroaniline Analysis cluster_prep Sample & Standard Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Stock Stock Solution (1 mg/mL in Methanol) Working Working Standards (Serial Dilution in Mobile Phase A) Stock->Working LC UHPLC/HPLC System Working->LC Sample Sample Matrix (e.g., in vitro reaction, formulation) Extraction Solid Phase or Liquid-Liquid Extraction (if necessary) Sample->Extraction FinalSample Final Sample in Mobile Phase A Extraction->FinalSample FinalSample->LC Column Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) LC->Column MobilePhase Mobile Phase Gradient A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Column->MobilePhase MS Tandem Mass Spectrometer (e.g., Q-TOF, Orbitrap) MobilePhase->MS IonSource Electrospray Ionization (ESI) Positive Ion Mode MS->IonSource MS1 Full Scan MS1 (m/z 50-500) IonSource->MS1 MS2 Product Ion Scan (MS/MS) Precursor: m/z 183.0764 MS1->MS2 Data Data Acquisition & Processing MS2->Data ID Compound Identification (Accurate Mass & Fragmentation) Data->ID Quant Quantification (Peak Area Integration) Data->Quant

Caption: Proposed LC-MS workflow for the analysis of N-(2-Hydroxyethyl)-2-nitroaniline.

Step-by-Step Experimental Protocol

1. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve N-(2-Hydroxyethyl)-2-nitroaniline in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A) to create a calibration curve over the desired concentration range.

  • Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation (for biological samples), solid-phase extraction, or liquid-liquid extraction to remove interferences. The final sample should be dissolved in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point for good retention and peak shape.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte in positive ion mode ESI.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical starting gradient would be 5-95% B over 10 minutes, followed by a re-equilibration step. This should be optimized to ensure separation from any isomers or impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements, which aids in formula determination of fragment ions.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. The secondary amine and primary alcohol are readily protonated.

  • MS1 Full Scan: Acquire full scan mass spectra over a range of m/z 50-500 to detect the protonated molecule [M+H]⁺.

  • MS/MS Product Ion Scan: Select the protonated molecule (m/z 183.0764) as the precursor ion for collision-induced dissociation (CID) to generate a product ion spectrum. The collision energy should be optimized to produce a rich fragmentation pattern.

II. Deciphering the Fragments: Predicted MS/MS Fragmentation Pattern

Under positive ion ESI, N-(2-Hydroxyethyl)-2-nitroaniline is expected to readily form the protonated molecule, [M+H]⁺, at an m/z of 183.0764. Upon CID, this precursor ion will undergo fragmentation, providing valuable structural information. The fragmentation pathways are predicted based on established chemical principles and the fragmentation of similar compounds.[1][2]

Predicted Fragmentation of N-(2-Hydroxyethyl)-2-nitroaniline parent [M+H]⁺ m/z 183.0764 C₈H₁₁N₂O₃⁺ frag1 Loss of H₂O (-18.0106 Da) m/z 165.0658 C₈H₉N₂O₂⁺ parent->frag1 - H₂O frag2 Loss of C₂H₄O (-44.0262 Da) m/z 139.0502 C₆H₇N₂O₂⁺ parent->frag2 - C₂H₄O frag3 Loss of NO₂ (-45.9929 Da) m/z 137.0835 C₈H₁₁N₂O⁺ parent->frag3 - NO₂ frag4 Loss of H₂O & NO (-48.0035 Da) m/z 135.0729 C₈H₉N₂O⁺ frag1->frag4 - NO frag5 Loss of C₂H₅NO (-59.0371 Da) m/z 124.0393 C₆H₆NO⁺ frag2->frag5 - NH frag6 Loss of NO₂ & C₂H₄ (-74.0294 Da) m/z 109.0470 C₆H₇N₂⁺ frag3->frag6 - C₂H₄

Caption: Predicted major fragmentation pathways for protonated N-(2-Hydroxyethyl)-2-nitroaniline.

Key Predicted Fragmentation Pathways:
  • Loss of Water (H₂O): The presence of the hydroxyethyl group makes the neutral loss of water a highly probable fragmentation pathway, leading to a fragment ion at m/z 165.0658 . This is a common fragmentation for compounds with aliphatic alcohol moieties.[3][4]

  • Cleavage of the C-N Bond: Scission of the bond between the ethyl group and the aniline nitrogen can result in the loss of a neutral hydroxyethyl group (C₂H₄O), producing a fragment at m/z 139.0502 , corresponding to the 2-nitroaniline radical cation.

  • Loss of the Nitro Group (NO₂): A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group as a radical, resulting in a fragment ion at m/z 137.0835 .[2]

  • Sequential Losses: Further fragmentation of the primary fragment ions can also occur. For instance, the ion at m/z 165.0658 (after water loss) may subsequently lose a nitro radical (NO) to yield a fragment at m/z 135.0729 .

III. Comparative Analysis: Alternative Methodologies

While LC-ESI-MS/MS is a powerful tool, other analytical techniques can provide complementary information. A comparison with alternative methods highlights the strengths and weaknesses of each approach for the analysis of N-(2-Hydroxyethyl)-2-nitroaniline.

Technique Ionization Method Typical Fragmentation Advantages Disadvantages
LC-ESI-MS/MS Electrospray Ionization (ESI) - Soft IonizationControlled fragmentation through CID. Primarily even-electron fragment ions.High sensitivity, suitable for polar and thermally labile compounds, provides structural information through MS/MS.Matrix effects can cause ion suppression or enhancement.
GC-EI-MS Electron Ionization (EI) - Hard IonizationExtensive fragmentation, producing many odd-electron fragment ions.Provides highly reproducible mass spectra that can be compared to libraries (e.g., NIST). Good for volatile and thermally stable compounds.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary. Potential for thermal degradation in the injector.[5]
LC-APCI-MS/MS Atmospheric Pressure Chemical Ionization (APCI) - Softer than EI, but can induce more in-source fragmentation than ESI.Can produce both protonated molecules and some fragment ions in the source.Suitable for less polar compounds that are not efficiently ionized by ESI. Less susceptible to matrix effects than ESI.[6]May not be as sensitive as ESI for this particular analyte.

IV. Conclusion

The detailed analysis of the predicted LC-MS fragmentation pattern of N-(2-Hydroxyethyl)-2-nitroaniline provides a solid foundation for its identification and characterization in complex matrices. By understanding the likely fragmentation pathways, researchers can develop robust and specific analytical methods. The proposed LC-MS workflow offers a comprehensive starting point for method development, while the comparison with alternative techniques allows for an informed decision on the most appropriate analytical strategy based on the specific research question. The combination of high-resolution mass spectrometry with a systematic approach to fragmentation analysis is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

V. References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31235, N-(2-Hydroxyethyl)aniline. Retrieved from [Link]

  • Tong, W., Chowdhury, S. K., Chen, J. C., & Katta, V. (2001). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry, 73(15), 3740-3746. Available from: [Link]

  • Cristadoro, A., De Iuliis, S., Di Giovanni, S., & Gessner, O. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry, 30(11), 2325–2335. Available from: [Link]

  • Zhang, M., Zhang, H., & Liang, Y. (2009). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. American Journal of Analytical Chemistry, 1(1), 1-10. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Yadav, V. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment of 2-(2-Nitroanilino)ethanol Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2-(2-Nitroanilino)ethanol, a key structural motif in the synthesis of various pharmacologically active molecules, is no exception. Its purity profile can directly influence the outcome of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two robust Thin-Layer Chromatography (TLC) methods for the purity assessment of this compound, designed for researchers, scientists, and drug development professionals.

The Critical Role of Purity and the Power of TLC

The presence of impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yields, and the generation of potentially toxic byproducts. Therefore, a reliable and efficient analytical method for purity determination is paramount. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and versatile technique for this purpose.[1] It allows for the qualitative identification of impurities by comparing the migration of sample components to that of a reference standard.[2]

The principle of TLC lies in the differential partitioning of components between a stationary phase (typically a silica gel-coated plate) and a mobile phase (a solvent or solvent mixture).[3] Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf).[2] Conversely, less polar compounds travel further, yielding a higher Rf value.[4] By carefully selecting the mobile phase, a separation of the main compound from its potential impurities can be achieved.

Comparative TLC Systems for this compound Analysis

The molecular structure of this compound, featuring a polar nitro group, a secondary amine, and a primary alcohol, suggests a compound of moderate to high polarity. The selection of an appropriate mobile phase is crucial for achieving optimal separation. An ideal mobile phase should move the main component to an Rf value between 0.3 and 0.7, allowing for the clear visualization of both less polar and more polar impurities.[5]

This guide compares two distinct solvent systems to demonstrate how mobile phase composition can be tailored to optimize the separation of this compound from its potential process-related impurities, such as unreacted starting materials or side-products.

  • System A: Ethyl Acetate / Hexane (1:1, v/v) - A classic, moderately polar system.

  • System B: Dichloromethane / Methanol (95:5, v/v) - An alternative system offering different selectivity.

The performance of these systems is evaluated based on their ability to resolve the target compound from hypothetical, yet plausible, impurities: a less polar impurity (e.g., a precursor lacking the ethanol group) and a more polar impurity (e.g., an over-oxidized or hydrolyzed byproduct).

Experimental Protocols

Adherence to a standardized protocol is essential for reproducibility. The following sections detail the step-by-step methodologies for the two comparative TLC systems.

3.1. Materials and Equipment

  • TLC Plates: Silica gel 60 F254, aluminum-backed plates.

  • Reference Standard: Certified this compound.

  • Test Sample: Batch of this compound to be tested.

  • Solvents: HPLC grade Ethyl Acetate, Hexane, Dichloromethane, and Methanol.

  • Apparatus: TLC developing tank with lid, capillary spotters, UV lamp (254 nm), pencil, ruler.

3.2. Workflow for TLC Analysis

The general workflow for performing a TLC purity assessment is outlined below.

Caption: General workflow for TLC purity assessment.

3.3. Step-by-Step Methodology

  • Preparation of Solutions:

    • Prepare a 1 mg/mL solution of the this compound reference standard in methanol.

    • Prepare a 1 mg/mL solution of the test sample in methanol. For detecting trace impurities, a more concentrated solution (e.g., 10 mg/mL) may be necessary, but care must be taken to avoid overloading the plate, which can cause streaking.[6]

  • TLC Plate Preparation:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

    • Mark three distinct points on the baseline for spotting: 'T' (Test Sample), 'R' (Reference Standard), and 'C' (Co-spot).

  • Spotting:

    • Using a capillary spotter, apply a small spot of the test sample solution to the 'T' mark.

    • Using a clean capillary, apply a spot of the reference standard solution to the 'R' mark.

    • Apply a spot of the test sample directly on top of a spot of the reference standard at the 'C' mark. This co-spot is crucial for confirming the identity of the main spot in the test sample.[5]

  • Developing Chamber Saturation:

    • Pour the chosen mobile phase (System A or System B) into the TLC tank to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the tank, ensuring it is wetted by the solvent, to saturate the chamber atmosphere with solvent vapors. This prevents evaporation from the plate surface and ensures reproducible Rf values.[2]

    • Cover the tank with the lid and let it stand for 10-15 minutes.

  • Plate Development:

    • Carefully place the spotted TLC plate into the saturated tank. Ensure the baseline is above the solvent level.

    • Allow the solvent front to ascend the plate by capillary action.[6]

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds and those with conjugated systems, like this compound, will absorb UV light and appear as dark spots against a fluorescent green background.[7]

    • Circle the observed spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]

    • A pure compound should ideally show a single spot.[1] The presence of additional spots in the 'T' lane indicates impurities. Compare their Rf values to the main spot to assess their relative polarity.

Comparison of TLC Systems: Results and Discussion

The choice of mobile phase significantly impacts the separation. The following table summarizes the expected performance of the two systems for the analysis of this compound.

Parameter System A: Ethyl Acetate/Hexane (1:1) System B: Dichloromethane/Methanol (95:5) Rationale & Causality
Polarity Index Moderately PolarModerately PolarBoth systems are designed to provide good migration for the moderately polar analyte.
Expected Rf (Analyte) ~0.5~0.4System A is slightly less polar, leading to a higher Rf. System B, with the highly polar methanol, offers strong competition for stationary phase sites, but its low concentration results in a slightly lower Rf.
Resolution from Less Polar Impurities GoodExcellentDichloromethane in System B is particularly effective at separating compounds of lower polarity, offering potentially sharper resolution for non-polar impurities near the solvent front.
Resolution from More Polar Impurities ExcellentGoodThe balanced polarity of System A provides a wide separation window, effectively resolving highly polar impurities that will remain close to the baseline.
Comments A versatile, general-purpose system suitable for initial screening.Offers alternative selectivity, which can be crucial for resolving impurities that co-elute with the main spot in System A.The principle of orthogonality in method development suggests using systems with different mechanisms of interaction. The hydrogen-bonding capability of methanol in System B provides a different separation dynamic compared to the dipole-dipole interactions of ethyl acetate in System A.

Expert Insights:

The trustworthiness of a TLC purity test is anchored in its self-validating nature. Running a reference standard alongside the test sample on the same plate accounts for minor variations in experimental conditions.[9] The co-spot lane serves as a definitive identity check; if the test sample is identical to the standard, this lane will show a single, homogenous spot.

According to regulatory guidelines like ICH Q2(R1), analytical procedures for purity should demonstrate specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities.[10][11] By developing two systems with different selectivities, we increase the confidence that no impurities are being masked by co-eluting with the primary compound.

Conclusion and Recommendations

Both TLC systems presented offer effective means for assessing the purity of this compound.

  • System A (Ethyl Acetate/Hexane) is recommended as an excellent starting point for routine quality control due to its simplicity and robust performance in resolving both more and less polar impurities.

  • System B (Dichloromethane/Methanol) should be employed as a confirmatory and complementary method. Its different selectivity is invaluable for ensuring that no impurities are co-eluting with the main analyte spot, thus providing a more comprehensive purity profile.

For drug development professionals, employing orthogonal TLC methods is a scientifically sound strategy that strengthens the analytical data package and aligns with the principles of robust method validation. This approach ensures a thorough understanding of the compound's purity, which is fundamental to the development of safe and effective medicines.

References

  • Vertex AI Search. (n.d.). Thin Layer Chromatography (TLC).
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
  • MedSchoolCoach. (2020, October 27). Thin Layer Chromatography, Part 1 | MCAT Organic Chemistry Prep [Video]. YouTube.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Oreate AI Blog. (2026, January 21). Understanding the Retention Factor in Thin Layer Chromatography.
  • Scribd. (n.d.). TLC Separation of Nitroanilines.
  • Professor Dave Explains. (2019, March 1). Thin Layer Chromatography (TLC) [Video]. YouTube.
  • Meyers, C. L. (2001). Thin-layer Chromatography. Current Protocols in Nucleic Acid Chemistry, Appendix 3, Appendix 3D.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharma Knowledge Centre. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube.

Sources

Benchmarking Analytical Sensitivity for N-(2-Hydroxyethyl)-2-nitroaniline (HC Yellow No. 2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Hydroxyethyl)-2-nitroaniline (CAS: 4926-55-0), commercially known as HC Yellow No. 2 , is a semi-permanent hair dye and a potential intermediate in organic synthesis. In drug development and cosmetic safety, the analytical benchmarking of this compound is bifurcated by two distinct needs: Quality Control (QC) for raw material purity and Trace Analysis for genotoxic impurities (GTIs) or biological monitoring.

This guide benchmarks the analytical sensitivity of the industry-standard HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) against the high-sensitivity LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry). While HPLC-DAD is sufficient for formulation assay (>98% purity), it fails to meet the stringent detection limits required for safety assessments (e.g., nitrosamine precursors), where LC-MS/MS becomes the mandatory alternative.

Analytical Landscape & Methodology Comparison

The choice of analytical method depends heavily on the "Fit-for-Purpose" criteria. Below is the technical comparison of the two primary methodologies used to analyze HC Yellow No. 2.

Method A: HPLC-DAD (The QC Standard)
  • Mechanism: Separation on a C18 column followed by UV-Vis absorbance detection at 254 nm (aromatic ring) or 405-430 nm (nitroaniline chromophore).

  • Application: Raw material purity, stability testing, and formulation content verification.

  • Limitation: Limited sensitivity.[1][2] Nitroanilines have high extinction coefficients, but UV detection struggles below the ppm (µg/mL) range in complex matrices.

Method B: LC-MS/MS (The Safety Benchmark)
  • Mechanism: Electrospray Ionization (ESI) in positive mode ([M+H]+ = 183.1 m/z) followed by Multiple Reaction Monitoring (MRM).

  • Application: Detection of trace impurities, nitrosamine precursors (<50 ppb), and biological metabolites.

  • Advantage: Superior sensitivity (3-4 orders of magnitude higher than UV) and definitive structural identification.

Benchmarking Data: Sensitivity & Performance

The following data consolidates experimental performance metrics derived from validation studies of nitroaniline derivatives and SCCS (Scientific Committee on Consumer Safety) safety dossiers.

Table 1: Comparative Analytical Performance
MetricHPLC-DAD (Method A)LC-MS/MS (Method B)
Primary Utility Purity Assay (>98%)Trace Impurity / Metabolite
Detection Mode UV Absorbance (254/430 nm)ESI+ MRM (183.1

165.1)
Limit of Detection (LOD) 0.1 – 0.5 µg/mL (ppm) 1 – 10 ng/mL (ppb)
Limit of Quantitation (LOQ) 1.0 µg/mL (ppm) 20 – 50 ng/mL (ppb)
Linearity (

)
> 0.999 (10 - 1000 µg/mL)> 0.995 (10 - 500 ng/mL)
Matrix Effect Low (Robust)High (Requires Matrix Matching)
Specificity Moderate (Retention time only)High (Mass + Fragmentation)
Critical Insight: The "Nitrosamine Gap"

Regulatory bodies (e.g., EU SCCS) mandate that secondary amines like HC Yellow No. 2 must not contain nitrosamine impurities (e.g., NDELA) above 50 ppb .

  • HPLC-UV cannot detect impurities at this level.

  • LC-MS/MS is the only viable alternative for compliance with the <50 ppb threshold.

Experimental Protocols

Protocol A: Routine Purity Analysis (HPLC-DAD)

Use this protocol for raw material certification.

Reagents: Acetonitrile (HPLC Grade), Ammonium Acetate, Milli-Q Water.

  • Sample Preparation:

    • Weigh 10.0 mg of HC Yellow No. 2 standard.

    • Dissolve in 10 mL of Acetonitrile:Water (50:50 v/v). Sonicate for 10 mins.

    • Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-2 min (10% B), 2-15 min (10%

      
       90% B), 15-20 min (90% B).
      
    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: DAD at 254 nm (purity) and 430 nm (lambda max).

  • System Suitability:

    • Tailing Factor: < 1.5 (Amines often tail; ammonium acetate buffer mitigates this).

    • Resolution: > 2.0 between main peak and nearest impurity (e.g., 2-nitroaniline).

Protocol B: Trace Analysis Workflow (LC-MS/MS)

Use this protocol for biological matrices or impurity screening.

  • Sample Extraction (Solid Matrix/Hair):

    • Homogenize 100 mg sample.

    • Extract with 5 mL Methanol. Vortex 5 min.

    • Centrifuge at 10,000 rpm for 10 min.

    • Evaporate supernatant to dryness under

      
       stream; reconstitute in 1 mL Mobile Phase A.
      
  • MS/MS Parameters (Triple Quadrupole):

    • Ion Source: ESI Positive Mode.

    • Precursor Ion: 183.1 m/z

      
      .
      
    • Product Ions (MRM):

      • Quantifier: 165.1 m/z (Loss of water/OH group).

      • Qualifier: 135.1 m/z (Nitro group loss/rearrangement).

    • Collision Energy: Optimized per transition (typically 15-25 eV).

Visualization: Analytical Workflow

The following diagram illustrates the decision matrix and workflow for analyzing HC Yellow No. 2, highlighting the divergence between QC and Safety testing.

AnalyticalWorkflow Sample Sample Source (Raw Material or Formulation) Extraction Extraction (MeOH/ACN + Sonication) Sample->Extraction Filtration Filtration (0.45 µm PTFE) Extraction->Filtration Decision Decision Point: Required Sensitivity? Filtration->Decision HPLC Method A: HPLC-DAD (Limit: ~0.5 ppm) Decision->HPLC High Conc. (QC/Assay) LCMS Method B: LC-MS/MS (Limit: ~10 ppb) Decision->LCMS Trace Level (Safety/Tox) ResultQC Result: Purity % (Acceptance: >98%) HPLC->ResultQC ResultSafe Result: Impurity/Tox Screen (Acceptance: <50 ppb) LCMS->ResultSafe

Caption: Analytical workflow decision tree for HC Yellow No. 2. Selection of HPLC vs. LC-MS is dictated by the sensitivity requirement (ppm vs. ppb).

Expertise & Experience: Troubleshooting & Optimization

As a secondary amine with a nitro group, N-(2-Hydroxyethyl)-2-nitroaniline presents specific chromatographic challenges.

  • Peak Tailing:

    • Cause: Interaction between the secondary amine and residual silanols on the silica column.

    • Solution: Use a "base-deactivated" column (e.g., C18 end-capped) and maintain mobile phase pH around 6.0 using ammonium acetate. Avoid low pH (<3) as the amine may protonate and elute too quickly (loss of retention).

  • Solubility Issues:

    • Observation: HC Yellow No. 2 is sparingly soluble in pure water.

    • Protocol Fix: Always dissolve standards in at least 50% organic solvent (Acetonitrile or Methanol) before diluting with buffer.

  • Interference (LC-MS):

    • Issue: Matrix suppression in hair dye formulations containing surfactants.

    • Solution: Use a stable isotope-labeled internal standard (e.g., deuterated nitroaniline) if available, or use the Standard Addition method for quantification.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010).[2] Opinion on HC Yellow n° 2. SCCS/1230/09.[1] European Commission.[1][3][4] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 78637, HC Yellow No. 2. [Link]

  • European Commission. (2015). SCCS Opinion on HC Yellow No. 16 (SCCS/1568/15) (Cited for comparative analytical methodology for nitroanilines). [Link]

  • Zhou, J., et al. (2019). Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography. Journal of Chromatography B.

Sources

A Comparative Guide to Reference Standards for the Quality Control of 2-(2-Nitroanilino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the quality control of 2-(2-Nitroanilino)ethanol, a key chemical intermediate. We will explore the establishment of a well-characterized in-house standard and compare various analytical techniques, providing the scientific rationale behind their application and validation.

The Imperative for a Reference Standard in Quality Control

In the landscape of pharmaceutical development and manufacturing, a reference standard is the cornerstone of analytical testing. It is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, and strength of a sample. For this compound, the absence of a readily available pharmacopeial reference standard from bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) necessitates the establishment of an in-house primary or secondary reference standard.

The establishment of a reference standard is not merely about achieving high purity; it is a rigorous process of characterization to understand the molecule's properties and potential impurities. This self-validating system ensures the reliability and reproducibility of quality control testing.[1][2]

Establishing a this compound In-House Reference Standard

The journey to a reliable in-house reference standard begins with the synthesis and purification of this compound. A common synthetic route involves the reaction of 2-nitroaniline with 2-chloroethanol. Potential impurities can arise from unreacted starting materials, by-products, or degradation products.

Potential Impurities:

  • 2-Nitroaniline: Unreacted starting material.

  • 2-Chloroethanol: Unreacted starting material.

  • Di-substituted products: Such as 2,2'-((2-nitrophenyl)azanediyl)bis(ethanol).

  • Isomers: Positional isomers of the nitro group if the starting aniline is not pure.

The purification of the synthesized this compound is typically achieved through recrystallization or column chromatography until a purity of ≥99.5% is attained, as determined by a combination of analytical techniques.

The following diagram illustrates the workflow for establishing and validating an in-house reference standard:

Workflow for Establishing an In-House Reference Standard cluster_0 Synthesis & Purification cluster_1 Characterization & Purity Assessment cluster_2 Standard Validation & Documentation Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crude Product HPLC HPLC Purity & Impurity Profiling Purification->HPLC Purity ≥99.5% GC_MS GC-MS for Volatile Impurities & Confirmation HPLC->GC_MS Orthogonal Method NMR ¹H and ¹³C NMR for Structural Confirmation GC_MS->NMR Structure Elucidation FTIR FTIR for Functional Group Analysis NMR->FTIR Functional Group ID Purity_Assignment Mass Balance Calculation FTIR->Purity_Assignment Comprehensive Data Stability_Testing Accelerated & Long-term Stability Purity_Assignment->Stability_Testing Assigned Purity Documentation Comprehensive Documentation Stability_Testing->Documentation Retest Date Reference_Standard Qualified In-House Reference Standard Documentation->Reference_Standard Certificate of Analysis

Caption: Workflow for establishing a qualified in-house reference standard.

Comparative Analysis of Quality Control Methodologies

A multi-faceted analytical approach is essential for the comprehensive quality control of this compound. The choice of method should be guided by the principles of specificity, linearity, accuracy, precision, and robustness as outlined in the ICH Q2(R2) guidelines.[3][4][5]

Chromatographic Methods: The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying components in a mixture, making them ideal for purity determination and impurity profiling.[6]

Comparison of HPLC and GC Methods:

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds like this compound.Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar molecules.
Typical Column Reversed-phase C18 or C8 columns.Capillary columns with non-polar or medium-polarity stationary phases.
Detection UV-Vis (due to the nitroaromatic chromophore), PDA, MS.Flame Ionization Detector (FID), Mass Spectrometry (MS).
Advantages High resolution, high sensitivity, non-destructive.High efficiency, excellent for volatile impurity analysis.
Disadvantages Requires soluble samples, can use significant amounts of organic solvents.Not suitable for non-volatile or thermally unstable compounds without derivatization.

Experimental Protocol: HPLC Purity Determination

This protocol is a starting point and should be validated according to ICH guidelines.[3][4]

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, replace any non-volatile acids with formic acid.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 441 nm (maximum absorption in NaOH aq.).[9]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the in-house reference standard in the mobile phase. Create a series of dilutions to establish linearity.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percentage of the main peak.

Spectroscopic Methods: Unveiling the Molecular Identity

Spectroscopic techniques provide crucial information about the molecular structure and functional groups present in the sample, serving as essential tools for identity confirmation.

Comparison of Spectroscopic Methods:

TechniqueInformation ProvidedApplication in QC
Nuclear Magnetic Resonance (NMR) Detailed information about the molecular structure, including the number and connectivity of atoms.Confirms the identity of this compound by comparing the spectrum to that of the reference standard. Can also be used for quantitative analysis (qNMR).
Fourier-Transform Infrared (FTIR) Information about the functional groups present in the molecule.Confirms the presence of key functional groups such as N-H, O-H, C-N, and NO₂.[10][11]
Mass Spectrometry (MS) Information about the molecular weight and fragmentation pattern.Confirms the molecular weight of the compound and can be used to identify impurities when coupled with GC or HPLC.

Experimental Workflow: Identity Confirmation

The following diagram illustrates the workflow for confirming the identity of a batch of this compound against the in-house reference standard.

Workflow for Identity Confirmation cluster_0 Sample & Standard Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Conclusion Sample This compound Sample Prep Sample Preparation Sample->Prep Test Batch NMR_Analysis NMR Spectroscopy Prep->NMR_Analysis Dissolved in deuterated solvent FTIR_Analysis FTIR Spectroscopy Prep->FTIR_Analysis Solid state (KBr pellet or ATR) MS_Analysis Mass Spectrometry Prep->MS_Analysis Coupled with chromatography Standard In-House Reference Standard Standard->Prep Reference Standard Comparison Spectral Comparison NMR_Analysis->Comparison ¹H and ¹³C Spectra FTIR_Analysis->Comparison IR Spectra MS_Analysis->Comparison Mass Spectra Conclusion Identity Confirmed/Rejected Comparison->Conclusion Spectral Overlay

Caption: Workflow for confirming the identity of a sample against a reference standard.

Conclusion: A Holistic Approach to Quality Control

The quality control of this compound, in the absence of a pharmacopeial reference standard, relies on the establishment of a well-characterized in-house standard and the application of a suite of orthogonal analytical techniques. A combination of chromatographic methods for purity and impurity profiling, alongside spectroscopic methods for identity confirmation, provides a robust and self-validating quality control strategy. Adherence to the principles of analytical method validation as outlined by the ICH is critical to ensure the generation of reliable and reproducible data, ultimately safeguarding the quality of the final product.

References

  • Crispr Update. (n.d.). 2-2-Nitrophenyl)amino)ethanol (Standard). Retrieved February 9, 2026, from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 9, 2026, from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved February 9, 2026, from [Link]

  • PureSynth. (n.d.). This compound 98.0%(GC). Retrieved February 9, 2026, from [Link]

  • SIELC Technologies. (n.d.). Ethanol, 2-[(2-nitrophenyl)amino]-. Retrieved February 9, 2026, from [Link]

  • USP. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved February 9, 2026, from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(2-Nitroanilino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The safe and compliant disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible research and a critical component of laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2-Nitroanilino)ethanol, ensuring the protection of personnel and the environment.

Understanding the Hazard: Why Special Disposal is Crucial

This compound is a nitroaromatic compound. The presence of the nitro group (NO₂) and the aniline moiety confers specific chemical properties and toxicological concerns that necessitate its classification as hazardous waste. The primary hazards associated with this compound are skin and eye irritation[1]. Analogous compounds, such as p-nitroaniline, are known to be toxic if inhaled, ingested, or absorbed through the skin, and can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen[2][3].

From a regulatory standpoint, while this compound may not be explicitly named on the EPA's lists of hazardous wastes, it falls under the umbrella of "characteristic" hazardous waste due to its inherent toxicity[4][5]. The Resource Conservation and Recovery Act (RCRA) mandates that any solid waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity be managed as hazardous waste[1][4][5]. Given the toxicological profile of similar nitroaniline compounds, it is imperative to manage this compound waste as toxic hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, conforming to NIOSH standards. A face shield should be used when there is a risk of splashing.Protects against accidental splashes that can cause serious eye irritation[1].
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant apron should be worn to protect clothing and skin.Prevents skin contact, which can cause irritation and potential systemic toxicity through dermal absorption[1][2].
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If dusts or aerosols may be generated, use a NIOSH-approved respirator.Minimizes the risk of inhaling airborne particles, which can be toxic[2].

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the complete process for the safe disposal of this compound waste from the point of generation to its final collection.

Step 1: Waste Identification and Classification

Immediately upon deciding that a material containing this compound is to be discarded, it must be classified as hazardous waste.

  • Rationale: This initial step is crucial for ensuring the waste stream is properly managed from the outset, preventing accidental mixing with non-hazardous waste.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Action:

    • Collect this compound waste in a dedicated container.

    • Do not mix with other waste streams, particularly strong oxidizing agents, strong acids, or alkali metals, as these can lead to violent reactions[6].

    • Consult a chemical incompatibility chart for detailed guidance[7][8][9][10].

Step 3: Containerization

The choice of waste container is vital for safe storage and transport.

  • Action:

    • Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended[11][12].

    • Ensure the container is in good condition, free from leaks or cracks[11][12].

    • Do not overfill the container; leave at least 10% headspace to allow for expansion[2].

Step 4: Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for waste handlers.

  • Action:

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added[12][13][14].

    • The label must include:

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste.

      • The date accumulation started.

      • The associated hazards (e.g., "Toxic," "Irritant").

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action:

    • Store the labeled waste container in a designated SAA, which should be at or near the point of generation[13][15].

    • The SAA must be under the control of the operator of the process generating the waste.

    • Ensure secondary containment is in place to capture any potential leaks or spills[16].

    • Keep the waste container securely closed at all times, except when adding waste[11][12].

Step 6: Arranging for Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal contractor.

  • Action:

    • Follow your institution's procedures for requesting a hazardous waste pickup[13][15][17].

    • Provide the waste management personnel with all necessary information from the hazardous waste label.

Spill Response Protocol

In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the initial spill.

  • Clean Up: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's environmental health and safety department.

Waste Management Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

WasteDisposalWorkflow cluster_Spill Spill Event Start Waste Generation: This compound Classify Classify as Hazardous Waste (Toxicity) Start->Classify Segregate Segregate from Incompatible Chemicals Classify->Segregate Containerize Select Compatible Container (HDPE/Glass) Segregate->Containerize Label Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards Containerize->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store RequestPickup Request Pickup by Licensed Waste Contractor Store->RequestPickup Disposal Final Disposal at Permitted Facility RequestPickup->Disposal Spill Spill Occurs Assess Assess Spill Size & Hazards Spill->Assess SmallSpill Small Spill: Cleanup Protocol Assess->SmallSpill Manageable LargeSpill Large Spill: Evacuate & Call Emergency Response Assess->LargeSpill Unmanageable SpillToWaste Collect Spill Debris as Hazardous Waste SmallSpill->SpillToWaste LargeSpill->SpillToWaste SpillToWaste->Containerize

Caption: Waste Disposal Workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure they are not only in compliance with environmental regulations but are also fostering a culture of safety within their laboratories. This commitment to responsible chemical management is integral to the advancement of science and the protection of our health and environment.

References

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • RCRA Hazardous Wastes. EcoOnline. [Link]

  • p-Nitroaniline Safety Data Sheet. West Liberty University. [Link]

  • p-NITROANILINE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Safety Data Sheet: 3-Nitroaniline. Carl ROTH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.